molecular formula C58H94N6O16S4 B15137587 AF647-NHS ester triTEA

AF647-NHS ester triTEA

カタログ番号: B15137587
分子量: 1259.7 g/mol
InChIキー: ZSJDPEXOCKLWTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AF647-NHS ester triTEA is a useful research compound. Its molecular formula is C58H94N6O16S4 and its molecular weight is 1259.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C58H94N6O16S4

分子量

1259.7 g/mol

IUPAC名

tris(N,N-diethylethanamine);3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3

InChIキー

ZSJDPEXOCKLWTC-UHFFFAOYSA-N

異性体SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

正規SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

製品の起源

United States

Foundational & Exploratory

Technical Guide: AF647-NHS Ester for Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Alexa Fluor™ 647 (AF647) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent probe for covalently labeling proteins, antibodies, and other biomolecules. The term "AF647-NHS ester triTEA" likely refers to a labeling reaction kit or mixture containing AF647-NHS ester and triethylamine (B128534) (TEA), a base used to catalyze the conjugation in certain conditions. This document details the properties of the dye, the chemical principles of the labeling reaction, and standardized protocols for its application.

Introduction to AF647-NHS Ester

Alexa Fluor™ 647 is a bright, photostable, far-red fluorescent dye ideally suited for applications using the 633 nm or 647 nm laser lines.[1][2] Its NHS ester derivative is the most common amine-reactive form, enabling the straightforward covalent attachment of the fluorophore to primary amines (R-NH₂) present on biomolecules like the lysine (B10760008) residues of proteins or amine-modified oligonucleotides.[1][2][3][4] The resulting AF647-protein conjugates are characterized by intense, stable fluorescence and are pH-insensitive over a wide range (pH 4 to 10).[1][3]

Core Properties and Specifications

The physicochemical and spectral properties of AF647-NHS ester are critical for experimental design and data interpretation.

Quantitative Data Summary

The key quantitative parameters for AF647-NHS ester are summarized below. Note that molecular weight can vary slightly between suppliers.

PropertyValueReference
Excitation Wavelength (Max) 651 nm[1][3]
Emission Wavelength (Max) 672 nm[1][3]
Molar Extinction Coefficient 270,000 cm⁻¹M⁻¹[1]
Molecular Weight ~1250 g/mol [1][3]
Chemical Formula C₃₉H₄₇N₃O₁₆S₄[5][6]
Solubility Good in DMSO, DMF[1][3]
Optimal Reaction pH 8.3 - 8.5[7][8]

Mechanism of Action: Amine-Reactive Labeling

The labeling reaction is based on the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.

Signaling Pathway Diagram

The chemical reaction pathway is illustrated below. The process is most efficient under slightly basic conditions (pH 8.3-8.5), where the primary amine is deprotonated and thus more nucleophilic.[7][8]

G cluster_reactants Reactants cluster_products Products AF647 AF647-NHS Ester Conjugate AF647-CO-NH-Protein (Stable Amide Bond) AF647->Conjugate pH 8.3-8.5 NHS N-hydroxysuccinimide (Leaving Group) AF647->NHS Release Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Caption: Covalent bond formation between AF647-NHS ester and a primary amine.

Experimental Protocols

This section provides a detailed methodology for a typical protein (e.g., IgG antibody) labeling experiment.

Reagent Preparation
  • Protein Solution : Prepare the protein (e.g., IgG) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 2-10 mg/mL for optimal results.[2][9] Buffers containing primary amines like Tris are incompatible as they compete for reaction with the NHS ester.[10]

  • Reaction Buffer : Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5 using 1 M NaOH or 1 M HCl if necessary.[7][9]

  • AF647-NHS Ester Stock Solution : Immediately before use, dissolve the AF647-NHS ester powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL (or ~10 mM).[7][9] This stock solution should be used promptly, though it can be stored at -20°C for short periods.[9]

Role of the Base (Sodium Bicarbonate vs. Triethylamine)
  • Sodium Bicarbonate : For labeling reactions in aqueous solutions, a 0.1-0.2 M sodium bicarbonate buffer (pH 8.3) is standard.[1][2] It maintains the optimal pH for deprotonating the lysine's primary amine without significantly hydrolyzing the NHS ester.

  • Triethylamine (TEA) : In non-aqueous environments, such as when coupling small molecules in DMF, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to catalyze the reaction by acting as a proton scavenger.[10][11] For most protein labeling, which occurs in aqueous buffers, sodium bicarbonate is sufficient and preferred.

Labeling Protocol Workflow

G prep_protein 1. Prepare Protein Solution (2-10 mg/mL in PBS) adjust_ph 3. Adjust pH Add Reaction Buffer (0.1 M NaHCO₃) to Protein Solution (pH 8.3-8.5) prep_protein->adjust_ph prep_dye 2. Prepare Dye Stock (10 mg/mL in DMSO) mix 4. Initiate Reaction Add Dye Stock to Protein Solution (Molar Ratio 5:1 to 15:1, Dye:Protein) prep_dye->mix adjust_ph->mix incubate 5. Incubate 1 hour at Room Temperature (Protect from light) mix->incubate purify 6. Purify Conjugate (Size Exclusion Chromatography, e.g., Sephadex G-25) incubate->purify characterize 7. Characterize (Measure Absorbance at 280 nm and 650 nm) purify->characterize

Caption: Standard workflow for labeling proteins with AF647-NHS ester.

Detailed Experimental Steps
  • pH Adjustment : Add 1/10th volume of the 1 M sodium bicarbonate reaction buffer to your protein solution. Verify the final pH is between 8.3 and 8.5.[7][8]

  • Conjugation : While vortexing, slowly add the calculated volume of AF647-NHS ester stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[12]

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][9] Gentle mixing during this time can improve efficiency.

  • Purification : Separate the labeled protein from unreacted free dye using a size-exclusion chromatography column, such as Sephadex G-25 or a similar desalting resin.[9][13] The first colored fraction to elute will be the AF647-labeled protein conjugate.

  • Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%), aliquot, and store at -20°C or -80°C.[9]

Characterization of Conjugates

After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of fluorophore molecules per protein molecule.

The DOL can be calculated using the following formula derived from Beer-Lambert law:

DOL = (A_max × ε_protein) / [(A_280 - (CF × A_max)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at ~651 nm.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of AF647 at 651 nm (270,000 M⁻¹cm⁻¹).

  • CF is the Correction Factor for the dye's absorbance at 280 nm (typically ~0.03 for AF647).

Conclusion

AF647-NHS ester is a robust and versatile reagent for the fluorescent labeling of proteins and other amine-containing biomolecules. Its high quantum yield, photostability, and straightforward conjugation chemistry make it an invaluable tool for a wide array of applications in research and drug development, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][14] Successful labeling is readily achieved by controlling the reaction pH and molar ratio of dye to protein, followed by standard purification methods.

References

An In-depth Technical Guide to Alexa Fluor™ 647 NHS Ester Tri-TEA Labeling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, labeling protocols, and applications of Alexa Fluor™ 647 NHS Ester, with a focus on labeling reactions involving triethylamine (B128534) (TEA) as a catalyst. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this powerful fluorescent tool in their experimental workflows.

Core Chemical and Physical Properties

Alexa Fluor™ 647 NHS Ester is a bright, far-red fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2] This amine-reactive group allows for the covalent attachment of the fluorophore to primary amines on proteins and other biomolecules.[1][3] The "triTEA" in the topic refers to triethylamine, a common organic base used to catalyze the labeling reaction.

Table 1: Chemical and Physical Properties of Alexa Fluor™ 647 NHS Ester
PropertyValueReference
Molecular Formula C₃₉H₄₇N₃O₁₆S₄[4][5]
Molecular Weight ~1250 g/mol [1][4]
CAS Number 1620475-28-6[4][5]
Appearance Dark violet solid[5]
Solubility Good in water, DMSO, DMF[1][5]
Table 2: Spectral Properties of Alexa Fluor™ 647 Conjugates
PropertyValueReference
Excitation Maximum (λex) 650 - 651 nm[4]
Emission Maximum (λem) 665 - 672 nm[4]
Molar Extinction Coefficient (ε) ~270,000 cm⁻¹M⁻¹[1][4]
Quantum Yield (Φ) 0.33[4][6]
Recommended Laser Line 633 nm[1]
pH Sensitivity Insensitive over pH 4-10[1][4]

The Chemistry of Amine Labeling

The fundamental reaction involves the acylation of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) by the NHS ester of Alexa Fluor™ 647. This reaction forms a stable amide bond, covalently linking the fluorophore to the target molecule.

The Role of pH and Triethylamine (TEA)

The efficiency of the labeling reaction is highly pH-dependent. The primary amine on the target molecule must be in its unprotonated, nucleophilic state to react with the NHS ester. This is typically achieved at a pH between 8.3 and 8.5.[7][8]

In aqueous buffers, a sodium bicarbonate buffer (pH ~8.3) is commonly used to maintain the optimal pH.[1] In non-aqueous environments, such as reactions in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), an organic base like triethylamine (TEA) is added to act as a proton scavenger and maintain the necessary basic conditions for efficient amine acylation.[8][9]

Figure 1: Chemical Reaction of AF647-NHS Ester with a Primary Amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AF647_NHS Alexa Fluor™ 647-NHS Ester AF647_Protein Alexa Fluor™ 647-Protein Conjugate (Stable Amide Bond) AF647_NHS->AF647_Protein + Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->AF647_Protein pH pH 8.3-8.5 (maintained by NaHCO₃ or Triethylamine) pH->AF647_Protein NHS_byproduct N-hydroxysuccinimide

Figure 1: Chemical Reaction of AF647-NHS Ester with a Primary Amine

Experimental Protocols

The following sections provide detailed methodologies for protein labeling with Alexa Fluor™ 647 NHS Ester.

Protein Preparation

For optimal labeling, the protein should be purified and in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction. Phosphate-buffered saline (PBS) at a neutral pH is a suitable buffer for protein storage. The protein concentration should ideally be at least 2 mg/mL.[1]

Labeling Reaction in Aqueous Buffer (e.g., for Antibodies)

This protocol is adapted for labeling 1 mg of an IgG antibody.

  • Prepare the Protein Solution: Dissolve 1 mg of the antibody in 0.5 mL of PBS.

  • Prepare the Bicarbonate Buffer: Prepare a 1 M solution of sodium bicarbonate (pH ~8.3). Add 1/10th volume of the 1 M sodium bicarbonate solution to the protein solution.

  • Prepare the Dye Solution: Allow a vial of Alexa Fluor™ 647 NHS Ester to warm to room temperature. Dissolve the dye in a small amount of anhydrous DMSO to a final concentration of 10 mg/mL.

  • Initiate the Labeling Reaction: Add a calculated molar excess of the dye solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[1]

Labeling Reaction in Non-Aqueous Solvent with Triethylamine

This protocol is suitable for labeling amine-containing small molecules or for reactions where aqueous buffers are not ideal.

  • Prepare Reactants: Dissolve the amine-containing molecule and the Alexa Fluor™ 647 NHS Ester in anhydrous DMF.

  • Add Triethylamine: Add a 1.5-fold molar excess of triethylamine to the reaction mixture.[9]

  • Incubate: Stir the reaction at room temperature overnight, protected from light.[9]

Figure 2: Experimental Workflow for Protein Labeling start Start: Purified Protein in Amine-Free Buffer prep_protein Prepare Protein Solution (e.g., 2 mg/mL in PBS) start->prep_protein add_buffer Add Reaction Buffer (e.g., 1M NaHCO₃, pH 8.3) prep_protein->add_buffer react Combine Protein and Dye (Molar Excess of Dye) add_buffer->react prep_dye Prepare AF647-NHS Ester Stock Solution (in DMSO) prep_dye->react incubate Incubate 1 hour at RT (Protected from Light) react->incubate purify Purify Conjugate (e.g., Spin Column) incubate->purify characterize Characterize Conjugate (Spectrophotometry) purify->characterize calculate_dol Calculate Degree of Labeling (DOL) characterize->calculate_dol end End: Labeled Protein Conjugate calculate_dol->end

Figure 2: Experimental Workflow for Protein Labeling
Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein. This is typically achieved using size-exclusion chromatography, such as a spin column or gel filtration column (e.g., Sephadex G-25). Dialysis can also be used for larger sample volumes.

Characterization and Degree of Labeling (DOL) Calculation

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~650 nm for Alexa Fluor™ 647, A₆₅₀).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.03 for Alexa Fluor™ 647).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₆₅₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (270,000 cm⁻¹M⁻¹ for Alexa Fluor™ 647).[1][4]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, an optimal DOL is typically between 3 and 7.

Applications and Workflow Example: Immunofluorescence

Alexa Fluor™ 647-labeled antibodies are widely used in various applications, including immunofluorescence microscopy, flow cytometry, and western blotting. Its far-red emission minimizes autofluorescence from biological samples.[4]

Figure 3: Immunofluorescence Workflow start Start: Cell or Tissue Sample fix Fixation (e.g., with Paraformaldehyde) start->fix permeabilize Permeabilization (e.g., with Triton X-100) fix->permeabilize block Blocking (e.g., with BSA or Serum) permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab Incubate with AF647-labeled Secondary Antibody wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mount Mount with Antifade Reagent wash2->mount image Image with Fluorescence Microscope (e.g., 633 nm laser excitation) mount->image end End: Data Analysis image->end

Figure 3: Immunofluorescence Workflow

Storage and Handling

  • Unconjugated Dye: Store Alexa Fluor™ 647 NHS Ester at -20°C, desiccated and protected from light.

  • Dye Stock Solutions: Once dissolved in an organic solvent like DMSO, the stock solution can be stored at -20°C for a few weeks. Avoid repeated freeze-thaw cycles.

  • Labeled Conjugates: Store labeled proteins at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Conclusion

Alexa Fluor™ 647 NHS Ester is a versatile and robust tool for fluorescently labeling proteins and other biomolecules. Understanding the underlying chemistry, particularly the role of pH and catalysts like triethylamine, is essential for achieving optimal labeling efficiency and reproducible results. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to successfully incorporate this powerful fluorophore into their studies, enabling sensitive and specific detection in a wide range of biological applications.

References

AF647 Fluorophore: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of the AF647 fluorophore. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of fundamental processes and workflows.

Core Spectral and Photophysical Properties

AF647, a member of the Alexa Fluor family of dyes, is a bright, far-red fluorescent dye renowned for its exceptional performance in a variety of fluorescence-based applications. Its spectral characteristics make it an ideal choice for experiments requiring sensitive detection and for multiplexing with other fluorophores.

Key quantitative data for the AF647 fluorophore are summarized in the tables below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)650 nm[1][2]
Emission Maximum (λem)665 - 671 nm[1][2]
Extinction Coefficient (ε)239,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)0.33[2][3]
Recommended Laser Line633 nm (He-Ne), 640 nm (Diode)[2][4]
Common Emission Filter660/20 nm[2]
Photophysical CharacteristicsDescriptionReference
Photostability High. AF647 is more photostable than spectrally similar dyes like Cy®5, allowing for longer exposure times and more robust imaging.[2][4][5]
pH Sensitivity Low. The fluorescence of AF647 is stable over a wide pH range (pH 4-10), making it suitable for a variety of biological environments.[2][4][5]
Brightness High. The combination of a high extinction coefficient and a good quantum yield results in bright fluorescent conjugates.[2][4][5]
Self-Quenching Low. AF647 can be conjugated to proteins at high molar ratios with minimal self-quenching, leading to brighter signals.[4][6]
Water Solubility High. This property simplifies conjugation reactions and the use of AF647 in aqueous buffers.[5]

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. While a specific diagram for AF647 is not detailed here, the following generalized diagram illustrates the fundamental photophysical principles that govern its fluorescence.

Jablonski cluster_0 Singlet Electronic States cluster_1 Triplet Electronic State S0 S₀ (Ground State) S1 S₁ (First Excited State) S2 S₂ (Second Excited State) T1 T₁ (Triplet State) S0_v0 S1_v2 S0_v0->S1_v2 Absorption (Excitation) S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence (Emission) T1_v0 S1_v0->T1_v0 Intersystem Crossing S1_v1 S1_v2->S1_v0 Vibrational Relaxation S2_v0 S2_v0->S1_v2 Internal Conversion S2_v1 S2_v2 S2_v2->S2_v0 T1_v0->S0_v2 Phosphorescence T1_v1

Caption: A generalized Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence and other photophysical processes.

Experimental Protocols

AF647 is a versatile fluorophore used in a wide array of applications, most notably in immunofluorescence microscopy and flow cytometry. Below are detailed methodologies for common experimental procedures.

Antibody Conjugation with AF647 NHS Ester

This protocol outlines the steps for labeling an IgG antibody with an amine-reactive AF647 N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Purified IgG antibody (free of BSA, gelatin, and sodium azide)

  • AF647 NHS Ester

  • 1 M Sodium Bicarbonate (pH 8.3-9.0)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex® G-25)

Procedure:

  • Prepare the Antibody: Dissolve the IgG antibody in PBS to a final concentration of 5-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the AF647 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Adjust pH: Add a calculated volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3. A common starting point is to add 1/10th of the antibody solution volume.

  • Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point of 8-12 moles of dye per mole of IgG is often effective.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm. The optimal DOL for most applications is between 3 and 7.[7]

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes a typical workflow for indirect immunofluorescence staining of fixed and permeabilized cultured cells using an AF647-conjugated secondary antibody.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation 15 min permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization 10 min blocking 4. Blocking (e.g., 5% BSA in PBS) permeabilization->blocking 30-60 min primary_ab 5. Primary Antibody Incubation blocking->primary_ab 1 hr - overnight secondary_ab 6. AF647 Secondary Ab Incubation primary_ab->secondary_ab 1 hr mounting 7. Mounting with Antifade Reagent secondary_ab->mounting imaging 8. Fluorescence Microscopy (Ex: ~640 nm, Em: ~665 nm) mounting->imaging

Caption: A typical experimental workflow for indirect immunofluorescence staining using an AF647-conjugated secondary antibody.

Detailed Steps:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: For intracellular targets, permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the AF647-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF647 (e.g., excitation around 640 nm and emission around 665 nm).[8][9][10]

Applications

The superior photophysical properties of AF647 make it a preferred choice for a range of applications that demand high sensitivity and photostability.

  • Confocal and Super-Resolution Microscopy: The brightness and photostability of AF647 are critical for advanced imaging techniques such as confocal microscopy, STORM (Stochastic Optical Reconstruction Microscopy), and other super-resolution methods.[2]

  • Flow Cytometry: AF647 is a standard fluorophore in multicolor flow cytometry, where its far-red emission minimizes spectral overlap with many common fluorophores excited by blue and yellow-green lasers.[2][4]

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Its use in fixed cells and tissues allows for the precise localization of target proteins.

  • Western Blotting: Fluorescently labeled secondary antibodies with AF647 enable quantitative, multiplexed detection of proteins on western blots.

Conclusion

AF647 is a high-performance, far-red fluorophore with exceptional spectral and photophysical properties. Its brightness, photostability, and pH insensitivity make it a robust and reliable tool for a wide array of fluorescence-based assays in research and drug development. The protocols and data provided in this guide serve as a comprehensive resource for the effective utilization of this versatile fluorescent probe.

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of amine-reactive fluorescent dyes, their application in protein labeling, and detailed protocols for successful conjugation. Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of proteins in complex biological systems.[1][2][3]

Introduction to Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are organic molecules that form stable covalent bonds with primary amino groups on proteins.[3] The most commonly targeted sites are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[3] Given the abundance of lysine residues on the surface of most proteins, this method is a straightforward and widely used approach for fluorescent labeling.[3]

The two most prevalent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.

  • N-Hydroxysuccinimidyl (NHS) Esters: These are the most common amine-reactive moieties due to their high reactivity and the formation of stable amide bonds with primary amines.[2][3] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5, where the primary amino groups are deprotonated and more nucleophilic.[2][3] It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.[3]

  • Isothiocyanates: These dyes react with primary amines to form a stable thiourea (B124793) linkage.[3] Similar to NHS esters, this reaction is favored at an alkaline pH.[1] While widely used, the thiourea bond is reported to be less stable over time compared to the amide bond formed by NHS esters.[3]

Key Spectral Properties of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific application, the available excitation sources, and the detection instrumentation. The following table summarizes the key spectral properties of a selection of common amine-reactive fluorescent dyes.

Dye FamilySpecific DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Fluorescein Fluorescein isothiocyanate (FITC)494520~75,000~0.95
Rhodamine Rhodamine B isothiocyanate (RBITC)544576~105,000~0.70
Tetramethylrhodamine isothiocyanate (TRITC)550573~85,000~0.30
Texas Red™ NHS Ester589615~85,000~0.60
Cyanine Dyes Cy3 NHS Ester554568~150,000~0.15
Cy5 NHS Ester649670~250,000~0.20
Cy5.5 NHS Ester675694~250,000~0.23
Cy7.5 NHS Ester788808~250,000~0.12
Alexa Fluor™ Dyes Alexa Fluor™ 350 NHS Ester346442~19,000~0.60
Alexa Fluor™ 488 NHS Ester495519~71,000~0.92
Alexa Fluor™ 555 NHS Ester555565~150,000~0.10
Alexa Fluor™ 594 NHS Ester590617~73,000~0.66
Alexa Fluor™ 647 NHS Ester650668~239,000~0.33

Data compiled from multiple sources.[3][4][5][6]

Reaction Mechanisms

The chemical reactions underpinning protein labeling with amine-reactive dyes are crucial for understanding and optimizing the conjugation process.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester Dye-NHS Ester NHS_Ester->Intermediate Conjugate Dye-CO-NH-Protein (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group Release of Leaving Group Isothiocyanate_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Dye-NH-CS-NH-Protein (Stable Thiourea Bond) Protein->Conjugate Nucleophilic Addition Isothiocyanate Dye-N=C=S (Isothiocyanate) Isothiocyanate->Conjugate Protein_Labeling_Workflow Start Start Protein_Prep Protein Preparation (Dissolve in Amine-Free Buffer, pH 8.3-9.5) Start->Protein_Prep Reaction Labeling Reaction (Mix Protein and Dye, Incubate) Protein_Prep->Reaction Dye_Prep Dye Preparation (Dissolve in Anhydrous DMSO/DMF) Dye_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Characterization Characterization (Measure Absorbance, Calculate DOL) Purification->Characterization Storage Storage (4°C or -20°C/-80°C, Protected from Light) Characterization->Storage End End Storage->End

References

The Core of NHS Ester Chemistry: Mechanism and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Hydroxysuccinimide (NHS) ester chemistry, a cornerstone of bioconjugation for covalently linking molecules to proteins and other biomolecules. We will delve into the reaction mechanism, influencing factors, key applications, and detailed experimental protocols, supplemented with clear data tables and workflow diagrams.

NHS ester chemistry is a widely adopted method for acylating primary and secondary amine groups, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via a two-step process involving an amine-reactive NHS ester that forms a stable amide bond with the target biomolecule.

The key to this chemistry is the NHS ester, which is a reactive group that can be readily displaced by a nucleophilic primary amine. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the amine group is deprotonated and thus more nucleophilic.

NHS_Ester_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule Molecule-COOH (e.g., Drug, Fluorophore) ActiveEster Molecule-NHS Ester (Amine-Reactive) Molecule->ActiveEster + EDC, NHS EDC EDC (Carbodiimide) Byproduct1 Urea Byproduct EDC->Byproduct1 NHS NHS (N-Hydroxysuccinimide) NHS->ActiveEster Protein Protein-NH₂ (e.g., Antibody) Conjugate Molecule-Protein (Stable Amide Bond) Protein->Conjugate ActiveEster->Conjugate + Protein-NH₂ Byproduct2 NHS ActiveEster->Byproduct2

Caption: NHS ester bioconjugation workflow.

Factors Influencing NHS Ester Reactions

The success of an NHS ester conjugation reaction is dependent on several critical parameters. Careful optimization of these factors is necessary to achieve the desired degree of labeling while maintaining the biological activity of the protein.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. Lower pH can be used for more sensitive proteins.
Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation and non-specific reactions.
Reaction Time 30 minutes to 2 hoursLonger reaction times may increase labeling but also risk protein denaturation.
Molar Ratio 5:1 to 20:1 (Ester:Protein)The optimal ratio depends on the number of available amines and desired labeling density.
Buffer Composition Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris) will compete with the target protein for the NHS ester.

Common NHS Esters and Their Properties

A variety of NHS esters are commercially available, each with distinct properties that make them suitable for different applications. These can be broadly categorized based on their solubility and whether they contain a spacer arm.

NHS Ester TypeKey FeaturesCommon Applications
Standard NHS Esters HydrophobicLabeling of proteins in organic or mixed aqueous/organic solvents.
Sulfo-NHS Esters Water-solubleLabeling of proteins and other biomolecules in aqueous buffers, preventing aggregation.
PEGylated NHS Esters Contain a polyethylene (B3416737) glycol (PEG) spacerImproves solubility, reduces immunogenicity, and increases the in vivo half-life of the conjugate.

Step-by-Step Experimental Protocol: Antibody Labeling with a Fluorescent Dye

This protocol outlines a general procedure for labeling an antibody with a fluorescent dye using an NHS ester.

Materials:
  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive fluorescent dye (NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

Procedure:

Antibody_Labeling_Workflow A 1. Prepare Antibody Solution C 3. Add Dye to Antibody Solution A->C B 2. Prepare Dye Stock Solution (in DMSO/DMF) B->C D 4. Incubate Reaction Mixture (e.g., 1 hour at RT) C->D E 5. Purify Labeled Antibody (e.g., SEC) D->E F 6. Characterize Conjugate E->F

Caption: Antibody labeling experimental workflow.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any primary amines.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: While gently vortexing the antibody solution, add the desired molar excess of the reactive dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C. Protect from light if using a light-sensitive dye.

  • Purification: Remove the unreacted dye and other byproducts by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Troubleshooting Common Issues in NHS Ester Bioconjugation

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterPrepare fresh NHS ester solution; ensure anhydrous conditions for storage and preparation.
Inactive amine groupsIncrease the pH of the reaction buffer (up to 8.5).
Competing nucleophiles in bufferUse an amine-free buffer (e.g., PBS, HEPES).
Protein Precipitation High degree of labelingReduce the molar ratio of NHS ester to protein.
Use of organic solventSwitch to a water-soluble Sulfo-NHS ester.
Loss of Biological Activity Labeling of critical amine groupsReduce the molar ratio of NHS ester; consider site-specific conjugation methods.
Denaturation during reactionPerform the reaction at a lower temperature (e.g., 4°C).

Logical Relationship of Factors Affecting Conjugation

The interplay of various factors determines the outcome of the bioconjugation reaction. The following diagram illustrates these relationships.

Factors_Affecting_Conjugation Conjugation Successful Bioconjugation Yield High Yield Conjugation->Yield Activity Preserved Activity Conjugation->Activity Purity High Purity Conjugation->Purity pH pH pH->Conjugation Temp Temperature Temp->Conjugation Time Reaction Time Time->Conjugation Ratio Molar Ratio Ratio->Conjugation Buffer Buffer Composition Buffer->Conjugation

Caption: Factors influencing successful bioconjugation.

By understanding and controlling these key parameters, researchers can effectively utilize NHS ester chemistry to create robust and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

Technical Guide: AF647-NHS Ester triTEA Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing Alexa Fluor™ 647 (AF647) NHS ester for bioconjugation. This document provides a comprehensive overview of the solubility and stability of AF647-NHS ester, with a particular focus on the role of triethylamine (B128534) (TEA) in labeling protocols.

Introduction to AF647-NHS Ester

Alexa Fluor™ 647 (AF647) is a bright, far-red fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules.[1][2][3][4] Its succinimidyl ester (NHS ester) derivative is a popular amine-reactive reagent that forms stable amide bonds with primary amines on target molecules.[5][6][7] The "triTEA" designation in some commercial products indicates that the dye is supplied as a triethylammonium (B8662869) salt, which can influence its solubility characteristics.[1]

Chemical Properties of AF647-NHS Ester

A summary of the key chemical and spectral properties of AF647-NHS ester is provided in the table below.

PropertyValue
Molecular Formula C₅₈H₉₄N₆O₁₆S₄ (with triTEA counterions)[8]
Molecular Weight ~1250 g/mol [9]
Excitation Maximum (Ex) ~650 nm[10]
Emission Maximum (Em) ~668 nm
Molar Extinction Coefficient ~270,000 cm⁻¹M⁻¹[9][10]
Quantum Yield ~0.33[10]
Reactive Group N-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH₂)[5][7]

Solubility of AF647-NHS Ester

General Solubility

AF647-NHS ester is a hydrophilic molecule due to its sulfonate groups, which reduces aggregation in aqueous environments.[8] However, the NHS ester itself is prone to hydrolysis in aqueous solutions, necessitating the use of anhydrous organic solvents for initial reconstitution.[8][11]

Recommended Solvents for Reconstitution

High-quality, anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for dissolving AF647-NHS ester.[6][9][11] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the reactive NHS ester group.

SolventRecommendation
Dimethylformamide (DMF) Preferred for its ability to be obtained in a highly anhydrous state.
Dimethyl Sulfoxide (DMSO) Widely used, but care must be taken to ensure it is anhydrous as it is hygroscopic.[11]
Role of Triethylamine (TEA) in Solubility

The triethylammonium (triTEA) salt form of AF647-NHS ester is reported to be more soluble in organic solvents like DMSO and DMF compared to the corresponding potassium salts.[1] This enhanced solubility facilitates the preparation of concentrated stock solutions for labeling reactions.

Stability of AF647-NHS Ester

Stability in Solid Form

When stored as a desiccated powder at -20°C and protected from light, AF647-NHS ester is stable for at least one year.[2]

Stability in Solution

Once reconstituted in an organic solvent, the stability of the NHS ester decreases. Stock solutions in anhydrous DMSO can be stored at -20°C for a limited time, typically a few weeks to a couple of months, depending on the purity of the solvent and exclusion of moisture.[12][13] For optimal reactivity, it is recommended to use the reconstituted dye immediately.

Hydrolysis of the NHS Ester

The primary pathway for the degradation of AF647-NHS ester is the hydrolysis of the NHS ester group, which renders it unreactive towards primary amines. The rate of hydrolysis is significantly influenced by pH and the presence of water.

  • Effect of pH: The hydrolysis of NHS esters is accelerated at a higher pH. The optimal pH for the reaction with primary amines is typically between 8.3 and 8.5.[1] At this pH, there is a balance between the deprotonation of the amine and the rate of NHS ester hydrolysis.

  • Presence of Water: NHS esters are highly sensitive to moisture. Even trace amounts of water in the reaction solvent can lead to significant hydrolysis.

Role of Triethylamine (TEA) in Labeling Reactions

While the triethylammonium salt form of the dye aids in solubility, free triethylamine is also used as a catalyst in the labeling reaction itself.

Mechanism of Action

In anhydrous organic solvents like DMF, triethylamine acts as a base to deprotonate the primary amine of the target molecule. This increases the nucleophilicity of the amine, thereby accelerating its reaction with the NHS ester to form a stable amide bond.

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AF647_NHS AF647-NHS Ester Nucleophilic_Attack Nucleophilic Attack AF647_NHS->Nucleophilic_Attack Target_Amine Target Molecule (R-NH2) Deprotonation Deprotonation Target_Amine->Deprotonation TEA Triethylamine (TEA) TEA->Deprotonation Deprotonation->Nucleophilic_Attack Activated Amine (R-NH⁻) TEAH Triethylammonium Ion Deprotonation->TEAH Conjugate AF647-Target Conjugate Nucleophilic_Attack->Conjugate NHS N-Hydroxysuccinimide Nucleophilic_Attack->NHS

Caption: Mechanism of TEA-catalyzed AF647-NHS ester conjugation.

Stability in the Presence of Triethylamine

In an anhydrous environment, the primary role of TEA is to facilitate the desired aminolysis reaction. While strong bases can promote ester hydrolysis, the absence of water in the recommended reaction conditions minimizes this competing reaction. The focus remains on preventing moisture contamination.

Experimental Protocols

Reconstitution of AF647-NHS Ester triTEA
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Use the stock solution immediately for the best results.

Labeling Protocol Using Triethylamine in an Anhydrous Solvent

This protocol is adapted from general procedures for NHS ester couplings in organic solvents.[5][14]

  • Dissolve the Target Molecule: Dissolve the amine-containing molecule to be labeled in anhydrous DMF to a final concentration of 5-20 mM.

  • Prepare the Dye Solution: Dissolve the AF647-NHS ester in anhydrous DMF.

  • Add Reactants: In a reaction vessel, combine the solution of the target molecule and the AF647-NHS ester solution. A typical molar ratio is 1.5 equivalents of the amine to 1 equivalent of the NHS ester.

  • Add Triethylamine: Add a 1.5-fold molar excess of triethylamine relative to the NHS ester.

  • Reaction: Incubate the reaction mixture at 30°C overnight with shaking.

  • Purification: Purify the resulting conjugate using an appropriate method such as HPLC or silica (B1680970) gel chromatography to remove unreacted dye and byproducts.

ExperimentalWorkflow Start Start Dissolve_Target Dissolve Target Molecule in Anhydrous DMF Start->Dissolve_Target Prepare_Dye Prepare AF647-NHS Ester in Anhydrous DMF Start->Prepare_Dye Combine Combine Target and Dye Solutions Dissolve_Target->Combine Prepare_Dye->Combine Add_TEA Add 1.5x Molar Excess of TEA Combine->Add_TEA Incubate Incubate at 30°C Overnight Add_TEA->Incubate Purify Purify Conjugate (HPLC / Chromatography) Incubate->Purify End End Purify->End

Caption: Workflow for AF647-NHS ester labeling using TEA.

Summary and Recommendations

  • Solubility: this compound exhibits good solubility in anhydrous organic solvents such as DMF and DMSO. The triethylammonium salt form enhances this solubility.

  • Stability: The primary cause of instability is the hydrolysis of the NHS ester, which is accelerated by moisture and high pH. In its solid, desiccated form, the dye is stable for over a year when stored properly. Reconstituted solutions should be used promptly.

  • Role of Triethylamine: TEA serves two main purposes: as a counterion in the solid dye to improve organic solvent solubility and as a basic catalyst in anhydrous labeling reactions to increase the nucleophilicity of the target amine.

  • Best Practices:

    • Always use high-quality, anhydrous solvents for reconstitution and labeling reactions.

    • Allow the dye to equilibrate to room temperature before opening to prevent moisture contamination.

    • Prepare stock solutions of the dye fresh for each experiment.

    • When using TEA as a catalyst, ensure the reaction is carried out in an anhydrous environment to minimize competing hydrolysis.

By understanding the principles of solubility and stability outlined in this guide, researchers can optimize their bioconjugation protocols with AF647-NHS ester to achieve high labeling efficiencies and reproducible results.

References

A Comprehensive Technical Guide to Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the core principles and methodologies for the fluorescent labeling of biomolecules. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules in a wide range of applications, from basic research to high-throughput screening.

Core Principles of Fluorescent Labeling

Fluorescent labeling is a cornerstone technique in modern life sciences, enabling the visualization and quantification of biomolecules with high sensitivity and specificity.[1] The process involves the covalent or non-covalent attachment of a fluorescent molecule, known as a fluorophore or fluorescent dye, to a target biomolecule, such as a protein or nucleic acid.[2][3]

The fundamental principle of fluorescence involves the absorption of light at a specific wavelength (excitation) by the fluorophore, which causes it to move to a higher energy state.[1] It then rapidly returns to its ground state, emitting light at a longer, lower-energy wavelength (emission).[1] This emitted light can be detected and measured by instruments like fluorescence microscopes, flow cytometers, and microplate readers.[]

Common Fluorescent Dyes: A Comparative Overview

The selection of an appropriate fluorescent dye is critical for the success of any labeling experiment. Key properties to consider include the dye's excitation and emission maxima, brightness (determined by its molar extinction coefficient and quantum yield), and photostability. The following tables summarize the quantitative properties of a selection of commonly used fluorescent dyes to facilitate comparison.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein FITC (Fluorescein Isothiocyanate)49452068,0000.92
Rhodamine TRITC (Tetramethylrhodamine Isothiocyanate)55557565,000~0.9
Texas Red®-X, SE59561580,000~0.7
Cyanine Cy®3550570150,0000.15
Cy®5649670250,0000.27
Alexa Fluor® Alexa Fluor® 48849551971,0000.92
Alexa Fluor® 555555565150,0000.10
Alexa Fluor® 59459061790,0000.66
Alexa Fluor® 647650668239,0000.33
BODIPY™ BODIPY™ FL50351280,000~0.9

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are for general comparison.

Key Labeling Chemistries and Experimental Protocols

The choice of labeling chemistry depends on the available functional groups on the biomolecule of interest and the desired specificity of labeling. The following sections detail the most common labeling strategies and provide generalized experimental protocols.

Amine-Reactive Labeling

This is one of the most common methods for labeling proteins, targeting the primary amines found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[5] N-hydroxysuccinimidyl (NHS) esters and isothiocyanates are the most prevalent amine-reactive functional groups.[5]

Amine_Reactive_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix Protein and Dye (Molar excess of dye) A->C B 2. Prepare Dye Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (1-2h at RT or overnight at 4°C, protected from light) C->D E 5. Purify Conjugate (Size-exclusion chromatography) D->E F 6. Characterize (Determine Degree of Labeling) E->F

Caption: A typical workflow for labeling proteins with amine-reactive dyes.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[5]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification of the Labeled Protein:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule and can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance wavelength and at 280 nm (for protein concentration).[3][]

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Thiol-Reactive Labeling

Thiol-reactive dyes are used to label sulfhydryl groups, which are present in the amino acid cysteine. This method is often more specific than amine-reactive labeling due to the lower abundance of cysteine residues in most proteins.[6] Maleimides are the most common thiol-reactive functional group.[7]

Thiol_Reactive_Workflow A 1. Prepare Protein Solution (Thiol-free buffer, pH 6.5-7.5) B 2. (Optional) Reduce Disulfides (e.g., with TCEP) A->B D 4. Mix Protein and Dye (Molar excess of dye) B->D C 3. Prepare Dye Solution (Anhydrous DMSO or DMF) C->D E 5. Incubate (2h at RT or overnight at 4°C, protected from light) D->E F 6. Purify Conjugate (Size-exclusion chromatography) E->F G 7. Characterize (Determine Degree of Labeling) F->G

Caption: A standard workflow for labeling proteins with thiol-reactive dyes.

Materials:

  • Protein of interest containing free sulfhydryl groups

  • Thiol-reactive fluorescent dye (maleimide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols using a reducing agent like TCEP.

  • Dye Preparation: Immediately before use, prepare a stock solution of the maleimide (B117702) dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the dye solution to the protein solution at a 10-20 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using size-exclusion chromatography.

  • Characterization: Determine the DOL and store the conjugate appropriately.

Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding.[8] The most common click reaction for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8] A metal-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used, especially for live-cell labeling. These methods require the introduction of an azide (B81097) or alkyne group into the biomolecule.

Click_Chemistry_Workflow cluster_0 Biomolecule Modification cluster_1 Click Reaction A Introduce Azide or Alkyne (Metabolic, Enzymatic, or Chemical) C Mix Biomolecule and Dye A->C B Prepare Azide/Alkyne-Dye B->C D Add Catalyst (CuAAC) or React Directly (SPAAC) C->D E Incubate D->E F Purify Conjugate E->F G Characterize F->G

Caption: A generalized workflow for biomolecule labeling using click chemistry.

Materials:

  • Azide- or alkyne-modified biomolecule

  • Alkyne- or azide-functionalized fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Aqueous buffer

Procedure:

  • Prepare Reactants: Dissolve the modified biomolecule and the fluorescent dye in an aqueous buffer.

  • Prepare Catalyst: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand.

  • Click Reaction:

    • In a reaction tube, combine the biomolecule and the dye.

    • Add the copper ligand to the CuSO₄ solution and mix.

    • Add the CuSO₄/ligand mixture to the reaction tube, followed by the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the labeled biomolecule to remove the catalyst and unreacted reagents.

Enzymatic Labeling

Enzymatic labeling offers high specificity by utilizing enzymes to attach a fluorescent label to a specific recognition sequence on a protein.[9] Sortase A is a commonly used enzyme that recognizes a specific peptide motif (LPXTG) and ligates it to a probe containing an N-terminal oligoglycine sequence.[10][11]

Materials:

  • Target protein with an N-terminal oligoglycine sequence

  • Peptide probe containing the LPXTG motif and a fluorescent label

  • Sortase A enzyme

  • Reaction Buffer (e.g., Tris buffer with CaCl₂)

Procedure:

  • Reaction Setup: Combine the target protein, the fluorescently labeled peptide probe, and Sortase A in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 1-4 hours at 37°C.

  • Purification: Purify the labeled protein from the enzyme and unreacted components, often using affinity chromatography if the target protein has an affinity tag.

Nucleic Acid Labeling

Fluorescently labeled nucleic acids are essential for techniques like fluorescence in situ hybridization (FISH), DNA sequencing, and PCR.[2] Labeling can be achieved by incorporating fluorescently modified nucleotides during synthesis or by post-synthetic labeling of reactive groups.[2] Terminal deoxynucleotidyl transferase (TdT) is an enzyme that can add fluorescently labeled nucleotides to the 3'-end of DNA fragments.[12]

Materials:

  • DNA fragments with a 3'-hydroxyl group

  • Fluorescently labeled dideoxynucleoside triphosphate (ddNTP) or deoxynucleoside triphosphate (dNTP)

  • Terminal deoxynucleotidyl transferase (TdT)

  • TdT reaction buffer

Procedure:

  • Reaction Setup: In a reaction tube, combine the DNA, the fluorescently labeled nucleotide, TdT, and the reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by heat inactivation of the enzyme.

  • Purification: Purify the labeled DNA to remove unincorporated nucleotides.

Applications in Research and Drug Development

Fluorescently labeled biomolecules are indispensable tools in various stages of research and drug development.

  • High-Throughput Screening (HTS): Labeled proteins and other biomolecules are used in HTS assays to identify small molecules that modulate biological processes.[8]

  • Cellular Imaging: Fluorescent labeling enables the visualization of the localization, trafficking, and dynamics of biomolecules within living cells.[8]

  • Studying Signaling Pathways: Fluorescent probes are used to monitor the activity of key proteins in signaling cascades, providing insights into cellular communication. For example, the MAPK signaling pathway, which is crucial for cell proliferation and differentiation, can be studied using fluorescently labeled antibodies or biosensors.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Ligand Growth Factor Ligand->Receptor Binding

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

  • Apoptosis Detection: Fluorescent probes can be used to visualize key events in apoptosis, such as caspase activation and DNA fragmentation, providing a means to assess the efficacy of cancer therapeutics.[1][2]

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Caspase_Activation Caspase Activation (Fluorescent Caspase Substrate) Stimulus->Caspase_Activation Mito_Potential Loss of Mitochondrial Membrane Potential (Potential-sensitive Dyes) Stimulus->Mito_Potential PS_Exposure Phosphatidylserine Exposure (Fluorescently Labeled Annexin V) Caspase_Activation->PS_Exposure DNA_Frag DNA Fragmentation (TUNEL Assay with Fluorescent Nucleotides) Caspase_Activation->DNA_Frag Apoptotic_Body Apoptotic Body Formation PS_Exposure->Apoptotic_Body DNA_Frag->Apoptotic_Body

Caption: Visualization of key stages in the apoptotic pathway using fluorescent probes.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during fluorescent labeling. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling - Inactive reactive dye (hydrolysis) - Suboptimal pH of the reaction buffer - Presence of interfering substances in the buffer (e.g., Tris for NHS esters) - Insufficient molar excess of the dye- Use a fresh stock of the reactive dye - Verify and adjust the pH of the reaction buffer - Perform a buffer exchange to remove interfering substances - Increase the molar ratio of dye to biomolecule
Protein Precipitation - Over-labeling of the protein - High concentration of organic solvent from the dye stock- Reduce the molar excess of the dye - Add the dye solution slowly while mixing - Ensure the final concentration of the organic solvent is low
High Background Staining in Application - Incomplete removal of free dye - Aggregates of the labeled protein- Ensure thorough purification of the labeled conjugate - Centrifuge the labeled protein solution to remove aggregates before use
Reduced Biological Activity - Labeling at a critical functional site on the biomolecule- Try a different labeling chemistry that targets a different functional group - Reduce the degree of labeling

By understanding the fundamental principles of fluorescence, carefully selecting appropriate dyes and labeling chemistries, and meticulously following optimized protocols, researchers can successfully generate high-quality fluorescently labeled biomolecules for a wide array of applications in both basic science and drug discovery.

References

The Versatility of Cyanine Dyes: A Technical Guide for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) dyes have become indispensable tools in modern biological imaging and drug development. Their bright fluorescence, photostability, and tunable spectral properties make them ideal candidates for a wide range of applications, from high-resolution microscopy to deep-tissue in vivo imaging. This technical guide provides an in-depth overview of the core features of cyanine dyes, detailed experimental protocols, and a quantitative comparison of their photophysical properties to aid researchers in selecting the optimal dye for their specific needs.

Core Features of Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a key determinant of the dye's absorption and emission wavelengths, allowing for the creation of a series of dyes that span the visible and near-infrared (NIR) spectrum.[1][]

Key advantages of cyanine dyes include:

  • High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹, which contributes to their intense brightness.[3][4]

  • Good Quantum Yields: Many cyanine dyes display moderate to high fluorescence quantum yields, efficiently converting absorbed light into emitted fluorescence.[5][6]

  • Photostability: Compared to traditional dyes like fluorescein, cyanine dyes generally offer greater resistance to photobleaching, enabling longer and more intense imaging experiments.[5]

  • Tunable Wavelengths: By modifying the length of the polymethine chain and the heterocyclic nuclei, the excitation and emission maxima of cyanine dyes can be precisely tuned, providing a wide array of colors for multiplexing and other applications.[][3]

  • Near-Infrared (NIR) Emission: A significant advantage of some cyanine dyes, such as Cy5, Cy5.5, and Cy7, is their emission in the NIR window (700-900 nm).[7][8] This region of the electromagnetic spectrum offers deeper tissue penetration and reduced autofluorescence from biological samples, making these dyes particularly valuable for in vivo imaging.[5]

Quantitative Photophysical Properties

The selection of a suitable cyanine dye is critically dependent on its specific photophysical properties. The following table summarizes the key quantitative data for a range of commonly used cyanine dyes to facilitate easy comparison.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Cy3~550~570~150,000~0.15
Cy3.5~581~594~150,000~0.15
Cy5~650~670~250,000~0.3
Cy5.5~678~694~250,000~0.28
Cy7~750~776~250,000~0.3
Cy7.5~788~808~250,000~0.12

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[1][4][7][9]

Key Applications and Experimental Protocols

Cyanine dyes are employed in a vast array of imaging techniques. Below are detailed protocols for some of the most common applications.

Antibody Conjugation

Covalent labeling of antibodies with cyanine dyes is a fundamental technique for immunofluorescence-based assays. Amine-reactive NHS esters and thiol-reactive maleimides are the most common reactive groups used for this purpose.

Protocol for Antibody Conjugation with Cyanine NHS Ester:

  • Antibody Preparation:

    • Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.[10][11]

    • Adjust the antibody concentration to 1-2 mg/mL.[10]

  • Dye Preparation:

    • Dissolve the cyanine NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.[1]

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution while gently vortexing. A typical molar ratio of dye to antibody is 10:1 to 20:1.[1]

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring.

  • Purification:

    • Remove unconjugated dye by gel filtration using a Sephadex G-25 column equilibrated with phosphate-buffered saline (PBS).[1]

    • Collect the colored fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining of Cells

This protocol outlines the steps for staining fixed and permeabilized cells for fluorescence microscopy.

Protocol for Immunofluorescence Staining:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in imaging-compatible microplates.

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12][13]

    • Wash the cells three times with PBS for 5 minutes each.[12]

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.[12][14]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS) for 1 hour at room temperature.[12][14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[13]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the cyanine dye-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.[13]

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen cyanine dye.

In Vivo Imaging in Mice

NIR cyanine dyes are extensively used for non-invasive imaging in small animal models.

Protocol for In Vivo Imaging:

  • Animal Preparation:

    • Use athymic nude mice to minimize fluorescence signal obstruction from fur.[11] If other strains are used, carefully shave the area of interest.

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).[15]

  • Probe Administration:

    • Dilute the cyanine dye conjugate in sterile PBS or saline.

    • Inject the probe intravenously via the tail vein. The typical injection volume for a mouse is 100-200 µL.[15]

  • Imaging:

    • Place the anesthetized mouse in an in vivo imaging system equipped with the appropriate excitation laser and emission filter.

    • Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. The optimal imaging time will depend on the specific probe and target.[15]

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues.

Visualizing Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and principles where cyanine dyes are central.

FRET_Signaling_Pathway Förster Resonance Energy Transfer (FRET) cluster_donor Donor Fluorophore (e.g., Cy3) cluster_acceptor Acceptor Fluorophore (e.g., Cy5) Excitation Excitation Light (e.g., 550 nm) Donor_Excited Excited Donor (Cy3*) Excitation->Donor_Excited Absorption Donor_Ground Ground State (Cy3) Donor_Excited->Donor_Ground Fluorescence Acceptor_Excited Excited Acceptor (Cy5*) Donor_Excited->Acceptor_Excited FRET (Non-radiative energy transfer) Fluorescence_Donor Donor Emission (e.g., 570 nm) Donor_Ground->Fluorescence_Donor Acceptor_Ground Ground State (Cy5) Acceptor_Excited->Acceptor_Ground Fluorescence Fluorescence_Acceptor Acceptor Emission (e.g., 670 nm) Acceptor_Ground->Fluorescence_Acceptor

Caption: Diagram of the FRET process using a Cy3-Cy5 pair.

High_Content_Screening_Workflow High-Content Screening Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis Plate_Cells Plate Cells in Microplate Treat_Compounds Treat with Compound Library Plate_Cells->Treat_Compounds Fix_Perm Fix and Permeabilize Cells Treat_Compounds->Fix_Perm Stain_Dyes Stain with Cyanine Dyes (e.g., for Nucleus, Cytoskeleton, Target) Fix_Perm->Stain_Dyes Acquire_Images Automated Microscopy Stain_Dyes->Acquire_Images Segment_Images Image Segmentation Acquire_Images->Segment_Images Extract_Features Feature Extraction Segment_Images->Extract_Features Quantify_Phenotype Phenotypic Quantification Extract_Features->Quantify_Phenotype Hit_Identification Hit Identification Quantify_Phenotype->Hit_Identification

Caption: Workflow for high-content screening using cyanine dyes.

References

AF647-NHS Ester: A Comprehensive Technical Guide to an Alexa Fluor 647 Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical and spectral properties of AF647-NHS ester, a widely used fluorescent dye, establishing its equivalence to Alexa Fluor 647 NHS ester. This document provides detailed experimental protocols for bioconjugation, quantitative data comparisons, and visual representations of experimental workflows and relevant biological pathways to empower researchers in their experimental design and execution.

Introduction: The Role of Far-Red Fluorophores in Research

Far-red fluorescent dyes are indispensable tools in modern biological research, offering significant advantages such as reduced phototoxicity and minimal autofluorescence from biological samples. AF647 and its equivalent, Alexa Fluor 647, are premier dyes in this class, prized for their exceptional brightness, photostability, and water solubility.[1][2] These characteristics make them ideal for a range of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][3] The N-hydroxysuccinimidyl (NHS) ester reactive group is the most common chemical form for labeling proteins and other biomolecules, as it efficiently forms stable covalent bonds with primary amines.[1][4]

Physicochemical and Spectral Properties

AF647-NHS ester and Alexa Fluor 647 NHS ester are chemically identical molecules.[4] This equivalence is reflected in their shared spectral properties and performance in labeling applications.[2] The key characteristics of these dyes are summarized below.

PropertyAF647-NHS EsterAlexa Fluor 647 NHS EsterReference
Molecular Weight ~1250 g/mol 942.05 g/mol (without counterions)[4][5]
Excitation Wavelength (Max) 651-655 nm650 nm[3][4][6][7]
Emission Wavelength (Max) 672-680 nm665 nm[3][4][6][7]
Molar Extinction Coefficient ~191,800 cm⁻¹M⁻¹~239,000 cm⁻¹M⁻¹[3][6][8]
Fluorescence Quantum Yield ~0.15~0.33[3][6][7]
Solubility DMSO, WaterDMSO, DMF, Water[1][4][5]
pH Sensitivity Insensitive in pH 4-10 rangeInsensitive in pH 4-10 range[1][4]

Bioconjugation with NHS Esters

The conjugation of AF647-NHS ester to proteins, primarily antibodies, involves the reaction of the succinimidyl ester with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) to form a stable amide bond.

The Role of Triethylamine (B128534) (triTEA)

In non-aqueous labeling reactions, a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to facilitate the acylation of the amine.[9] The base acts as a proton scavenger, neutralizing the acid generated during the reaction and driving the equilibrium towards the formation of the amide bond.[10] While both TEA and DIPEA can be used, DIPEA is often preferred in sensitive applications like peptide synthesis due to its greater steric hindrance, which minimizes its potential as a nucleophile.[10][11] For standard protein labeling, triethylamine is a common and effective choice. The "triTEA" designation in some commercial products indicates the inclusion of triethylamine as a counterion or component in the formulation.[12][13]

Experimental Workflow: Antibody Labeling

The following diagram illustrates a typical workflow for labeling an antibody with AF647-NHS ester.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control protein_prep Prepare Protein Solution (e.g., 1-2 mg/mL in amine-free buffer) adjust_ph Adjust pH of Protein Solution protein_prep->adjust_ph dye_prep Prepare Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) mix Add Dye to Protein Solution (Molar ratio 5:1 to 20:1) dye_prep->mix buffer_prep Prepare Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5) buffer_prep->adjust_ph adjust_ph->mix incubate Incubate for 1 hour at Room Temperature (Protect from light) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography, Dialysis) incubate->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

Methodological & Application

Application Notes: AF647-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Alexa Fluor™ 647 (AF647) succinimidyl ester (NHS ester). N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins due to their high reactivity and specificity towards primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[] This process yields a stable amide bond, forming a fluorescently labeled antibody conjugate suitable for a variety of applications in research and drug development, including immunofluorescence, flow cytometry, and in vivo imaging.

The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the targeted amine groups are deprotonated and available for conjugation while minimizing hydrolysis of the NHS ester.[2][3] This protocol utilizes a sodium bicarbonate buffer to achieve the appropriate pH for efficient labeling in an aqueous environment.

A Note on Triethylamine (B128534) (TEA): While triethylamine can be used as a base to facilitate NHS ester coupling reactions, its application is primarily recommended for reactions in anhydrous organic solvents such as N,N-dimethylformamide (DMF).[4] For antibody labeling in aqueous buffers, sodium bicarbonate is the standard and recommended base to achieve the optimal pH for the conjugation reaction.

Key Experimental Parameters

Successful antibody labeling requires careful control of several experimental parameters. The following tables summarize the key quantitative data for the AF647-NHS ester antibody labeling protocol.

Table 1: Reagent and Buffer Specifications

ParameterRecommended ValueNotes
Reaction Buffer 0.1 M Sodium BicarbonateEnsure pH is between 8.3 and 8.5.[2][3]
Antibody Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[5]
AF647-NHS Ester Stock 10 mg/mL in anhydrous DMSOPrepare fresh immediately before use.[6][7]
Quenching Reagent 1 M Tris-HCl, pH 8.0Optional step to stop the reaction.[7]

Table 2: Reaction Conditions

ParameterRecommended ValueNotes
Dye:Antibody Molar Ratio 5:1 to 20:1This needs to be optimized for each antibody.[6]
Incubation Temperature Room Temperature (20-25°C)Can also be performed at 4°C with longer incubation.[8]
Incubation Time 1 hourCan be extended if labeling at 4°C.[6][7]
Final DMSO Concentration <10% of total reaction volumeHigh concentrations of organic solvent can denature the antibody.[6]

Experimental Workflow

The overall process for antibody labeling with AF647-NHS ester involves preparing the antibody and dye, running the conjugation reaction, and purifying the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC antibody_prep Antibody Preparation (Buffer Exchange) ph_adjust Adjust pH with Bicarbonate Buffer antibody_prep->ph_adjust dye_prep AF647-NHS Ester Preparation (in DMSO) conjugation Conjugation Reaction (1 hr, RT) dye_prep->conjugation ph_adjust->conjugation purification Purification (Spin Column) conjugation->purification dol Degree of Labeling (Spectrophotometry) purification->dol

Figure 1. Experimental workflow for AF647-NHS ester antibody labeling.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins or quantities.

Antibody Preparation

It is critical to ensure the antibody is in an amine-free buffer before starting the labeling reaction. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester, significantly reducing labeling efficiency.[9]

  • Buffer Exchange: If your antibody is in a buffer containing primary amines, perform a buffer exchange into a suitable buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4. This can be done using a desalting column, spin ultrafiltration unit (with a molecular weight cutoff appropriate for your antibody, e.g., 10K MWCO for IgG), or dialysis.[7][9]

  • Concentration: Adjust the antibody concentration to 1-10 mg/mL in PBS.

Preparation of AF647-NHS Ester Stock Solution

NHS esters are moisture-sensitive and should be handled accordingly.

  • Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of the AF647-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][7] This stock solution should be prepared fresh and used immediately.

Antibody Labeling Reaction
  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate, pH 8.3, to your antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of the antibody solution. Mix gently by pipetting. The final pH should be between 8.0 and 8.5.[9]

  • Calculate Molar Ratio: Determine the volume of the AF647-NHS ester stock solution needed to achieve the desired dye-to-antibody molar ratio. A common starting point for IgG antibodies (MW ~150 kDa) is a 10:1 molar ratio.[6]

  • Conjugation: Add the calculated volume of the AF647-NHS ester stock solution to the pH-adjusted antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[6][7]

Purification of the Labeled Antibody

After incubation, it is necessary to remove any unreacted, free AF647-NHS ester from the antibody conjugate.

  • Spin Column Purification: The most common method for purifying labeled antibodies is to use a desalting spin column (e.g., Sephadex G-25).[6]

    • Prepare the spin column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.

    • Apply the entire labeling reaction mixture to the center of the resin bed.

    • Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled antibody. The free dye will be retained in the resin.

Chemical Reaction Pathway

The following diagram illustrates the reaction between the AF647-NHS ester and a primary amine on an antibody.

References

Application Notes and Protocols for AF647-NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to AF647-NHS Ester

AF647-NHS ester is a bright, far-red fluorescent dye widely used for labeling proteins, antibodies, peptides, and other amine-containing molecules for various applications, including flow cytometry.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on biomolecules to form stable amide bonds.[3][4] The resulting AF647-conjugated molecules exhibit intense and stable fluorescence, making them ideal for detecting both high and low abundance targets in single-cell analysis.[1][]

Key advantages of using AF647-NHS ester for flow cytometry include:

  • Bright and Photostable Signal: AF647 is a highly fluorescent and photostable dye, leading to robust and reproducible staining.[3][4]

  • Optimal Excitation and Emission: Its spectral properties are well-suited for the common 633 nm or 640 nm lasers found in most flow cytometers.[2][3]

  • High Water Solubility: The dye's high solubility in aqueous buffers simplifies the labeling process and reduces the risk of conjugate aggregation.[1]

  • pH Insensitivity: AF647 maintains its fluorescence over a broad pH range (pH 4 to 10), ensuring consistent performance in various staining buffers.[2][3]

  • Minimal Self-Quenching: AF647 can be conjugated to proteins at high molar ratios without significant fluorescence quenching, enabling the sensitive detection of low-abundance targets.[1]

Data Presentation

Table 1: Spectral and Chemical Properties of AF647-NHS Ester
PropertyValueReference
Excitation Maximum (λex)~651-655 nm[2][3][4]
Emission Maximum (λem)~672-680 nm[1][2][4]
Molar Extinction Coefficient~191,800 - 270,000 cm⁻¹M⁻¹[1][2][4]
Fluorescence Quantum Yield~0.15[1][2]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[3][4]
ReactivityPrimary amines (-NH₂)[3][4]
Recommended Storage-20°C in the dark, desiccated[1]
Table 2: Recommended Parameters for Antibody Labeling with AF647-NHS Ester
ParameterRecommended Range/ValueNotesReference
Antibody Concentration2 - 10 mg/mLHigher concentrations are optimal for efficient labeling.[3][6]
Molar Ratio (Dye:Antibody)5:1 to 20:1The optimal ratio should be determined empirically for each antibody.[7]
Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS)Must be free of primary amines (e.g., Tris).[3][]
Reaction pH8.0 - 8.5Optimal for the reaction between the NHS ester and primary amines.[8]
Reaction Time1 - 2 hoursAt room temperature.[]
Quenching Reagent1.5 M HydroxylamineTo stop the labeling reaction.[9]

Experimental Protocols

Antibody Labeling with AF647-NHS Ester

This protocol describes the labeling of an IgG antibody with AF647-NHS ester.

Materials:

  • Purified antibody (free of BSA, gelatin, and amine-containing buffers like Tris)

  • AF647-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)

  • Purification column (e.g., desalting column) or dialysis equipment

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[3]

    • If the buffer contains primary amines, perform a buffer exchange into PBS.

  • Prepare the AF647-NHS Ester Stock Solution:

    • Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[7]

  • Labeling Reaction:

    • Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the antibody solution.

    • Slowly add the calculated amount of AF647-NHS ester stock solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is between 5:1 and 20:1.[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Stop the Reaction:

    • Add the quenching solution (1.5 M hydroxylamine, pH 8.5) to the reaction mixture.

    • Incubate for 1 hour at room temperature.[9]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column or by dialysis against PBS.

  • Storage:

    • Store the purified AF647-labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%) and 2 mM sodium azide, and store at -20°C or -80°C in single-use aliquots.[7]

Flow Cytometry Staining Protocol

This protocol provides a general procedure for direct immunofluorescent staining of cells with an AF647-conjugated antibody.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • AF647-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Viability dye

  • (Optional) Fc receptor blocking solution

  • (Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

  • Sample Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

    • If working with whole blood, perform red blood cell lysis.[10]

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.[11]

  • Staining:

    • Add the predetermined optimal concentration of the AF647-conjugated antibody to the cell suspension.

    • Incubate for at least 30 minutes at 4°C in the dark.[12]

  • Washing:

    • Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[12]

  • Resuspension:

    • Resuspend the cells in 200-500 µL of cold Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser as soon as possible.[12] Keep the cells on ice and protected from light until acquisition.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Antibody Purified Antibody (in amine-free buffer) Mix Mix Antibody, Dye, and Reaction Buffer (pH 8.3) Antibody->Mix Dye AF647-NHS Ester Dye->Mix Dissolve in DMSO DMSO Anhydrous DMSO Incubate Incubate 1 hr at RT (in the dark) Mix->Incubate Quench Add Hydroxylamine to stop reaction Incubate->Quench Purify Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Store Store Labeled Antibody at 4°C or -20°C Purify->Store

Caption: Workflow for conjugating antibodies with AF647-NHS ester.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Start Single-Cell Suspension FcBlock Fc Receptor Block (Optional) Start->FcBlock AddAb Add AF647-Conjugated Antibody FcBlock->AddAb Incubate Incubate 30 min at 4°C (in the dark) AddAb->Incubate Wash Wash Cells (2x) Incubate->Wash Resuspend Resuspend in Staining Buffer Wash->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire

Caption: General workflow for direct immunofluorescent staining for flow cytometry.

Troubleshooting

IssuePossible CauseRecommendationReference
Weak or No Signal Low antigen expressionUse a brighter fluorophore like AF647 for low-expressing targets. Ensure you are using fresh samples, as freezing can affect some antigens.[13][14]
Degraded antibody or fluorophoreStore conjugated antibodies properly, protected from light. Use fresh antibodies if degradation is suspected.[13][14]
Suboptimal antibody concentrationTitrate the antibody to determine the optimal staining concentration.[13]
Incorrect instrument settingsEnsure the correct laser (633/640 nm) and emission filters are used for AF647.[11]
High Background Non-specific antibody bindingUse an Fc receptor blocking reagent. Include isotype controls to assess non-specific binding.[11][15]
Insufficient washingPerform additional wash steps after antibody incubation.[11]
Antibody concentration too highTitrate the antibody to find a concentration that provides a good signal-to-noise ratio.[14]
Abnormal Scatter Cell clumps or debrisFilter the cell suspension before staining. Use a viability dye to exclude dead cells, which can cause non-specific binding and altered scatter.[15]
Lysis of cellsHandle cells gently; avoid harsh vortexing or high-speed centrifugation.[13]

References

Revolutionizing Cellular Imaging: AF647-NHS Ester in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cellular biology and drug discovery, the precise visualization of proteins and their intricate signaling networks is paramount. Immunofluorescence (IF) microscopy stands as a cornerstone technique for these investigations, and the choice of fluorophore is critical to achieving high-quality, reproducible results. AF647-NHS ester has emerged as a leading far-red fluorescent dye for labeling antibodies and other proteins, offering significant advantages for sensitive and robust immunofluorescence applications.

Introduction to AF647-NHS Ester

AF647-NHS ester is an amine-reactive fluorescent dye that covalently binds to primary amines on proteins, most notably the lysine (B10760008) residues of antibodies.[1][2] This stable linkage ensures that the fluorescent signal is specifically localized to the target protein. AF647 is a member of the Alexa Fluor family of dyes, renowned for their superior performance in various fluorescence-based applications.[3] Its excitation and emission maxima in the far-red spectrum (approximately 650 nm and 668 nm, respectively) are particularly advantageous as they fall outside the range of most cellular autofluorescence, leading to a significant improvement in signal-to-noise ratio.[3][4]

Advantages of AF647 in Immunofluorescence

Antibodies and proteins labeled with AF647 exhibit several key benefits over those labeled with spectrally similar dyes like Cy5:

  • Enhanced Brightness and Photostability: AF647 conjugates are significantly brighter and more resistant to photobleaching than their Cy5 counterparts.[5] This allows for longer exposure times and the acquisition of more robust images with a stronger signal.

  • Reduced Self-Quenching: AF647 dye molecules can be conjugated to proteins at high molar ratios with minimal self-quenching.[1][5] This property enables the generation of highly fluorescent conjugates for the sensitive detection of low-abundance target proteins.

  • pH Insensitivity: The fluorescence of AF647 is stable over a broad pH range (pH 4-10), ensuring consistent signal intensity in various cellular compartments and buffer conditions.[6]

  • High Water Solubility: The high water solubility of AF647-NHS ester facilitates the labeling reaction in aqueous buffers without the need for organic co-solvents that could potentially denature the protein.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for AF647-NHS ester, providing a quick reference for experimental planning.

ParameterValueNotes
Spectral Properties
Excitation Maximum (λex)~650 nm[7]
Emission Maximum (λem)~668 nm[7]
Molar Extinction Coefficient~239,000 cm⁻¹M⁻¹[8]
Labeling Parameters
Recommended Molar Ratio (Dye:Antibody)5-15Depends on the antibody and desired Degree of Labeling.
Optimal Degree of Labeling (DOL)2-10 moles of dye per mole of antibodyHigher DOL can lead to signal quenching.[9]
Performance Metrics
Signal-to-Noise Ratio (SNR)HighAF647's far-red emission minimizes background from cellular autofluorescence.[3][4] Typical high-quality confocal images have an SNR > 30.[10]
PhotostabilityHighMore photostable than Cy5, allowing for longer imaging sessions.[5]

Experimental Protocols

Protocol 1: Antibody Labeling with AF647-NHS Ester

This protocol describes the covalent labeling of an antibody with AF647-NHS ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • AF647-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.[6]

  • AF647-NHS Ester Stock Solution:

    • Allow the vial of AF647-NHS ester to warm to room temperature.

    • Prepare a 10 mg/mL stock solution of AF647-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add the desired molar excess of the AF647-NHS ester stock solution to the antibody solution. A common starting point is a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[11]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A280 - (A650 * 0.03)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 0.03 is a correction factor for the dye's absorbance at 280 nm).[8]

      • DOL = A650 / (ε_dye * Protein Concentration (M)) (where ε_dye is the molar extinction coefficient of AF647 at 650 nm, ~239,000 cm⁻¹M⁻¹).[8]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3, 1 hr, RT) Antibody->Mix Dye AF647-NHS Ester in DMSO Dye->Mix Column Gel Filtration Column Mix->Column Labeled_Ab Purified AF647- Labeled Antibody Column->Labeled_Ab Free_Dye Unreacted Dye Column->Free_Dye Spectro Spectrophotometry (A280 & A650) Labeled_Ab->Spectro DOL_Calc Calculate DOL Spectro->DOL_Calc

Antibody Labeling Workflow

Protocol 2: Immunofluorescence Staining of EGFR in Cultured Cells

This protocol provides a general procedure for immunofluorescently staining the Epidermal Growth Factor Receptor (EGFR) in adherent cells using an AF647-labeled primary antibody.

Materials:

  • Cultured adherent cells on coverslips or in imaging plates

  • AF647-labeled anti-EGFR primary antibody

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • DAPI or other nuclear counterstain (optional)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency on a suitable imaging surface.

    • If applicable, treat the cells with ligands (e.g., EGF) or inhibitors to study changes in EGFR localization and expression.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the antibody to access intracellular epitopes of EGFR.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the AF647-labeled anti-EGFR primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Mounting and Imaging:

    • Wash the cells once with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for AF647 (e.g., Cy5 filter set).

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, activates several downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The following diagram illustrates a simplified overview of the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

EGFR Signaling Pathway Overview

Troubleshooting

High background or weak signal can be common issues in immunofluorescence. Here are some troubleshooting tips:

  • High Background:

    • Optimize the blocking step by increasing the incubation time or trying a different blocking agent.

    • Ensure adequate washing steps between incubations.

    • Tritrate the primary antibody concentration to find the optimal balance between signal and background.

  • Weak or No Signal:

    • Confirm the expression of the target protein in your cell line.

    • Ensure the antibody is validated for immunofluorescence.

    • Optimize the fixation and permeabilization protocol for your specific target.

    • Check the functionality of your imaging system and the filter sets for the far-red channel.

By leveraging the superior properties of AF647-NHS ester and following optimized protocols, researchers can achieve high-quality, reproducible immunofluorescence data, enabling deeper insights into cellular processes and accelerating drug development.

References

Protocol for Labeling Oligonucleotides with Alexa Fluor™ 647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester. AF647 is a bright, far-red fluorescent dye ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and microarray analysis, due to its high quantum yield, photostability, and pH insensitivity.[1] The protocol covers the preparation of the oligonucleotide, the labeling reaction, and subsequent purification of the labeled product.

The labeling reaction is based on the covalent conjugation of the AF647 NHS ester to a primary amine group incorporated into the oligonucleotide.[1] This method is robust and yields highly fluorescent and stable oligonucleotide probes.

Materials and Reagents

Reagent/MaterialSpecifications
Amine-modified oligonucleotideCustom synthesized with a 5' or 3' primary amine modification
Alexa Fluor™ 647 NHS EsterAmine-reactive succinimidyl ester
Anhydrous Dimethylsulfoxide (DMSO)High-purity, low-moisture
Labeling Buffer0.1 M Sodium Borate, pH 8.5 or 1 M Sodium Bicarbonate, pH 8.3-9.0
Nuclease-free water
3 M Sodium Chloride (NaCl)For precipitation
Cold 100% Ethanol (B145695)For precipitation
70% EthanolFor washing
Purification SystemHPLC with a C8 or C18 reverse-phase column or polyacrylamide gel electrophoresis (PAGE) equipment
0.1 M Triethylammonium Acetate (TEAA)For HPLC purification
Acetonitrile (B52724) (ACN)HPLC grade

Experimental Workflow

experimental_workflow cluster_prep Oligonucleotide Preparation cluster_labeling Labeling Reaction cluster_purification Purification of Labeled Oligonucleotide cluster_analysis Analysis and Quantification prep_oligo Dissolve Amine-Modified Oligonucleotide purify_oligo Optional: Purify Oligo (to remove interfering amines) prep_oligo->purify_oligo mix_reagents Combine Oligo, Labeling Buffer, and AF647 Stock purify_oligo->mix_reagents prep_dye Prepare AF647 NHS Ester Stock Solution in DMSO prep_dye->mix_reagents incubate Incubate at Room Temperature (6 hours to overnight) mix_reagents->incubate precipitation Ethanol Precipitation incubate->precipitation hplc Reverse-Phase HPLC precipitation->hplc Recommended page Denaturing PAGE precipitation->page quantify Determine Concentration and Labeling Efficiency (A260/A650) hplc->quantify page->quantify

Figure 1. Experimental workflow for labeling oligonucleotides with AF647.

Detailed Experimental Protocol

Preparation of Amine-Modified Oligonucleotide

It is crucial to ensure that the amine-modified oligonucleotide is free from any primary amine-containing buffers (e.g., Tris) or salts (e.g., ammonium (B1175870) salts), as these will compete with the oligonucleotide for reaction with the AF647 NHS ester, thereby reducing labeling efficiency.[2]

  • Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.

  • Optional but Recommended: If the oligonucleotide preparation contains interfering substances, perform a purification step. This can be achieved by ethanol precipitation or chloroform (B151607) extraction followed by ethanol precipitation.[3]

AF647 NHS Ester Stock Solution Preparation

The AF647 NHS ester is sensitive to moisture and should be handled accordingly.

  • Allow the vial of AF647 NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of the AF647 NHS ester in anhydrous DMSO. This should be done immediately before use, as the reactive dye is less stable in solution.[2]

Labeling Reaction

The reaction is performed at a slightly basic pH to ensure the primary amine on the oligonucleotide is deprotonated and reactive.[2]

  • In a microcentrifuge tube, combine the following:

    • Amine-modified oligonucleotide solution.

    • Labeling buffer (0.1 M sodium borate, pH 8.5 or 1 M sodium bicarbonate, pH 8.3-9.0) to a final concentration of 0.1 M.

  • Add the freshly prepared AF647 NHS ester stock solution to the oligonucleotide solution. A molar excess of the dye is typically used. For example, 4 equivalents of the NHS ester can be used for every equivalent of oligonucleotide.[4]

  • Vortex the reaction mixture gently and incubate for at least 6 hours at room temperature, protected from light. The reaction can also proceed overnight.[3]

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye and unlabeled oligonucleotides, which can cause high background in downstream applications.[2]

  • To the labeling reaction mixture, add 1/10th volume of 3 M NaCl and 2.5 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.

  • Carefully remove the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Remove the supernatant and briefly air-dry the pellet. Do not over-dry, as it may be difficult to redissolve.

RP-HPLC is a highly recommended method for obtaining high-purity labeled oligonucleotides.[1][3]

  • Redissolve the ethanol-precipitated pellet in 0.1 M TEAA.

  • Inject the sample onto a C8 or C18 reverse-phase HPLC column.

  • Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA (e.g., 5-95% acetonitrile over 30 minutes).[3]

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for AF647). The labeled oligonucleotide will absorb at both wavelengths.

  • Collect the fractions corresponding to the dual-absorbing peak.

  • Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.

Denaturing PAGE can also be used for purification.

  • Redissolve the ethanol-precipitated pellet in a suitable loading buffer.

  • Run the sample on a high-percentage denaturing polyacrylamide gel.

  • The AF647-labeled oligonucleotide will not be visible to the naked eye under UV light.[3] A far-red imaging system is required for visualization.

  • Excise the band corresponding to the labeled oligonucleotide.

  • Elute the oligonucleotide from the gel slice using a method such as crush-and-soak.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the labeling protocol.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Oligonucleotide Length18-24 bases (optimized)Shorter or longer oligos may require protocol adjustments.[2]
Starting Oligo Amount50 µg per reaction (optimized)Can be scaled up or down.[2]
Dye to Oligo Molar Ratio4:1 (AF647 NHS Ester:Oligo)May need optimization depending on the oligonucleotide.[4]
Reaction Time6 hours to overnightLonger incubation does not always increase efficiency.[3]
Reaction TemperatureRoom Temperature
Reaction pH8.3 - 9.0Crucial for efficient amine labeling.[2]

Table 2: Purification and Yield

Purification MethodTypical Recovery/YieldPurityNotes
Ethanol Precipitation>90%LowPrimarily for initial cleanup to remove some unreacted dye.
RP-HPLC75-80%>90%Highly effective at separating labeled from unlabeled oligos and free dye.[5]
Denaturing PAGE20-70%HighYield can be variable depending on oligo length and elution efficiency.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the oligo solution (e.g., Tris buffer).Purify the oligonucleotide by ethanol precipitation before labeling.[2]
Hydrolyzed/inactive AF647 NHS ester.Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use. Store the dye desiccated and protected from light.[2]
Incorrect reaction pH.Ensure the labeling buffer is at the correct pH (8.3-9.0).
High Background Insufficient removal of free dye.Optimize the purification step. HPLC is recommended for complete removal of unreacted dye.[2]

Conclusion

This protocol provides a comprehensive guide for the successful labeling of amine-modified oligonucleotides with Alexa Fluor™ 647. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can generate high-quality fluorescent probes for a wide range of molecular and cellular biology applications. The provided quantitative data and troubleshooting guide will further assist in optimizing the labeling process for specific experimental needs.

References

Application Notes and Protocols: AF647-NHS Ester Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 647 (AF647) is a bright and photostable fluorescent dye widely used for labeling peptides and proteins.[1] Its succinimidyl ester (NHS ester) derivative readily reacts with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2][] This property makes AF647-NHS ester an excellent choice for fluorescently labeling peptides for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[4][5][6] These labeled peptides are instrumental in studying biological processes such as protein-protein interactions, enzymatic activity, and receptor binding.[1][7][]

This document provides detailed protocols for the conjugation of AF647-NHS ester to peptides, purification of the conjugate, and characterization of the final product.

Key Considerations for Successful Conjugation

Several factors are critical for achieving optimal labeling of peptides with AF647-NHS ester:

  • Peptide Purity: The peptide should be of high purity and free of any primary amine-containing contaminants.

  • Buffer Composition: The reaction buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) ions, which compete with the peptide for reaction with the NHS ester.[1] A bicarbonate or borate (B1201080) buffer at a pH of 8.3-8.5 is recommended for optimal reaction efficiency.[9][10]

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is 8.3-8.5.[9][10] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis.[9][10]

  • Molar Ratio: The molar ratio of AF647-NHS ester to the peptide will influence the degree of labeling. It is crucial to optimize this ratio for each specific peptide to achieve the desired labeling efficiency without causing precipitation or altering the peptide's biological activity.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5Critical for optimal reactivity of the primary amine.[9][10]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours or 4°C overnight.[9][11]
Reaction Time 1 - 2 hours (at Room Temp) or Overnight (at 4°C)Longer incubation may be needed for less reactive peptides.[9][12]
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[10]
AF647-NHS Ester:Peptide Molar Ratio 1.5:1 to 20:1This needs to be optimized for each peptide.[11]

Table 2: Buffer Recommendations

BufferConcentrationpHNotes
Sodium Bicarbonate0.1 M8.3A commonly used and effective buffer.[10]
Sodium Borate50 mM8.5An alternative to bicarbonate buffer.
Phosphate-Buffered Saline (PBS)Adjusted to pH 8.3-8.5Ensure it is free of primary amine additives.

Experimental Protocols

Protocol 1: AF647-NHS Ester Conjugation to a Peptide

This protocol describes the general procedure for labeling a peptide with AF647-NHS ester.

Materials:

  • Peptide of interest

  • AF647-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Microcentrifuge tubes

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the AF647-NHS Ester Stock Solution: Immediately before use, dissolve the AF647-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Determine the Molar Ratio: Calculate the volume of the AF647-NHS ester stock solution needed to achieve the desired molar ratio of dye to peptide. It is recommended to test a few different ratios (e.g., 5:1, 10:1, 15:1 dye:peptide) to find the optimal condition.[11]

  • Initiate the Conjugation Reaction: Add the calculated volume of the AF647-NHS ester stock solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be less than 10% to avoid denaturation of the peptide.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve conjugation efficiency.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a final concentration of 10-50 mM Tris or glycine. This will quench any unreacted NHS ester.

Protocol 2: Purification of the AF647-Labeled Peptide

Purification is necessary to remove unconjugated AF647-NHS ester and any reaction byproducts.

Method 1: Gel Filtration / Desalting Column

This method is suitable for removing free dye from the labeled peptide.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Collection tubes

Procedure:

  • Equilibrate the Column: Equilibrate the desalting column with the purification buffer according to the manufacturer's instructions.

  • Load the Sample: Apply the reaction mixture from Protocol 1 onto the column.

  • Elute the Conjugate: Elute the column with the purification buffer. The labeled peptide will typically elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.

  • Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for the peptide) and ~650 nm (for AF647) to identify the fractions containing the purified conjugate.

  • Pool and Concentrate: Pool the fractions containing the labeled peptide and concentrate if necessary using a centrifugal filter device.

Method 2: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) can provide a higher degree of purity.

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Spectrophotometer or fluorescence detector

Procedure:

  • Equilibrate the Column: Equilibrate the C18 column with a low percentage of Solvent B.

  • Inject the Sample: Inject the reaction mixture onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Solvent B to elute the components. The more hydrophobic, labeled peptide will elute later than the unconjugated peptide and free dye.

  • Monitor and Collect: Monitor the elution profile at 220 nm (for the peptide backbone) and ~650 nm (for AF647). Collect the peak corresponding to the AF647-labeled peptide.

  • Lyophilize: Lyophilize the collected fraction to obtain the purified, labeled peptide as a powder.

Protocol 3: Characterization of the AF647-Labeled Peptide

Determining the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Measure Absorbance: Dissolve the purified, labeled peptide in a suitable buffer (e.g., PBS) and measure the absorbance at 280 nm (A280) and at the maximum absorbance of AF647 (~650 nm, Amax).

  • Calculate the Corrected A280: A correction factor is needed to account for the absorbance of the dye at 280 nm. The corrected A280 is calculated as follows:

    • A280_corrected = A280 - (Amax × CF280)

    • The correction factor (CF280) for AF647 is typically around 0.03.

  • Calculate the Molar Concentrations:

    • Molar concentration of peptide = A280_corrected / (ε_peptide × path length)

    • Molar concentration of AF647 = Amax / (ε_AF647 × path length)

    • Where ε is the molar extinction coefficient (for the peptide, this can be calculated based on its amino acid sequence; for AF647, it is ~239,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    • DOL = (Molar concentration of AF647) / (Molar concentration of peptide)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization peptide Peptide Solution (pH 8.3-8.5 Buffer) reaction Reaction Mixture (1-2h RT or O/N 4°C) peptide->reaction dye AF647-NHS Ester (in DMSO/DMF) dye->reaction purification Purification (Gel Filtration or HPLC) reaction->purification characterization Characterization (Spectroscopy, DOL Calculation) purification->characterization final_product Purified AF647-Peptide characterization->final_product

Caption: Experimental workflow for AF647-NHS ester conjugation to peptides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein receptor->g_protein Activation peptide AF647-Labeled Peptide peptide->receptor Binding effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Example signaling pathway involving a GPCR and a labeled peptide ligand.

References

Application Notes and Protocols for Cell Surface Protein Labeling with AF647-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester is a bright, far-red fluorescent dye widely used for labeling primary amines on proteins and other molecules.[1][2] Its high fluorescence quantum yield, photostability, and pH insensitivity make it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and high-content screening.[2][3] This document provides detailed application notes and protocols for the covalent labeling of cell surface proteins on live cells using AF647-NHS ester. This method allows for the non-specific, pan-labeling of the surface proteome, enabling the study of dynamic cellular processes such as protein trafficking, receptor internalization, and cell-cell interactions.[4]

The fundamental principle of this technique lies in the reaction between the NHS ester moiety of the dye and the primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the extracellular domains of membrane proteins.[4][5] This reaction forms a stable, covalent amide bond, ensuring long-term retention of the fluorescent label on the cell surface.[4] The protocol is rapid, typically completed within minutes, which minimizes the internalization of the dye and ensures that the labeling is primarily restricted to the cell surface.[4]

Data Presentation

AF647-NHS Ester Specifications
PropertyValue
Excitation Maximum 650 nm
Emission Maximum 668 nm
Molecular Weight ~1250 g/mol
Solubility DMSO, DMF, Acetonitrile
Reactive Group N-Hydroxysuccinimidyl (NHS) Ester
Target Moiety Primary Amines (-NH₂)
Recommended Labeling Conditions for Different Cell Types
Cell TypeSeeding DensityAF647-NHS Ester Conc.Incubation TimeTemperature
Suspension Cells (e.g., Jurkat, K562) 1 x 10⁶ cells/mL1-10 µg/mL5-15 minRoom Temperature or 4°C
Adherent Cells (e.g., HeLa, A431) 80-90% confluency1-10 µg/mL5-15 minRoom Temperature or 4°C
Primary Cells (e.g., T-cells) 1 x 10⁶ cells/mL0.5-5 µg/mL5-10 min4°C

Note: The optimal concentration of AF647-NHS ester and incubation time should be determined empirically for each cell type and experimental condition to achieve sufficient labeling while minimizing cytotoxicity.[1]

Experimental Protocols

Preparation of AF647-NHS Ester Stock Solution
  • Bring the vial of lyophilized AF647-NHS ester to room temperature before opening to prevent moisture condensation.

  • Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 1-10 mg/mL.[6]

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[6] Reconstituted NHS esters are susceptible to hydrolysis and should be used within a few weeks.[6]

Labeling of Cell Surface Proteins on Suspension Cells
  • Culture cells to the desired density and ensure they are in a healthy, log-phase growth state.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with 10 volumes of ice-cold, amine-free buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS), pH 7.2-7.4.

  • Resuspend the cell pellet in ice-cold, amine-free buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare a fresh working solution of AF647-NHS ester by diluting the stock solution in the same amine-free buffer to the desired final concentration (e.g., 1-10 µg/mL).

  • Add the AF647-NHS ester working solution to the cell suspension and mix gently.

  • Incubate the cells for 5-15 minutes at room temperature or 4°C, protected from light. Incubation at 4°C can help to reduce endocytosis of the labeled proteins.

  • To quench the reaction, add an amine-containing buffer such as Tris-buffered saline (TBS) or cell culture medium containing serum to a final concentration of 50-100 mM Tris or 10% serum. Incubate for 5-10 minutes.

  • Wash the cells three times with ice-cold, amine-free buffer to remove any unreacted dye.

  • Resuspend the cells in an appropriate buffer or medium for downstream analysis.

Labeling of Cell Surface Proteins on Adherent Cells
  • Culture adherent cells on coverslips or in culture plates to 80-90% confluency.

  • Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C), amine-free buffer (e.g., PBS or HBSS).

  • Prepare a fresh working solution of AF647-NHS ester in amine-free buffer at the desired final concentration.

  • Add the AF647-NHS ester working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Aspirate the labeling solution and quench the reaction by adding an amine-containing buffer or complete culture medium for 5-10 minutes.

  • Wash the cells three times with amine-free buffer.

  • The cells are now ready for imaging or other downstream applications.

Assessment of Cell Viability

It is crucial to assess cell viability after the labeling procedure to ensure that the observed effects are not due to cytotoxicity. A common method is the Trypan Blue exclusion assay.

  • After the final wash step of the labeling protocol, resuspend a small aliquot of the labeled cells in an appropriate buffer.

  • Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with the cell suspension and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Typically, a cell viability of >90% is considered acceptable for downstream experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis cell_culture Cell Culture harvest Harvest & Wash cell_culture->harvest resuspend Resuspend in Amine-Free Buffer harvest->resuspend add_dye Add Dye to Cells resuspend->add_dye prepare_dye Prepare AF647-NHS Ester Solution prepare_dye->add_dye incubate Incubate (5-15 min) add_dye->incubate quench Quench Reaction incubate->quench wash Wash Cells quench->wash viability Assess Cell Viability wash->viability microscopy Fluorescence Microscopy wash->microscopy flow_cytometry Flow Cytometry wash->flow_cytometry internalization Internalization Assay wash->internalization

Caption: Experimental workflow for cell surface protein labeling with AF647-NHS ester.

Application: Tracking Ligand-Induced Receptor Internalization

A key application of pan-surface protein labeling is to monitor global changes in the plasma membrane proteome following a specific stimulus. For example, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers the internalization of the receptor-ligand complex, a critical step in regulating signal transduction.[1][7] By labeling the entire cell surface proteome with AF647-NHS ester prior to EGF stimulation, the subsequent internalization of the fluorescently labeled protein population can be tracked over time.

egfr_signaling cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Endosome Early Endosome with Labeled Proteins EGFR->Endosome Internalization Labeled_Proteins AF647-Labeled Surface Proteins Labeled_Proteins->Endosome Co-internalization Lysosome Lysosome Endosome->Lysosome Trafficking & Degradation

Caption: Ligand-induced internalization of AF647-labeled surface proteins.

Protocol: EGF-Induced Internalization Assay
  • Label adherent cells (e.g., A431, which overexpress EGFR) with AF647-NHS ester as described in the protocol above.

  • After the final wash, incubate the cells in serum-free medium for at least 4 hours to ensure EGFR is at the cell surface.

  • Treat the cells with a stimulating concentration of EGF (e.g., 100 ng/mL) in serum-free medium.

  • Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for internalization.

  • At each time point, immediately fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • The cells can now be imaged by fluorescence microscopy to visualize the translocation of the AF647 signal from the cell surface to intracellular vesicles.

  • For quantification, the fluorescence intensity at the plasma membrane versus the intracellular compartments can be measured using image analysis software. A decrease in surface fluorescence and an increase in intracellular puncta over time indicate internalization.

Troubleshooting

ProblemPossible CauseSolution
Low or no fluorescence signal Hydrolyzed NHS esterUse fresh, anhydrous DMSO/DMF for reconstitution. Aliquot and store stock solutions properly.
Insufficient dye concentrationOptimize the AF647-NHS ester concentration.
Amine-containing buffers used for labelingEnsure all buffers used during the labeling steps are free of primary amines (e.g., Tris, glycine).
High background or non-specific staining Incomplete removal of unreacted dyeIncrease the number and volume of washes after the quenching step.
Dye precipitationEnsure the dye is fully dissolved in DMSO/DMF before adding to the aqueous buffer. Do not exceed 10% organic solvent in the final labeling reaction.
High cell death Dye concentration is too highPerform a dose-response curve to determine the optimal, non-toxic concentration of AF647-NHS ester.
Prolonged incubationReduce the incubation time.

By following these detailed protocols and considering the provided troubleshooting guidance, researchers can effectively utilize AF647-NHS ester for the robust and reliable labeling of cell surface proteins, enabling a wide range of studies in cell biology and drug development.

References

Application Notes and Protocols for In Vivo Imaging with AF647-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Alexa Fluor 647 (AF647)-NHS ester for in vivo imaging. This far-red fluorescent dye is a powerful tool for non-invasively tracking the biodistribution, target engagement, and pharmacokinetics of labeled molecules in living organisms. The near-infrared (NIR) properties of AF647 allow for deep tissue penetration and reduced autofluorescence, making it ideal for small animal imaging studies.

Principle of AF647-NHS Ester Labeling

AF647-NHS ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) under mild basic conditions to form a stable amide bond. This covalent conjugation allows for the robust labeling of a wide variety of molecules, including antibodies, peptides, and nanoparticles, for in vivo imaging applications.

Key Applications

  • Pharmacokinetics and Biodistribution: Track the circulation, tissue accumulation, and clearance of therapeutic candidates.

  • Tumor Targeting: Visualize the specific accumulation of targeted therapies in tumor tissues.

  • Drug Delivery: Monitor the in vivo fate of drug delivery vehicles such as nanoparticles.

  • Receptor-Ligand Interactions: Investigate the binding of labeled ligands to their receptors in a physiological context.

  • Angiogenesis Imaging: Visualize the formation of new blood vessels in pathological conditions like cancer.

Quantitative In Vivo Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical in vivo studies using AF647-NHS ester labeled molecules. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of AF647-Labeled Anti-IL13Rα2 Antibody in A375 Tumor-Bearing Mice

Organ%ID/g (Mean ± SEM) at 96h post-injection
Tumor23 ± 3
BloodNot Reported
HeartNot Reported
LungsNot Reported
LiverNot Reported
SpleenNot Reported
KidneysNot Reported
MuscleNot Reported
BoneNot Reported

Data from a study assessing near-infrared fluorophores for antibody biodistribution in a xenograft model.[1]

Table 2: Biodistribution of Cy5.5-Labeled RGD Peptides in U87MG Glioblastoma-Bearing Mice at 24h Post-Injection

OrganMonomer (%ID/g)Dimer (%ID/g)Tetramer (%ID/g)
Tumor~1.5~1.8~2.5
Blood~0.1~0.1~0.1
Heart~0.2~0.2~0.2
Lungs~0.3~0.3~0.3
Liver~0.8~1.0~1.2
Spleen~0.2~0.2~0.2
Kidneys~1.0~1.2~1.5
Muscle~0.2~0.2~0.2

Note: Cy5.5 is spectrally similar to AF647. Data extracted from graphical representation in the cited study.[2]

Table 3: Biodistribution of Fluorescently Labeled PLGA Nanoparticles After Oral Administration in Rats

Organ% of Total Dose/g
Brain12.86%
HeartNot Reported
LungsNot Reported
Liver40.04%
SpleenLowest Percentage
Kidneys25.97%
IntestineHigh Accumulation

This study used rhodamine and coumarin-labeled PLGA nanoparticles, providing a general reference for nanoparticle biodistribution after oral delivery.[3][4][5]

Experimental Protocols

Protocol 1: Labeling of an IgG Antibody with AF647-NHS Ester

This protocol is a general guideline for labeling an IgG antibody. The optimal labeling ratio may need to be determined empirically.

Materials:

  • AF647-NHS ester

  • IgG antibody (in an amine-free buffer like PBS, pH 7.2-7.4)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Antibody Solution:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare AF647-NHS Ester Stock Solution:

    • Dissolve the AF647-NHS ester powder in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the AF647-NHS ester stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm.

Protocol 2: In Vivo Fluorescence Imaging using an IVIS Spectrum Imaging System

This protocol provides a general workflow for in vivo imaging of mice injected with an AF647-labeled probe.

Animal Preparation:

  • For haired mice, remove fur from the area to be imaged 24 hours before imaging.[6][7]

  • Switch mice to an alfalfa-free diet for at least one week prior to imaging to reduce autofluorescence from chlorophyll (B73375) in the gut.[8]

  • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).[9]

Probe Administration:

  • Inject the AF647-labeled probe via the tail vein. The injection volume is typically 100-200 µL.

  • The optimal dose of the labeled probe should be determined empirically for each new conjugate and model system.

IVIS Spectrum Imaging:

  • System Initialization:

    • Turn on the IVIS Spectrum system and allow the CCD camera to cool to -90°C.[10]

    • Initialize the system through the Living Image software.

  • Animal Placement:

    • Place the anesthetized mouse on the imaging stage. For consistent results, ensure the animal is in the same position for each imaging session.[6]

  • Image Acquisition Settings:

    • Imaging Mode: Fluorescence.

    • Excitation Filter: Select a filter appropriate for AF647, typically around 640 nm.

    • Emission Filter: Select a filter that captures the emission of AF647, typically around 680 nm or using a series of filters for spectral unmixing.

    • Exposure Time: Use the "auto" exposure setting for initial images to determine the optimal exposure time.

    • Binning: Medium to high binning can increase sensitivity.

    • F/Stop: A lower f/stop (e.g., f/2) will collect more light.[11]

  • Image Acquisition:

    • Acquire a photographic image of the mouse.

    • Acquire the fluorescence image.

    • Acquire a sequence of images at different time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to determine the pharmacokinetic profile.

Quantitative Data Analysis:

  • Region of Interest (ROI) Analysis:

    • Use the Living Image software to draw ROIs around the tumor and other organs of interest.

    • Measure the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.[12]

  • Background Subtraction:

    • Draw an ROI in a non-target area to determine the background fluorescence and subtract this from the target ROIs.

  • Data Presentation:

    • Data can be expressed as average radiant efficiency or, with appropriate calibration, can be converted to %ID/g.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AF647_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_application Application Antibody IgG Antibody in Amine-Free Buffer Reaction Conjugation Reaction (1 hr, RT, dark) Antibody->Reaction AF647_NHS AF647-NHS Ester AF647_NHS->Reaction DMSO Anhydrous DMSO DMSO->AF647_NHS Bicarb 1M Sodium Bicarbonate Bicarb->Antibody Purification Size-Exclusion Chromatography Reaction->Purification Analysis Characterization (DOL) Purification->Analysis InVivo In Vivo Imaging Analysis->InVivo

AF647-NHS Ester Antibody Labeling Workflow

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF (Vascular Endothelial Growth Factor) VEGFR VEGFR (VEGF Receptor) VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Permeability) Akt->Angiogenesis ERK->Angiogenesis

Simplified VEGF Signaling Pathway in Angiogenesis

InVivo_Imaging_Workflow cluster_prep Animal & Probe Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Hair Removal) ProbeAdmin Probe Administration (e.g., IV Injection) AnimalPrep->ProbeAdmin IVIS IVIS Spectrum Imaging (Set Filters, Exposure) ProbeAdmin->IVIS Acquire Acquire Photographic & Fluorescence Images IVIS->Acquire ROI Region of Interest (ROI) Analysis Acquire->ROI Quantify Quantify Signal (Radiant Efficiency) ROI->Quantify Biodistribution Determine Biodistribution (%ID/g) Quantify->Biodistribution

General In Vivo Fluorescence Imaging Workflow

References

AF647-NHS Ester: A High-Performance Fluorophore for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AF647-NHS ester is a bright, far-red fluorescent dye that has become an indispensable tool for researchers in cell biology, neuroscience, and drug development.[1][2] Its exceptional photophysical properties, including high fluorescence quantum yield and photostability, make it particularly well-suited for advanced imaging techniques such as single-molecule localization microscopy (SMLM).[3] This application note provides detailed protocols for utilizing AF647-NHS ester in single-molecule imaging studies, from antibody conjugation to super-resolution imaging of cellular structures.

AF647 is a member of the cyanine (B1664457) dye family and is characterized by its "blinking" behavior under specific imaging conditions, a prerequisite for techniques like direct stochastic optical reconstruction microscopy (dSTORM).[4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on proteins and other biomolecules.[][6] This enables the precise targeting and visualization of specific molecules of interest within complex biological systems.

Quantitative Data

The performance of AF647 in single-molecule imaging is underscored by its key photophysical parameters. The following tables summarize important quantitative data for AF647, providing a reference for experimental design and data analysis.

Table 1: Photophysical Properties of AF647

PropertyValueReference
Maximum Excitation Wavelength~650 nm[1]
Maximum Emission Wavelength~670 nm[1]
Molar Extinction Coefficient (ε)~270,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)High[1]
Average Number of Localizations per Molecule~3[7]

Table 2: Recommended Antibody Conjugation Parameters

ParameterRecommended ValueReference
Antibody Concentration1–2 mg/mL[]
BufferAmine-free (e.g., PBS)[8]
pH for NHS Ester Reaction8.0–8.5[][6]
Dye:Antibody Molar Ratio10:1 (for initial reaction)[]
Desired Degree of Labeling (DOL)~1 dye per antibody[7]

Experimental Protocols

Protocol 1: Antibody Conjugation with AF647-NHS Ester

This protocol describes the covalent labeling of an antibody with AF647-NHS ester. The goal is to achieve a low degree of labeling (ideally 1) to ensure that the blinking of a single fluorophore corresponds to a single antibody molecule.[7]

Materials:

  • Antibody of interest (purified, in amine-free buffer)

  • AF647-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.5

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS.[] Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[8]

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate.[] This is the optimal pH range for the NHS ester reaction.[6]

  • AF647-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9] NHS esters are moisture-sensitive and should not be stored in solution.[8]

  • Conjugation Reaction:

    • Add the AF647-NHS ester stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).[] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[9]

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a spin desalting column equilibrated with PBS.[9]

    • Collect the purified antibody-dye conjugate.

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm and ~650 nm using a spectrophotometer.

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Protein Concentration (mg/mL) = [A₂₈₀ - (A₆₅₀ x CF)] / ε_protein

      • DOL = (A₆₅₀ x MW_protein) / (ε_dye x Protein Concentration (mg/mL))

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer), ε_protein is the molar extinction coefficient of the antibody, MW_protein is the molecular weight of the antibody, and ε_dye is the molar extinction coefficient of the AF647 dye.

    • Aim for a DOL of approximately 1 for single-molecule imaging applications.[7]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[10]

Protocol 2: Cell Staining for Single-Molecule Imaging

This protocol outlines the steps for immunolabeling fixed cells with the AF647-conjugated antibody for subsequent single-molecule imaging.

Materials:

  • Cells grown on high-precision coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • AF647-conjugated primary antibody

  • dSTORM imaging buffer

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Immunolabeling:

    • Dilute the AF647-conjugated primary antibody in blocking buffer to the desired concentration (typically in the low nM range for single-molecule imaging).[7]

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C, protected from light.

    • Wash the cells extensively with PBS to remove unbound antibodies.

  • Sample Mounting and Imaging:

    • Mount the coverslip onto a microscope slide with a suitable dSTORM imaging buffer. This buffer typically contains an oxygen scavenging system and a thiol to promote dye blinking.

    • Proceed with single-molecule localization microscopy (SMLM) imaging.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody Purified Antibody (1-2 mg/mL in PBS) Adjust_pH Adjust pH to 8.0-8.5 with NaHCO₃ Antibody->Adjust_pH Mix Mix Antibody and Dye (10:1 molar ratio) Adjust_pH->Mix Dye_Prep Prepare 10 mg/mL AF647-NHS in DMSO Dye_Prep->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Desalt Purify via Spin Desalting Column Incubate->Desalt Characterize Measure Absorbance & Calculate DOL Desalt->Characterize Store Store Conjugate at 4°C Characterize->Store

Caption: Workflow for conjugating antibodies with AF647-NHS ester.

Cell_Staining_Workflow Start Cells on Coverslip Fix Fixation (4% PFA, 15 min) Start->Fix Permeabilize Permeabilization (0.1% Triton X-100, 10 min) Fix->Permeabilize Block Blocking (5% BSA, 1 hr) Permeabilize->Block Label Immunolabeling (AF647-Ab, 1 hr) Block->Label Wash Extensive Washing Label->Wash Mount Mount in dSTORM Buffer Wash->Mount Image SMLM Imaging Mount->Image

Caption: Workflow for cell staining for single-molecule imaging.

Conclusion

AF647-NHS ester is a powerful and versatile tool for single-molecule imaging, enabling researchers to visualize cellular structures and processes with unprecedented detail. By following the detailed protocols provided in this application note, researchers can effectively label their molecules of interest and acquire high-quality super-resolution data. The quantitative data and workflows presented herein serve as a valuable resource for designing and executing successful single-molecule imaging experiments.

References

Application Note: Determining the Degree of Labeling for Alexa Fluor™ 647 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins, particularly antibodies, is a cornerstone technique in biological research and diagnostics. Alexa Fluor™ 647 (AF647), a bright and photostable far-red fluorescent dye, is a popular choice for creating these conjugates.[1][2] The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical quality control parameter.[3][4] An optimal DOL is crucial for achieving the best signal-to-noise ratio, as both under-labeling and over-labeling can be detrimental to the conjugate's performance.[3] This document provides a detailed protocol for conjugating AF647 to an antibody (specifically IgG) and calculating the DOL using spectrophotometry.

Principle of DOL Calculation

The calculation of DOL is based on the Beer-Lambert law (A = εbc), which relates absorbance (A) to the molar extinction coefficient (ε), the path length (b), and the concentration (c).[5][6] By measuring the absorbance of the conjugate solution at two specific wavelengths, we can determine the concentrations of both the protein and the dye, and subsequently their molar ratio.

  • At 280 nm (A280): Both the protein (due to aromatic amino acids like tryptophan and tyrosine) and the AF647 dye absorb light at this wavelength.[6][7][8]

  • At ~650 nm (A650): Only the AF647 dye absorbs significantly at its maximum absorbance wavelength.[1][9]

To find the true absorbance of the protein at 280 nm, the contribution from the AF647 dye must be subtracted. This is accomplished using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at 650 nm.[9][10]

Quantitative Data for DOL Calculation

Accurate DOL calculation requires precise values for the molar extinction coefficients and the correction factor. These values are summarized in the table below.

ParameterValueUnitsReference
Molar Extinction Coefficient of AF647 (ε_dye_) at ~650 nm 239,000M⁻¹cm⁻¹[9][11]
Molar Extinction Coefficient of IgG (ε_prot_) at 280 nm 203,000 - 210,000M⁻¹cm⁻¹[7][8][9][12][13]
Correction Factor (CF) for AF647 at 280 nm 0.03Unitless[9][11][14]
Molecular Weight of IgG ~150,000 g/mol (Da)[13][15]

Note: The extinction coefficient of a specific protein can vary. For the most accurate results, use the experimentally determined value for your particular protein.

Experimental Protocols

Protocol 1: AF647 Conjugation to IgG

This protocol is a general guideline for conjugating an antibody using an AF647 NHS ester. NHS (N-hydroxysuccinimidyl) esters react with primary amines (e.g., lysine (B10760008) residues) on the protein to form stable amide bonds.[16]

Materials:

  • Purified antibody (IgG) at 1-2 mg/mL in a buffer free of amines (e.g., PBS, pH 7.2-7.4). Avoid buffers containing Tris or glycine.[17]

  • Alexa Fluor™ 647 NHS Ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium Bicarbonate, pH ~8.5-9.0.[17]

  • Purification column (e.g., Sephadex® G-25) for removing unconjugated dye.[17]

  • Reaction tubes.

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.[18]

    • Adjust the antibody concentration to 1-2 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3, which is optimal for the conjugation reaction.[17]

  • Prepare the AF647 Stock Solution:

    • Allow the vial of AF647 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[17] This should be done immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of AF647 stock solution. A molar ratio of dye-to-antibody between 5:1 and 20:1 is a common starting point.[17]

    • Add the calculated volume of dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[17][18] Some protocols suggest longer incubations (e.g., overnight at 4°C) can improve labeling.[9]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with a suitable storage buffer like PBS.

    • Apply the reaction mixture to the top of the column.[9]

    • Centrifuge the column (if using a spin column) or allow it to flow by gravity to separate the larger, labeled antibody from the smaller, unconjugated dye molecules.[9]

    • The colored fraction that elutes first is the antibody-AF647 conjugate. The free dye will be retained in the column.

Protocol 2: Spectrophotometric Analysis and DOL Calculation

Materials:

  • Purified antibody-AF647 conjugate.

  • Spectrophotometer (UV-Vis).

  • Quartz cuvettes (or a micro-volume spectrophotometer).

Procedure:

  • Measure Absorbance:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Blank the instrument using the buffer in which the conjugate is dissolved (e.g., PBS).

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (A650).[9]

    • If the absorbance reading at A650 is greater than ~2.0, dilute the sample with buffer and re-measure. Remember to account for this dilution factor in the calculations.[10]

  • Calculate the Degree of Labeling (DOL):

    • Use the following equations to determine the DOL:

    Step A: Calculate the molar concentration of the dye.

    ngcontent-ng-c4139270029="" class="ng-star-inserted">

    Dye Concentration (M) = A650 / (ε_dye × path length) Where ε_dye_ is 239,000 M⁻¹cm⁻¹ and the path length is typically 1 cm.

    Step B: Calculate the corrected absorbance of the protein at 280 nm.

    ngcontent-ng-c4139270029="" class="ng-star-inserted">

    A_prot (corrected) = A280 - (A650 × CF) Where CF is the correction factor, 0.03.[9][11]

    Step C: Calculate the molar concentration of the protein.

    ngcontent-ng-c4139270029="" class="ng-star-inserted">

    Protein Concentration (M) = A_prot (corrected) / (ε_prot_ × path length) Where ε_prot_ for IgG is ~203,000 M⁻¹cm⁻¹.[9]

    Step D: Calculate the Degree of Labeling.

    DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow Diagram

The entire process from antibody preparation to the final DOL calculation is outlined below.

G cluster_prep Preparation cluster_react Reaction & Purification cluster_analysis Analysis prep_ab Prepare Antibody (Buffer Exchange, pH Adjust) conjugation Conjugation Reaction (1 hr, Room Temp, Dark) prep_ab->conjugation prep_dye Prepare AF647 NHS Ester (Dissolve in DMSO) prep_dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification measurement Spectrophotometry (Measure A280 & A650) purification->measurement calculation DOL Calculation measurement->calculation

Workflow for AF647 conjugation and DOL calculation.
DOL Calculation Logic Diagram

This diagram illustrates the relationship between the measured and calculated values.

G A280 Measured A280 A_prot_corr Corrected Protein Absorbance (A280 - A650 * CF) A280->A_prot_corr A650 Measured A650 A650->A_prot_corr Conc_dye [Dye] A650->Conc_dye CF Correction Factor (0.03) CF->A_prot_corr E_dye ε_dye (239,000) E_dye->Conc_dye E_prot ε_prot (~203,000) Conc_prot [Protein] E_prot->Conc_prot A_prot_corr->Conc_prot DOL Degree of Labeling (DOL) Conc_dye->DOL Conc_prot->DOL

References

Application Notes and Protocols for the Purification of AF647 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with Alexa Fluor 647 (AF647), a bright and photostable far-red fluorescent dye. Proper purification is critical to remove unconjugated dye, which can lead to inaccurate quantification and high background in downstream applications. These guidelines cover common purification techniques, quantitative data presentation, and step-by-step experimental protocols.

Introduction

Covalent labeling of proteins with fluorescent dyes such as AF647 is a fundamental technique in biological research and drug development. AF647, with its excitation and emission maxima around 650 nm and 668 nm respectively, is ideal for multicolor imaging applications due to its minimal spectral overlap with common green and red fluorophores.[1][2] The succinimidyl ester (NHS ester) of AF647 reacts efficiently with primary amines on proteins to form stable amide bonds.[1][2]

Following the labeling reaction, it is imperative to remove any free, unconjugated AF647 dye. Failure to do so can result in erroneously high calculated degrees of labeling (DOL) and significant non-specific signals in assays like flow cytometry, immunofluorescence, and in vivo imaging.[1] This document outlines three common chromatographic methods for purifying AF647 labeled proteins: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Data Presentation: Purification Method Comparison

The choice of purification method depends on the properties of the target protein, the scale of the purification, and the required purity. The following table summarizes key quantitative parameters for each technique.

ParameterSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Molecular size and shape[3]Net surface charge at a specific pH[4][5]Surface hydrophobicity[6][7]
Typical Protein Recovery >90%80-95%70-90%
Purity Achieved Good (excellent for removing small molecules)High (separates based on charge variants)High (separates based on hydrophobic variants)
Throughput High (especially with spin columns)[2]Medium to HighMedium
Scale-up Potential GoodExcellentExcellent
Key Buffer Components Isocratic elution with a physiological buffer (e.g., PBS)Low salt binding buffer, high salt elution buffer[8]High salt binding buffer, low salt elution buffer[7]
Primary Application Removal of unconjugated dye[9][10]Polishing step to separate labeled from unlabeled proteinOrthogonal purification, separation of isoforms

Experimental Protocols

Protocol 1: Purification of AF647 Labeled Protein using Size-Exclusion Chromatography (SEC)

This is the most common and straightforward method for removing unconjugated AF647 dye from a labeling reaction.

Materials:

  • Labeled protein solution

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-6)[11]

  • Equilibration and Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Collection tubes

Methodology:

  • Column Preparation:

    • Gently resuspend the SEC resin in the column.

    • Remove the storage buffer by allowing it to drain by gravity.

    • Equilibrate the column by washing with 3-5 column volumes of Equilibration Buffer.

  • Sample Loading:

    • Once the equilibration buffer has entered the resin bed, carefully load the entire volume of the labeling reaction mixture onto the center of the column bed.[9]

  • Elution:

    • Allow the sample to enter the resin bed completely.

    • Gently add Elution Buffer to the top of the column.

    • Begin collecting fractions immediately. The larger, labeled protein will elute first, appearing as a colored band that moves faster down the column. The smaller, unconjugated dye will be retained longer and elute later as a separate colored band.[9]

  • Fraction Analysis:

    • Monitor the fractions by measuring the absorbance at 280 nm (for protein) and 650 nm (for AF647 dye).

    • Pool the fractions containing the purified labeled protein (the first peak to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the pooled, purified conjugate solution at 280 nm (A280) and 650 nm (A650).[1][2]

    • Calculate the protein concentration and the DOL using the following formulas (example for an IgG antibody):

      • Protein Concentration (M) = [A280 – (A650 × 0.03)] / 203,000 (where 203,000 cm⁻¹M⁻¹ is the molar extinction coefficient of IgG and 0.03 is a correction factor for the dye's absorbance at 280 nm)[1]

      • Degree of Labeling (moles of dye per mole of protein) = A650 / (239,000 × Protein Concentration (M)) (where 239,000 cm⁻¹M⁻¹ is the molar extinction coefficient of AF647)[1]

Protocol 2: Purification using Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and can be used to separate labeled from unlabeled protein, as the addition of the charged dye can alter the protein's overall charge.[4][12]

Materials:

  • Labeled protein solution (dialyzed into a low-salt binding buffer)

  • IEX column (Anion or Cation exchange, depending on the protein's pI and the buffer pH)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Spectrophotometer

Methodology:

  • Buffer Exchange:

    • Remove the high-salt labeling reaction buffer by dialysis or using a desalting column, exchanging it with the IEX Binding Buffer.

  • Column Equilibration:

    • Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Load the dialyzed sample onto the column.

  • Washing:

    • Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline to remove any unbound material.

  • Elution:

    • Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes) or a step gradient.[8]

    • Collect fractions and monitor the absorbance at 280 nm and 650 nm. The differently charged species (unlabeled, singly labeled, multiply labeled proteins) will elute at different salt concentrations.

  • Fraction Analysis and Pooling:

    • Analyze the fractions by SDS-PAGE and absorbance measurements to identify the desired labeled protein fractions.

    • Pool the relevant fractions and dialyze into a suitable storage buffer.

Protocol 3: Purification using Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity.[6][7] The addition of the relatively hydrophobic AF647 dye can increase the protein's overall hydrophobicity, allowing for separation of labeled and unlabeled species.

Materials:

  • Labeled protein solution

  • HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)

  • Binding Buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0)

  • Elution Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Spectrophotometer

Methodology:

  • Sample Preparation:

    • Add a high concentration of a lyotropic salt (e.g., ammonium sulfate) to the labeled protein solution to match the Binding Buffer conditions. This promotes hydrophobic interactions.[7]

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Load the salt-adjusted sample onto the column.

  • Washing:

    • Wash the column with Binding Buffer to remove any non-adsorbed proteins.

  • Elution:

    • Elute the bound proteins by applying a decreasing salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes). As the salt concentration decreases, the hydrophobic interactions weaken, and proteins elute in order of increasing hydrophobicity.[7]

    • Collect fractions and monitor absorbance at 280 nm and 650 nm.

  • Fraction Analysis and Pooling:

    • Analyze fractions to identify those containing the purified, labeled protein.

    • Pool the desired fractions and exchange into a final storage buffer.

Visualizations

Experimental Workflow for AF647 Protein Purification

G Workflow for AF647 Labeled Protein Purification cluster_0 Labeling cluster_1 Purification cluster_2 Quality Control cluster_3 Final Product Protein Protein Solution (amine-free buffer) Reaction Labeling Reaction (pH 8.3, 1 hr, RT) Protein->Reaction AF647 AF647 NHS Ester AF647->Reaction Purification Purification Step (SEC, IEX, or HIC) Reaction->Purification QC Quality Control (Spectrophotometry, SDS-PAGE) Purification->QC DOL Calculate DOL QC->DOL FinalProduct Purified AF647 Labeled Protein DOL->FinalProduct

Caption: General workflow from protein labeling to purified conjugate.

Signaling Pathway Example: Receptor Internalization

AF647 labeled ligands are often used to study receptor-mediated endocytosis and downstream signaling.

G Receptor Internalization Pathway Ligand AF647-Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Endosome Early Endosome Complex->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling Endosome Endosome->Recycling Recycling->Receptor Recycling to Cell Surface

References

Troubleshooting & Optimization

Troubleshooting low AF647 labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Alexa Fluor™ 647 (AF647).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low AF647 labeling efficiency?

Low labeling efficiency with AF647 NHS ester is a frequent issue that can stem from several factors. The most common culprits include:

  • Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions in the protein solution will compete with the protein's primary amines for reaction with the NHS ester, significantly reducing labeling efficiency.[1][2][3]

  • Incorrect pH: The reaction between the AF647 NHS ester and primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][4][5] At lower pH values, the protein's amino groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[5]

  • Low Protein Concentration: Protein concentrations below 1-2 mg/mL can lead to inefficient labeling.[1][3][6]

  • Poor Dye Quality: AF647 NHS ester is sensitive to moisture and light.[6][7] Improper storage or handling can lead to hydrolysis and a loss of reactivity.[8]

  • Suboptimal Dye-to-Protein Ratio: Using a molar excess of the NHS ester that is too low can result in under-labeling.[4][] Conversely, an excessively high ratio can sometimes lead to protein precipitation or altered function.[2]

Q2: How can I improve my AF647 labeling efficiency?

To enhance your labeling efficiency, consider the following optimization steps:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer such as PBS, borate, or carbonate-bicarbonate buffer.[1] If your protein is in an incompatible buffer, perform dialysis or use a desalting column to exchange it.[3][6]

  • pH Adjustment: Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1] You can add sodium bicarbonate to your protein solution to raise the pH to approximately 8.3.[6][7][10]

  • Increase Reactant Concentrations: If possible, concentrate your protein to at least 2 mg/mL.[1][6] You can also empirically determine the optimal molar excess of the AF647 NHS ester, often starting with a 5- to 20-fold molar excess.[4]

  • Optimize Reaction Conditions: While labeling is often performed for 1 hour at room temperature, you can try incubating overnight at 4°C to minimize hydrolysis of the NHS ester.[1][3]

Q3: How do I determine the success of my AF647 labeling reaction?

The success of a labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using spectrophotometric measurements of the absorbance at 280 nm (for the protein) and 650 nm (for AF647).[7]

Troubleshooting Guide

Issue: Very Low or No Labeling

If you observe minimal to no fluorescence after the labeling and purification procedure, consult the following troubleshooting workflow:

low_labeling_troubleshooting start Start: Low/No Labeling check_buffer Check Buffer Composition start->check_buffer amine_present Primary Amines Present? (e.g., Tris, Glycine) check_buffer->amine_present buffer_exchange Action: Perform Buffer Exchange (Dialysis, Desalting Column) amine_present->buffer_exchange Yes check_ph Check Reaction pH amine_present->check_ph No buffer_exchange->check_ph ph_optimal Is pH 7.2-8.5? check_ph->ph_optimal adjust_ph Action: Adjust pH with Sodium Bicarbonate ph_optimal->adjust_ph No check_protein_conc Check Protein Concentration ph_optimal->check_protein_conc Yes adjust_ph->check_protein_conc conc_low Is Conc. < 1-2 mg/mL? check_protein_conc->conc_low concentrate_protein Action: Concentrate Protein conc_low->concentrate_protein Yes check_dye Check Dye Quality & Storage conc_low->check_dye No concentrate_protein->check_dye dye_old Dye Old or Improperly Stored? check_dye->dye_old use_new_dye Action: Use Fresh, Properly Stored Dye dye_old->use_new_dye Yes optimize_ratio Optimize Dye:Protein Ratio dye_old->optimize_ratio No use_new_dye->optimize_ratio end Re-run Labeling Reaction optimize_ratio->end

Caption: Troubleshooting workflow for low AF647 labeling.

Experimental Protocols

Protocol: Calculating the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method to determine the DOL of an AF647-labeled protein.[7]

1. Measure Absorbance:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

2. Calculate Protein Concentration:

  • Use the following formula to determine the molar concentration of your protein:

    • A280: Absorbance at 280 nm.

    • A650: Absorbance at 650 nm.

    • 0.03: Correction factor for the fluorophore's contribution to the A280 reading.[7]

    • ε_protein: Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

3. Calculate Degree of Labeling (DOL):

  • Use the following formula to calculate the DOL:

    • A650: Absorbance at 650 nm.

    • ε_AF647: Molar extinction coefficient of AF647, which is approximately 239,000 M⁻¹cm⁻¹.[7]

    • Protein Concentration (M): Calculated in the previous step.

For immunoglobulins (IgGs), an optimal DOL is typically between 3 and 7.[6][10]

Protocol: Standard AF647 Labeling of Antibodies

This protocol provides a general guideline for labeling 1 mg of an antibody with AF647 NHS ester.

1. Protein Preparation:

  • The antibody should be at a concentration of approximately 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[6]

  • If necessary, perform a buffer exchange via dialysis or a desalting column.

2. Prepare Reagents:

  • Prepare a 1 M sodium bicarbonate solution (pH ~8.3).[6]

  • Allow the vial of AF647 NHS ester to warm to room temperature before opening to prevent moisture condensation.[6]

3. Labeling Reaction:

  • Add 1/10th volume of 1 M sodium bicarbonate to your antibody solution.[7]

  • Immediately add the antibody solution to the vial of AF647 NHS ester.

  • Incubate for 1 hour at room temperature, protected from light.[6] Some protocols suggest gentle stirring or inverting the tube every 10-15 minutes.[10]

4. Purification:

  • Separate the labeled antibody from the unreacted dye using a desalting or spin column.[6][7]

5. Storage:

  • Store the labeled antibody at 2-8°C, protected from light.[3] For long-term storage, it can be aliquoted and frozen at ≤–20°C.[3][7]

Data Presentation

Table 1: Key Parameters for AF647 Labeling

ParameterRecommended Value/ConditionRationale
Protein Buffer Amine-free (e.g., PBS, Borate)Primary amines compete with the labeling reaction.[1][3]
Reaction pH 7.2 - 8.5 (Optimal ~8.3)Maximizes reactivity of primary amines while minimizing NHS ester hydrolysis.[1][5]
Protein Concentration ≥ 2 mg/mLIncreases labeling efficiency.[1][6]
Dye:Protein Molar Ratio 5:1 to 20:1 (empirically determined)A sufficient excess of dye is needed to drive the reaction.[4]
Reaction Time 1 hour at room temperature or overnight at 4°CBalances reaction completion with potential NHS ester hydrolysis.[1][6]

Table 2: Spectrophotometric Constants for DOL Calculation

SubstanceMolar Extinction Coefficient (ε)Wavelength
Alexa Fluor™ 647 ~239,000 cm⁻¹M⁻¹650 nm[7]
Typical IgG ~210,000 cm⁻¹M⁻¹280 nm[7]

Signaling Pathways and Workflows

AF647 NHS Ester Reaction Mechanism

The following diagram illustrates the chemical reaction between the AF647 N-hydroxysuccinimide (NHS) ester and a primary amine on a protein.

NHS_Ester_Reaction AF647_NHS AF647-NHS Ester Conjugate AF647-Protein Conjugate (Stable Amide Bond) AF647_NHS->Conjugate + Protein-NH₂ (pH 7.2-8.5) NHS_byproduct NHS Byproduct Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Conjugate

Caption: AF647 NHS ester reaction with a primary amine.

This guide provides a comprehensive overview of troubleshooting and optimizing AF647 labeling experiments. For specific applications, further empirical optimization may be required.

References

Optimizing AF647-NHS Ester Conjugation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your AF647-NHS ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during the labeling process. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your AF647-NHS ester conjugation experiments in a question-and-answer format.

Q1: Why is my labeling efficiency consistently low?

Low labeling efficiency is a frequent challenge. Several factors could be contributing to this issue. Consider the following potential causes and solutions:

  • Incorrect pH of the Reaction Buffer: The reaction of NHS esters with primary amines is highly pH-dependent.[1][2][3] The optimal pH range is typically between 7.2 and 8.5.[2][4] A pH below 7.2 can lead to the protonation of primary amines, making them unreactive.[2] Conversely, a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction.[1][2][4]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[1] Use a freshly calibrated pH meter to verify the pH of your buffer before starting the reaction.[5] Commonly recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2][4]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the AF647-NHS ester, drastically reducing labeling efficiency.[5][6] Similarly, impurities like ammonium (B1175870) salts in your protein solution can interfere with the reaction.[6][7]

    • Solution: If your protein is in an amine-containing buffer, it must be dialyzed against an appropriate amine-free buffer like PBS (pH 7.2-7.4) before labeling.[6]

  • Low Protein Concentration: Protein concentrations below 2 mg/mL may not label efficiently.[8][9] Dilute protein solutions can also complicate the removal of unconjugated dye during purification.[8][9]

    • Solution: If possible, concentrate your protein to a final concentration of 2-10 mg/mL for optimal labeling.[6]

  • Hydrolysis of the NHS Ester: The AF647-NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[10][11] This can happen if the reagent is not stored properly or if it is exposed to moisture before use.

    • Solution: Store the AF647-NHS ester at -20°C, desiccated, and protected from light.[7][12] Allow the vial to warm to room temperature before opening to prevent condensation.[10] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[6][10]

Q2: My protein has precipitated after adding the AF647-NHS ester solution. What should I do?

Protein precipitation can occur for a few reasons:

  • High Concentration of Organic Solvent: AF647-NHS ester is typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate.[13]

    • Solution: Ensure that the volume of the organic solvent accounts for less than 10% of the total reaction volume.[7] Add the dye solution slowly to the protein solution while gently vortexing.[13]

  • Over-labeling: Attaching too many dye molecules to a protein can alter its properties and lead to aggregation and precipitation.

    • Solution: Optimize the dye-to-protein molar ratio. Start with a lower ratio and perform a series of labeling reactions with varying ratios to find the optimal condition for your specific protein.

Q3: How do I remove unconjugated AF647 dye after the reaction?

It is crucial to remove any free, unreacted dye as it can interfere with downstream applications. The most common purification methods are:

  • Size-Exclusion Chromatography (Gel Filtration): This is a widely used method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[1] Sephadex G-25 is a common resin for this purpose.[6][7]

  • Dialysis: This method can also be used to remove free dye, especially for larger reaction volumes.[9]

  • Spin Columns: Convenient for small-scale reactions, spin columns are quick and efficient for purifying the labeled protein.[7][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the conjugation reaction?

The ideal buffer should be free of primary amines and have a pH between 7.2 and 8.5.[2][4] Commonly used buffers include:

  • 0.1 M Sodium bicarbonate, pH 8.3-8.5[1]

  • 0.1 M Phosphate buffer, pH 7.2-8.0[1]

  • HEPES or Borate buffers[4]

Q2: What is the recommended molar ratio of dye to protein?

The optimal molar ratio of AF647-NHS ester to your protein depends on the protein's molecular weight and the number of available primary amines (N-terminus and lysine (B10760008) residues).[15] It is often necessary to determine this empirically. However, here are some general starting recommendations:

Protein Molecular Weight (kDa)Recommended Starting Molar Ratio (Dye:Protein)
12≤ 6:1
20≤ 6:1
53≤ 6:1
80≤ 8:1
100 (F(ab)2)≤ 9:1
150 (IgG)5:1 to 20:1

Data compiled from multiple sources.[7][14]

For IgGs, a degree of labeling (DOL) of 3-7 is often considered optimal.[9]

Q3: How do I prepare the AF647-NHS ester stock solution?

AF647-NHS ester is not readily soluble in aqueous solutions and should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6] Prepare a stock solution of 10-20 mM immediately before use.[6]

Q4: At what temperature and for how long should I run the conjugation reaction?

The reaction is typically carried out at room temperature for 1 to 4 hours.[1] Alternatively, the reaction can be performed at 4°C overnight, which may be beneficial if you suspect hydrolysis of the NHS ester is an issue at room temperature.[5]

Q5: How do I calculate the Degree of Labeling (DOL)?

The DOL is the average number of dye molecules conjugated to each protein molecule.[16] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 650 nm for AF647).[8][14]

The following formula is used to calculate the DOL:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~650 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of the AF647 dye at its absorbance maximum (~239,000 M⁻¹cm⁻¹).[14]

  • CF_280 is a correction factor for the dye's absorbance at 280 nm (for AF647, this is approximately 0.03).[8][14]

Experimental Protocols

Protocol 1: AF647-NHS Ester Conjugation to an Antibody (IgG)

This protocol is a general guideline and may require optimization for your specific antibody.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • AF647-NHS ester.

  • Anhydrous DMSO.

  • 1 M Sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange into PBS.

    • Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[14]

  • Prepare the AF647-NHS Ester Stock Solution:

    • Allow the vial of AF647-NHS ester to warm to room temperature.

    • Dissolve the required amount of AF647-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.[7]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the AF647-NHS ester stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[7]

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[7]

  • Purify the Conjugate:

    • Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[6]

    • Collect the colored fractions corresponding to the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.

    • Calculate the DOL using the formula provided in the FAQ section.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[6][9] Avoid repeated freeze-thaw cycles.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer) adjust_ph Adjust Protein Solution pH to 8.3-8.5 prep_protein->adjust_ph prep_dye Prepare AF647-NHS Ester (10 mg/mL in anhydrous DMSO) mix Mix Dye and Protein (e.g., 10:1 molar ratio) prep_dye->mix adjust_ph->mix incubate Incubate (1 hr, Room Temp, Dark) mix->incubate purify Purify Conjugate (e.g., Sephadex G-25) incubate->purify analyze Calculate DOL (A280 & A650) purify->analyze store Store Conjugate (4°C or -20°C, Dark) analyze->store

Caption: Experimental workflow for AF647-NHS ester protein conjugation.

troubleshooting_workflow node_sol node_sol node_prob node_prob start Low Labeling Efficiency? check_ph Is buffer pH 8.3-8.5? start->check_ph check_amines Amine-free buffer? check_ph->check_amines Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_conc Protein conc. >2 mg/mL? check_amines->check_conc Yes dialyze Dialyze against amine-free buffer check_amines->dialyze No check_dye Fresh AF647-NHS ester? check_conc->check_dye Yes concentrate Concentrate protein check_conc->concentrate No optimize_ratio Consider optimizing dye:protein ratio check_dye->optimize_ratio Yes new_dye Use fresh, properly stored dye check_dye->new_dye No

Caption: Troubleshooting decision tree for low labeling efficiency.

signaling_pathway_example cluster_cell Cell Membrane receptor Receptor protein_a Protein A receptor->protein_a Activation protein_b Protein B protein_a->protein_b Phosphorylation response Cellular Response protein_b->response Signal Transduction ligand AF647-Labeled Ligand ligand->receptor Binding

Caption: Example of a signaling pathway studied with an AF647-labeled ligand.

References

AF647-NHS ester hydrolysis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF647-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of AF647-NHS ester, with a focus on preventing hydrolysis and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is AF647-NHS ester and what is it used for?

AF647-NHS ester is a bright, far-red fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1] This amine-reactive group allows for the covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines (-NH2).[1][2][3] It is commonly used in applications such as immunofluorescence, flow cytometry, and other fluorescence-based assays.[1]

Q2: What is the optimal pH for labeling with AF647-NHS ester?

The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[4][5][] A pH of 8.3-8.5 is often considered ideal for maximizing the reaction between the NHS ester and the primary amines on the target molecule while minimizing hydrolysis of the ester.[7][8][9]

Q3: Which buffers should I use for the labeling reaction?

It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the NHS ester.[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate (B1201080), and HEPES.[2][4][5] Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction but can be used to quench the reaction.[4][5]

Q4: How should I store AF647-NHS ester?

AF647-NHS ester is sensitive to moisture and light.[2][10] It should be stored at -20°C, desiccated, and protected from light.[2][10][11] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][12] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, typically up to a few weeks.[8][13] Aqueous solutions of the NHS ester are not stable and should be used immediately.[2][7]

Q5: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, breaking down the ester and rendering it incapable of reacting with the primary amines on the target molecule.[4][] This process reduces the labeling efficiency, leading to a lower yield of the desired fluorescently-labeled conjugate.[4] The rate of hydrolysis is significantly influenced by pH and temperature.[4][14]

Troubleshooting Guide

Issue: Low Labeling Efficiency

Potential Cause 1: Hydrolysis of AF647-NHS Ester

  • Recommended Solution:

    • Ensure the reaction is performed at the optimal pH of 8.3-8.5.[7][8][9] At higher pH values, the rate of hydrolysis increases significantly.[4][7]

    • Prepare the AF647-NHS ester solution in anhydrous DMSO or DMF immediately before use.[5][15] Do not store the dye in an aqueous solution.[2]

    • Consider performing the reaction at a lower temperature (e.g., 4°C) to decrease the rate of hydrolysis, though this may require a longer incubation time.[4][16]

Potential Cause 2: Incorrect Buffer Composition

  • Recommended Solution:

    • Verify that your reaction buffer is free of primary amines (e.g., Tris, glycine).[5] These will compete with your target molecule for the dye.

    • Use recommended buffers such as phosphate, bicarbonate, or borate buffers.[4][5]

Potential Cause 3: Low Protein Concentration

  • Recommended Solution:

    • For optimal results, the concentration of the protein to be labeled should be at least 2 mg/mL.[5][16] Low protein concentrations can lead to less efficient labeling as the competing hydrolysis reaction becomes more prominent.[4]

Potential Cause 4: Inactive AF647-NHS Ester

  • Recommended Solution:

    • Ensure proper storage of the AF647-NHS ester at -20°C in a desiccated, light-protected container.[2][10][11]

    • Avoid repeated freeze-thaw cycles.[5]

    • Allow the vial to warm to room temperature before opening to prevent moisture contamination.[2][12]

Issue: Protein Aggregation/Precipitation

Potential Cause: High Concentration of Organic Solvent

  • Recommended Solution:

    • AF647-NHS ester is typically dissolved in a small amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[4][7] Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%, to avoid denaturing and precipitating the protein.[5][15]

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life of Hydrolysis
7.004 to 5 hours
8.6410 minutes

Data is for general NHS esters and serves as a guideline.[4][14]

Experimental Protocols

Protocol 1: Standard Protein Labeling with AF647-NHS Ester

  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.[16]

  • Prepare the AF647-NHS Ester Solution:

    • Allow the vial of AF647-NHS ester to equilibrate to room temperature.[2]

    • Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO or amine-free DMF to create a stock solution (e.g., 10 mM).[5][15]

  • Conjugation Reaction:

    • Add the appropriate molar excess of the AF647-NHS ester stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but this should be optimized for your specific protein.[13]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, with gentle stirring or rotation.[2][7]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts using a desalting column, spin column, or dialysis.[2][13]

Protocol 2: Determining the Degree of Labeling (DOL)

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of AF647 (~650 nm, A650) using a spectrophotometer.

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed to determine the true protein absorbance.

    • Corrected A280 = A280 - (A650 × CF_AF647_at_280nm)

      • The correction factor for AF647 at 280 nm is approximately 0.03.

    • Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein at 280 nm × path length in cm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A650 / (Molar extinction coefficient of AF647 at 650 nm × path length in cm)

      • The molar extinction coefficient of AF647 is approximately 270,000 cm⁻¹M⁻¹.[17]

  • Calculate Degree of Labeling (DOL):

    • DOL = Molar concentration of the dye / Molar concentration of the protein

Visualizations

Hydrolysis_vs_Conjugation cluster_reactants Reactants cluster_products Products AF647_NHS AF647-NHS Ester Conjugate AF647-Protein Conjugate (Stable Amide Bond) AF647_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Dye Hydrolyzed AF647 (Inactive) AF647_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Protein_NH2 Protein-NH2 H2O Water (H2O)

Caption: Competing reactions of AF647-NHS ester.

Troubleshooting_Workflow start Low Labeling Efficiency check_pH Is reaction pH 8.3-8.5? start->check_pH check_buffer Is buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to 8.3-8.5 check_pH->adjust_pH No check_reagent Is NHS ester fresh and stored properly? check_buffer->check_reagent Yes change_buffer Use amine-free buffer (e.g., PBS, Bicarbonate) check_buffer->change_buffer No check_concentration Is protein concentration >2 mg/mL? check_reagent->check_concentration Yes use_new_reagent Use fresh, properly stored NHS ester check_reagent->use_new_reagent No increase_concentration Increase protein concentration check_concentration->increase_concentration No success Labeling Successful check_concentration->success Yes adjust_pH->check_buffer change_buffer->check_reagent use_new_reagent->check_concentration increase_concentration->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Reducing Background Fluorescence in AF647 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunofluorescence experiments using Alexa Fluor 647 (AF647). This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to high background fluorescence, ensuring high-quality, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background fluorescence in AF647 staining?

High background fluorescence in AF647 staining can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of antibodies. Aldehyde-based fixatives like formalin can induce autofluorescence.[1] Non-specific binding can occur with both primary and secondary antibodies due to suboptimal concentrations, insufficient blocking, or inadequate washing.[1][2]

Q2: Is AF647 prone to causing high background?

While far-red fluorophores like AF647 are generally chosen to avoid issues with autofluorescence, which is more common in the blue to green spectra, high background can still be an issue.[3][4] This can be due to properties of the dye itself, the quality of the antibody-dye conjugate, or suboptimal staining protocols.[5]

Q3: What is autofluorescence and how can I reduce it?

Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, elastin, and lipofuscin, or it can be induced by aldehyde fixatives.[4][6] To reduce autofluorescence, you can employ chemical quenching methods using reagents like Sudan Black B, or use photobleaching techniques.[3][7] There are also commercial kits available that are specifically designed to quench autofluorescence.[8][9]

Q4: How do I know if my primary or secondary antibody is causing the background?

To determine the source of non-specific binding, it is crucial to use proper controls. A "secondary antibody only" control (omitting the primary antibody) will help identify non-specific binding of the secondary antibody. An isotype control, which is an antibody of the same isotype and fluorophore conjugate as the primary antibody but with no specificity for the target antigen, can help determine non-specific binding of the primary antibody.[10][11]

Q5: Can my blocking buffer be the problem?

Yes, an inadequate or inappropriate blocking buffer can lead to high background. The blocking step is critical to prevent non-specific binding of antibodies.[12] It is important to optimize the blocking buffer composition and incubation time. Common blocking agents include normal serum from the species of the secondary antibody and Bovine Serum Albumin (BSA).[13]

Troubleshooting Guide

This guide provides a systematic approach to pinpoint and resolve the root cause of high background fluorescence in your AF647 staining experiments.

TroubleshootingWorkflow start High Background with AF647 check_autofluorescence 1. Assess Autofluorescence (Unstained Control) start->check_autofluorescence autofluorescence_present Autofluorescence Detected check_autofluorescence->autofluorescence_present Yes no_autofluorescence Minimal Autofluorescence check_autofluorescence->no_autofluorescence No quench 2. Apply Quenching Method (e.g., Sudan Black B, Photobleaching) autofluorescence_present->quench check_secondary 3. Check Secondary Antibody (Secondary Only Control) no_autofluorescence->check_secondary quench->check_secondary secondary_nonspecific Secondary Ab Binding check_secondary->secondary_nonspecific Yes secondary_ok Secondary Ab OK check_secondary->secondary_ok No optimize_secondary 4. Optimize Secondary Ab (Titrate Concentration, Change Antibody) secondary_nonspecific->optimize_secondary check_primary 5. Check Primary Antibody (Isotype Control) secondary_ok->check_primary end_good Low Background Achieved optimize_secondary->end_good primary_nonspecific Primary Ab Binding check_primary->primary_nonspecific Yes primary_ok Primary Ab OK check_primary->primary_ok No optimize_primary 6. Optimize Primary Ab (Titrate Concentration) primary_nonspecific->optimize_primary optimize_protocol 7. Optimize Staining Protocol (Blocking, Washing) primary_ok->optimize_protocol optimize_primary->optimize_protocol optimize_protocol->end_good

Caption: Troubleshooting workflow for high background in AF647 staining.

Data Presentation: Efficacy of Background Reduction Techniques

The following tables summarize the effectiveness of various methods for reducing background fluorescence.

Table 1: Comparison of Autofluorescence Quenching Methods

Quenching MethodTarget AutofluorescenceEfficacyNotes
Sudan Black B LipofuscinHigh (65-95% reduction)[7]Can introduce background in the far-red spectrum.[14][15]
Photobleaching GeneralVariableTime-consuming; efficacy depends on light source and duration.[16][17]
Sodium Borohydride Aldehyde-inducedVariableResults can be inconsistent.[3][18]
Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) Broad SpectrumHighOptimized formulations to reduce autofluorescence from various sources.[8][19]

Table 2: Impact of Protocol Optimization on Signal-to-Noise Ratio

Optimization StepParameterExpected Outcome on Signal-to-Noise
Antibody Titration ConcentrationIncreased
Blocking Agent and DurationIncreased
Washing Number and Duration of WashesIncreased

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol is essential to determine the optimal antibody concentration that maximizes the signal-to-noise ratio.[20][21][22]

  • Prepare a dilution series of your primary antibody. A good starting point is to test a range of dilutions above and below the manufacturer's recommendation (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Prepare your samples (cells or tissue sections) as you would for your standard immunofluorescence protocol, including fixation and permeabilization.

  • Apply each antibody dilution to a separate sample. Include a negative control with no primary antibody.

  • Incubate for the standard time and temperature for your protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Wash the samples thoroughly with PBS or PBST (PBS with 0.1% Tween-20).

  • Apply the AF647-conjugated secondary antibody at its optimal, pre-determined concentration to all samples.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash the samples again as in step 5.

  • Mount the samples and acquire images using consistent settings for all samples.

  • Analyze the images to determine the concentration that gives the brightest specific signal with the lowest background.

AntibodyTitration start Start prepare_samples Prepare Samples (Fix & Permeabilize) start->prepare_samples dilution_series Prepare Primary Ab Dilution Series prepare_samples->dilution_series incubate_primary Incubate with Primary Ab Dilutions dilution_series->incubate_primary wash1 Wash incubate_primary->wash1 incubate_secondary Incubate with Secondary Ab (AF647) wash1->incubate_secondary wash2 Wash incubate_secondary->wash2 mount_image Mount and Image wash2->mount_image analyze Analyze Signal vs. Background mount_image->analyze end Optimal Concentration Determined analyze->end

Caption: Workflow for primary antibody titration.
Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B

This protocol is effective for reducing autofluorescence from lipofuscin, commonly found in aged tissues.[7][23]

  • Complete your standard immunofluorescence staining protocol , including primary and secondary antibody incubations and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark to ensure it is fully dissolved.

  • Filter the Sudan Black B solution through a 0.2 µm filter to remove any precipitate.

  • Incubate the stained samples with the filtered Sudan Black B solution for 10-20 minutes at room temperature in a dark, humid chamber.

  • Wash the samples extensively with PBS (3-5 times, 5 minutes each) to remove excess Sudan Black B.

  • Mount the coverslips with an appropriate mounting medium and proceed to imaging.

Note: Sudan Black B may introduce a faint fluorescence in the far-red channel, which should be considered when planning multicolor experiments.[14][15]

Protocol 3: Standard Immunofluorescence Staining Protocol Optimized to Reduce Background

This protocol incorporates best practices to minimize non-specific binding and background fluorescence.

  • Sample Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking:

    • Wash three times with PBS for 5 minutes each.

    • Block for at least 1 hour at room temperature with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 (PBST) for 10 minutes each with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the AF647-conjugated secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash three times with PBST for 10 minutes each with gentle agitation.

    • Perform a final wash with PBS to remove any residual detergent.

    • Mount the samples with an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

StainingProtocol start Start fix_perm 1. Fixation & Permeabilization start->fix_perm block 2. Blocking (1 hour) fix_perm->block primary_ab 3. Primary Antibody Incubation (Overnight at 4°C) block->primary_ab wash1 4. Washing (3 x 10 min) primary_ab->wash1 secondary_ab 5. Secondary Antibody (AF647) Incubation (1 hour) wash1->secondary_ab wash2 6. Final Washes (3 x 10 min) secondary_ab->wash2 mount 7. Mounting wash2->mount end Image Acquisition mount->end

Caption: Optimized immunofluorescence staining protocol.

References

Technical Support Center: AF647-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of AF647-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of AF647-NHS ester conjugates?

A1: Non-specific binding refers to the undesirable attachment of the AF647-labeled protein or antibody to cellular components or surfaces that are not the intended target. This phenomenon can be driven by several factors, including hydrophobic interactions, electrostatic forces, and issues with the conjugate itself, leading to high background fluorescence and potentially confounding experimental results.

Q2: What are the primary causes of high background fluorescence when using AF647-labeled reagents?

A2: High background fluorescence is a common issue that can arise from several sources:

  • Excessive Antibody/Protein Concentration: Using too high a concentration of the labeled conjugate can lead to increased non-specific binding.[1]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues can leave them available for the conjugate to attach indiscriminately.

  • Insufficient Washing: Washing steps that are not stringent enough may fail to remove all unbound or loosely bound conjugates.[2]

  • Hydrolysis of the NHS Ester: If the AF647-NHS ester hydrolyzes before it can react with the protein, the free dye can contribute to background signal.

  • Over-labeling of the Protein: Attaching too many AF647 molecules to a single protein can alter its properties, leading to aggregation and increased non-specific interactions.[3][4]

  • Presence of Free Dye: Incomplete removal of unconjugated AF647 from the labeled protein solution will result in high background.

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce at similar wavelengths to AF647, contributing to the background signal.

Q3: How does the dye-to-protein ratio impact non-specific binding?

A3: The dye-to-protein ratio, or degree of labeling (DOL), is a critical factor. While a higher DOL can increase the signal from your target, over-labeling can lead to several problems that increase non-specific binding.[3][4] These include protein aggregation and reduced antibody specificity.[3][4] For IgG antibodies, an optimal DOL is typically between 3 and 7 moles of AF647 dye per mole of antibody.[3][4][5][6]

Q4: Can the choice of blocking buffer affect the non-specific binding of AF647 conjugates?

A4: Absolutely. The choice and concentration of the blocking agent are crucial for minimizing non-specific binding. Commonly used blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, casein, and commercially available protein-free blocking buffers.[7][8][9] The effectiveness of a blocking agent can be application-dependent, so it is often necessary to test several options to find the best one for a specific experiment.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of AF647-NHS ester conjugates.

Problem Potential Cause Recommended Solution
High background across the entire sample Excessive conjugate concentration.Perform a titration experiment to determine the optimal concentration of the AF647-conjugate. Start with a concentration of around 10 µg/mL and perform two-fold serial dilutions.[10][11]
Inadequate blocking.Increase the concentration of the blocking agent (e.g., 1-5% BSA or 5-10% normal serum) and/or the incubation time. Consider testing different blocking agents.
Insufficient washing.Increase the number and duration of wash steps. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can also help.[2]
Presence of free dye in the conjugate solution.Purify the conjugate again using size-exclusion chromatography (e.g., a Sephadex G-25 column) to remove any remaining unconjugated AF647.[12]
Patchy or punctate background staining Aggregates in the conjugate solution.Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and only use the supernatant.
The conjugate is sticking to plasticware.Pre-coat pipette tips and tubes with a blocking solution.
Weak specific signal with high background Over-labeling of the protein (high DOL).If you are preparing your own conjugates, reduce the molar ratio of AF647-NHS ester to protein during the conjugation reaction.[3]
Suboptimal staining conditions.Optimize incubation time and temperature. Overnight incubation at 4°C often yields a better signal-to-noise ratio than shorter incubations at room temperature.[13]
High background in negative controls Autofluorescence of the cells or tissue.Image an unstained sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.
Cross-reactivity of a secondary antibody.If using a secondary antibody, run a control with only the secondary antibody to check for non-specific binding.

Experimental Protocols

Protocol 1: AF647-NHS Ester Conjugation to an Antibody

This protocol provides a general procedure for labeling an IgG antibody with AF647-NHS ester.

Materials:

  • IgG antibody (in an amine-free buffer like PBS; concentration >2 mg/mL)[5][6]

  • AF647-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS (pH 7.2-7.4)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the reaction.

    • Adjust the antibody concentration to 2-10 mg/mL.[14]

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range of 8.3-8.5 for the conjugation reaction.[]

  • Prepare the AF647-NHS Ester Solution:

    • Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[16]

  • Conjugation Reaction:

    • Calculate the required volume of the AF647-NHS ester solution to achieve a desired molar excess. A starting point of a 10- to 15-fold molar excess of dye to antibody is often recommended.

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12][17]

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled antibody will elute in the initial fractions, while the smaller, unconjugated dye molecules will be retained and elute later.

    • Collect the colored fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and 650 nm to determine the protein concentration and the degree of labeling (DOL).

Protocol 2: Antibody Titration for Immunofluorescence

This protocol describes how to determine the optimal concentration of an AF647-labeled antibody to maximize the signal-to-noise ratio.

Materials:

  • AF647-labeled antibody

  • Cells or tissue sections for staining

  • Staining buffer (e.g., PBS with 1% BSA)

  • 96-well plate or multiple chamber slides

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a Dilution Series:

    • Start with a high concentration of the antibody, for example, 10 µg/mL.[10][11]

    • Perform a series of 2-fold serial dilutions in staining buffer to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, and 0 µg/mL).

  • Staining:

    • Prepare your cells or tissue sections as you would for your standard immunofluorescence protocol (e.g., fixation, permeabilization, and blocking).

    • Add an equal volume of each antibody dilution to the respective wells or chambers. Include a "no primary antibody" control.

    • Incubate under your standard conditions (e.g., 1 hour at room temperature or overnight at 4°C).

    • Wash the samples thoroughly according to your standard protocol.

  • Imaging and Analysis:

    • Image all samples using the same acquisition settings (e.g., laser power, exposure time, gain).

    • Visually inspect the images to identify the concentration that provides a bright specific signal with low background staining.

    • For a more quantitative analysis, measure the mean fluorescence intensity of the specific signal and a background region for each concentration. Calculate the signal-to-noise ratio (Specific Signal Intensity / Background Intensity).

    • The optimal concentration is the one that gives the highest signal-to-noise ratio.[13]

Visual Guides

AF647_Conjugation_Pathway cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Protein Protein with Primary Amines (e.g., Lysine Residues) Reaction pH 8.3-8.5 Room Temperature Protein->Reaction Primary Amine (-NH2) AF647_NHS AF647-NHS Ester AF647_NHS->Reaction NHS Ester Group Conjugate AF647-Protein Conjugate (Stable Amide Bond) Reaction->Conjugate NHS_byproduct NHS Byproduct Reaction->NHS_byproduct

Caption: Covalent bond formation between AF647-NHS ester and a protein.

Non_Specific_Binding_Causes cluster_conjugate_issues Conjugate-Related Issues cluster_protocol_issues Protocol-Related Issues cluster_sample_issues Sample-Related Issues NSB Non-Specific Binding (High Background) Over_labeling Over-labeling (High DOL) Over_labeling->NSB Free_Dye Free/Unconjugated Dye Free_Dye->NSB Aggregates Conjugate Aggregates Aggregates->NSB High_Concentration High Conjugate Concentration High_Concentration->NSB Inadequate_Blocking Inadequate Blocking Inadequate_Blocking->NSB Insufficient_Washing Insufficient Washing Insufficient_Washing->NSB Autofluorescence Autofluorescence Autofluorescence->NSB Hydrophobic_Interactions Hydrophobic Interactions Hydrophobic_Interactions->NSB Electrostatic_Interactions Electrostatic Interactions Electrostatic_Interactions->NSB

Caption: Common causes leading to non-specific binding of fluorescent conjugates.

Troubleshooting_Workflow Start High Background Observed Titrate Titrate Conjugate Concentration Start->Titrate Optimize_Blocking Optimize Blocking (Agent, Concentration, Time) Titrate->Optimize_Blocking Still High Resolved Problem Resolved Titrate->Resolved Resolved Improve_Washing Improve Washing Steps (Number, Duration, Detergent) Optimize_Blocking->Improve_Washing Still High Optimize_Blocking->Resolved Resolved Check_Conjugate Check Conjugate Quality (Purification, Aggregates) Improve_Washing->Check_Conjugate Still High Improve_Washing->Resolved Resolved Assess_Autofluorescence Assess Autofluorescence (Unstained Control) Check_Conjugate->Assess_Autofluorescence Still High Check_Conjugate->Resolved Resolved Assess_Autofluorescence->Resolved Resolved

Caption: A stepwise workflow for troubleshooting high background fluorescence.

References

Technical Support Center: Solving AF647 Conjugate Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with Alexa Fluor™ 647 (AF647) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of AF647 conjugate aggregation?

A1: Aggregation of AF647 conjugates is a multifactorial issue. Key contributors include:

  • Hydrophobicity: The AF647 dye itself is hydrophobic. High dye-to-protein ratios (DOL) can increase the overall hydrophobicity of the conjugate, leading to intermolecular interactions and aggregation.[1]

  • Buffer Conditions: Suboptimal buffer pH, ionic strength, and the absence of stabilizing excipients can lead to protein unfolding and aggregation. Conditions near the antibody's isoelectric point (pI) can minimize solubility and promote aggregation.[1][2]

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous vortexing) can denature the protein component of the conjugate, causing aggregation.[1][3]

  • High Conjugate Concentration: High concentrations of the conjugate can increase the likelihood of intermolecular interactions, leading to the formation of aggregates.

  • Presence of Free Dye: Inadequate removal of unconjugated AF647 dye after the labeling reaction can contribute to aggregation and background signal.

Q2: What is the optimal dye-to-protein ratio (DOL) for AF647 conjugates?

A2: The optimal DOL is a balance between achieving a strong fluorescent signal and maintaining conjugate stability. For IgG antibodies, a DOL of 3-7 moles of AF647 dye per mole of antibody is often optimal.[4][5] However, the ideal ratio can vary depending on the specific protein and its intended application. It may be necessary to prepare conjugates with several different DOLs to determine the best performance.[4]

Q3: How should I store my AF647 conjugates to prevent aggregation?

A3: Proper storage is critical for maintaining the stability of your AF647 conjugates.

  • Short-term storage: Store at 2-8°C, protected from light.[4][5]

  • Long-term storage: For longer periods, store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3][4][5] The addition of a cryoprotectant like 50% glycerol (B35011) can prevent damage from freezing.[6][7]

  • Light protection: AF647 is a fluorescent dye and is susceptible to photobleaching. Always store conjugates in the dark or in amber vials.[3][5][6]

  • Concentration: It is recommended to store conjugates at a concentration of >0.5 mg/mL.[7][8] If a lower concentration is necessary, the addition of a carrier protein like bovine serum albumin (BSA) at 1-10 mg/mL can help prevent aggregation and surface adhesion.[4][5]

Q4: Can I use any buffer for my AF647 conjugation reaction and storage?

A4: No, the buffer composition is crucial. For the conjugation reaction, an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is recommended.[2][4][5][9] Succinimidyl esters, the reactive group on AF647 NHS ester, are most efficient at a slightly alkaline pH.[5][9] For storage, a buffer at or near physiological pH (7.2-7.4) is generally suitable.[5][8] Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the dye.[4]

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in AF647 Conjugate Solution

This indicates significant aggregation. The following workflow can help diagnose and solve the issue.

Troubleshooting Workflow for Visible Aggregation start Visible Precipitate Observed check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_buffer Analyze Buffer Composition (pH, Excipients) start->check_buffer check_concentration Measure Conjugate Concentration start->check_concentration centrifuge Centrifuge sample (e.g., 14,000 x g, 10 min) start->centrifuge optimize_storage Optimize Storage: - Aliquot - Add Cryoprotectant - Store at -80°C check_storage->optimize_storage optimize_buffer Optimize Buffer: - Adjust pH - Add Stabilizers (e.g., Arginine) check_buffer->optimize_buffer dilute Dilute Conjugate or Add Carrier Protein (BSA) check_concentration->dilute analyze_supernatant Analyze Supernatant for Soluble Aggregates (SEC/DLS) centrifuge->analyze_supernatant reformulate Reformulate Conjugate analyze_supernatant->reformulate optimize_storage->reformulate optimize_buffer->reformulate dilute->reformulate

Caption: Troubleshooting workflow for visible AF647 conjugate aggregation.

Issue 2: High Background or Non-Specific Staining in Immunoassays

This can be caused by smaller, soluble aggregates or the presence of free dye.

Troubleshooting High Background Signal start High Background Signal check_free_dye Assess for Free Dye (SEC or Dialysis) start->check_free_dye check_soluble_aggregates Analyze for Soluble Aggregates (SEC-FLD, DLS) start->check_soluble_aggregates check_dol Determine Dye-to-Protein Ratio (Spectrophotometry) start->check_dol add_blocking Increase Blocking Steps in Assay Protocol start->add_blocking purify Re-purify Conjugate (Size-Exclusion Chromatography) check_free_dye->purify centrifuge_before_use Centrifuge Conjugate Before Use check_soluble_aggregates->centrifuge_before_use optimize_labeling Optimize Labeling Reaction: - Lower Dye:Protein Ratio check_dol->optimize_labeling solution Improved Signal-to-Noise purify->solution optimize_labeling->solution add_blocking->solution centrifuge_before_use->solution

Caption: Workflow for troubleshooting high background with AF647 conjugates.

Data Presentation

Table 1: Recommended Buffer Conditions for AF647 Conjugation and Storage

ParameterConjugation BufferStorage Buffer
Buffer Type Amine-free (e.g., PBS, HEPES)[2][4]PBS or other physiological buffer
pH 7.2 - 8.5[2][9]7.2 - 7.4[5][8]
Protein Concentration 0.5 - 2 mg/mL[10]> 0.5 mg/mL[7][8]
Additives to Avoid Primary amines (e.g., Tris, Glycine)[4]N/A
Optional Stabilizers N/AArginine (50-100 mM), Glycerol (5-20%), Tween-20 (0.01-0.1%)[2]

Table 2: Recommended Storage Conditions for AF647 Conjugates

ConditionRecommendationRationale
Temperature Short-term: 2-8°C. Long-term: -20°C or -80°C[3][4][5]Prevents microbial growth and degradation. Minimizes freeze-thaw damage.
Aliquoting Store in single-use aliquots for frozen storage[3][6]Avoids repeated freeze-thaw cycles that can cause aggregation.[3]
Light Exposure Store in the dark (amber vials or foil-wrapped)[3][5][6]Prevents photobleaching of the AF647 dye.
Cryoprotectants 50% Glycerol for -20°C storage[6][7]Lowers the freezing point and protects the protein from denaturation.
Carrier Protein 1-10 mg/mL BSA for dilute conjugates (<0.5 mg/mL)[4][5]Prevents aggregation and non-specific binding to container surfaces.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify monomers, aggregates, and fragments of AF647 conjugates.

Methodology:

  • System Preparation:

    • Equilibrate a size-exclusion column (e.g., Superdex 200 Increase 10/300 GL or similar) with a filtered and degassed mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • If necessary, dilute the AF647 conjugate to a concentration of approximately 0.5-1 mg/mL in the mobile phase.

    • Centrifuge the sample at 14,000 x g for 10 minutes to remove any large, insoluble aggregates.

  • Injection and Detection:

    • Inject 20-50 µL of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and a fluorescence detector with excitation at ~650 nm and emission at ~670 nm (for AF647).

  • Data Analysis:

    • Integrate the peak areas for the different species (high molecular weight aggregates, monomer, and low molecular weight fragments) in both the UV and fluorescence chromatograms.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution and identify the presence of aggregates in the AF647 conjugate solution.

Methodology:

  • Sample Preparation:

    • Filter the conjugate solution through a 0.22 µm syringe filter to remove dust and large particulates.[11]

    • Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using a filtered buffer.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Ensure the cuvette is clean and free of scratches.

  • Data Acquisition:

    • Pipette the sample into the cuvette, ensuring no air bubbles are present.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-20 runs of 10 seconds each).

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • Look for the presence of larger species, which would indicate aggregation. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample, with a higher PDI suggesting the presence of aggregates.

Protocol 3: Fluorescence Spectroscopy for Monitoring Aggregation

Objective: To use extrinsic fluorescent dyes to detect and quantify protein aggregation.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of an aggregation-sensitive dye, such as Thioflavin T (ThT) or SYPRO Orange, in an appropriate solvent (e.g., water or DMSO).

  • Sample Preparation:

    • Dilute the AF647 conjugate to a final concentration of 0.1-0.5 mg/mL in a suitable buffer.

    • Prepare a series of standards with known concentrations of aggregated and non-aggregated protein (if available).

  • Assay Procedure:

    • Add the fluorescent dye to the conjugate sample and standards at the recommended final concentration.

    • Incubate the samples in the dark for a specified time to allow the dye to bind to any aggregates.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for ThT, excitation at ~450 nm and emission at ~482 nm).

  • Data Analysis:

    • An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of aggregates.[12] The signal can be quantified using the standard curve.

References

AF647-NHS ester photobleaching and stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF647-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of AF647-NHS ester in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of Alexa Fluor™ 647 (AF647)?

A1: AF647 is a bright, far-red fluorescent dye with an excitation maximum at approximately 650 nm and an emission maximum at around 665 nm.[1] It is well-suited for excitation with the 633 nm or 647 nm laser lines. Its fluorescence is pH-insensitive between pH 4 and 10.[1]

Q2: What is an NHS ester, and how does it react with proteins?

A2: An N-hydroxysuccinimide (NHS) ester is an amine-reactive chemical group. The succinimidyl ester moiety of AF647-NHS ester reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus) on proteins to form stable, covalent amide bonds.[2][3] This reaction is pH-dependent, with an optimal range of pH 8.3-8.5.[3]

Q3: Can I use AF647 for live-cell imaging?

A3: While AF647 is known for its high photostability, making it suitable for various imaging applications, its use in live-cell imaging depends on the specific experimental context. Factors such as cell permeability of the labeled molecule and potential cytotoxicity should be considered. For intracellular targets in live cells, the labeled molecule must be able to cross the cell membrane.

Troubleshooting Guides

Low Fluorescence Signal

Q4: I am observing a weak or no fluorescence signal after labeling my protein with AF647-NHS ester. What are the possible causes and solutions?

A4: Low fluorescence intensity is a common issue that can arise from several factors during the labeling and imaging process.

Possible Cause Recommended Solution
Inefficient Labeling - Verify Buffer Composition: Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the NHS ester. Use a suitable buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer at pH 8.3-8.5.[][5] - Optimize Protein Concentration: Labeling efficiency is lower at protein concentrations below 2 mg/mL. If possible, concentrate your protein before labeling.[6] - Check Molar Ratio: The molar ratio of dye to protein is critical. A 10:1 to 20:1 ratio of label to IgG is a good starting point for optimization.[]
Inactive Dye - Proper Storage: AF647-NHS ester is moisture-sensitive. Store it desiccated at -20°C and protected from light.[7] Allow the vial to warm to room temperature before opening to prevent condensation. - Freshly Prepared Solutions: Prepare the dye solution in anhydrous DMSO immediately before use. Hydrolysis of the NHS ester will reduce its reactivity.
Photobleaching - Use Antifade Reagents: Mount your sample in a commercial antifade mounting medium to reduce photobleaching.[8] - Optimize Imaging Conditions: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. Minimize the exposure time and avoid unnecessary illumination of the sample.[9]
Instrument Settings - Correct Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for AF647 (Ex/Em: ~650/665 nm).[1] - Detector Sensitivity: Increase the detector gain or exposure time, but be mindful of increasing background and photobleaching.
High Background Staining

Q5: My images have high background fluorescence, making it difficult to distinguish my signal. What can I do to reduce the background?

A5: High background can obscure your specific signal and can be caused by several factors.

Possible Cause Recommended Solution
Unbound Dye - Purification: Ensure that all non-conjugated dye has been removed after the labeling reaction. Use a desalting column or dialysis to purify the labeled protein.[]
Non-specific Antibody Binding - Blocking: Use an appropriate blocking buffer (e.g., 5% BSA or serum from the same species as the secondary antibody) to block non-specific binding sites on your sample.[10] - Antibody Titration: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[11]
Autofluorescence - Use a Different Fluorophore: If the sample has high intrinsic autofluorescence in the far-red channel, consider using a fluorophore in a different spectral region. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific AF647 signal from the autofluorescence.
Mounting Medium - Choose a Low-Background Mountant: Some antifade reagents can contribute to background fluorescence. Select a mounting medium that is known for low background across the desired spectral range.[12]

Data Presentation

Table 1: Photophysical Properties of Alexa Fluor™ 647

PropertyValueReference
Excitation Maximum~650 nm[1]
Emission Maximum~665 nm[1]
Quantum Yield0.33[13]
Molar Extinction Coefficient (at 650 nm)239,000 cm⁻¹M⁻¹[2]
Fluorescence Lifetime~1.0 ns[13]

Table 2: Qualitative Comparison of Common Antifade Mounting Reagents for AF647 Photostability

Antifade ReagentReported Performance with AF647Key ConsiderationsReferences
ProLong™ Gold Good photobleaching resistance.Curing (hardening) mountant; requires ~24 hours to cure.[14][15]
ProLong™ Diamond Excellent photobleaching resistance.Curing mountant; provides high-quality imaging.[12]
VECTASHIELD® Can cause significant quenching (reduction) of AF647 fluorescence. However, it can induce blinking suitable for dSTORM.Non-curing (liquid) mountant. The quenching effect is reversible.[5][16][17]
SlowFade™ Diamond Good photostability.Non-curing mountant.
Glycerol/PBS Minimal protection against photobleaching.Often used as a basic mounting medium for immediate imaging.[18]

Note: The performance of antifade reagents can be sample-dependent. It is recommended to test a few options for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with AF647-NHS Ester

This protocol is a general guideline and may require optimization for your specific antibody and application.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS) at 2 mg/mL

  • AF647-NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.3

  • Desalting column

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS.

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the Dye: Allow the vial of AF647-NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the appropriate volume of the dye solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

  • Purification:

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the labeling reaction mixture to the column to separate the labeled antibody from the unconjugated dye.

    • Collect the colored, labeled antibody fraction.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 650 nm to calculate the protein concentration and the DOL. An optimal DOL for IgG antibodies is typically between 3 and 7.[6]

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.[2]

Protocol 2: Sample Mounting with ProLong™ Gold Antifade Reagent

Procedure:

  • Warm the vial of ProLong™ Gold to room temperature.[19]

  • Remove excess buffer from the stained specimen on the microscope slide.

  • Add one drop of ProLong™ Gold to the specimen.[20]

  • Carefully lower a coverslip onto the drop, avoiding air bubbles.

  • Allow the slide to cure on a flat surface in the dark for at least 24 hours at room temperature.[19]

  • For long-term storage, seal the edges of the coverslip with nail polish or a sealant.[19]

Protocol 3: Optimizing Imaging Conditions to Minimize Photobleaching
  • Use an Antifade Mountant: Prepare your sample using an appropriate antifade reagent as described above.

  • Minimize Light Exposure:

    • Locate the region of interest using a lower magnification objective and transmitted light if possible.

    • Use neutral density filters to reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio.[9]

    • For AF647, an excitation power density of around 0.60 kW/cm² has been shown to be optimal for maximizing the signal-to-noise ratio in some applications.[21][22]

  • Optimize Detector Settings:

    • Use the shortest possible exposure time that provides a clear image.

    • Increase the camera gain if necessary, but be aware that this can also increase noise.

  • Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to the excitation light.

Visualizations

Photobleaching_Mechanism cluster_ground_state Ground State cluster_excited_state Excited States cluster_photobleached Photobleached State S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation (Photon Absorption) S1->S0 Fluorescence (Photon Emission) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing Bleached Non-fluorescent Product T1->Bleached Reaction with O₂ (Photobleaching)

Caption: The Jablonski diagram illustrates the photobleaching mechanism of a fluorophore like AF647.

Troubleshooting_Workflow Start Experiment Start Problem Poor Signal? Start->Problem LowSignal Low Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg No CheckLabeling Check Labeling Protocol (Buffer, Ratio, Dye Activity) LowSignal->CheckLabeling CheckImaging Optimize Imaging (Laser Power, Exposure) LowSignal->CheckImaging CheckPurification Verify Purification of Conjugate HighBg->CheckPurification CheckBlocking Optimize Blocking Step HighBg->CheckBlocking Solution Improved Signal CheckLabeling->Solution CheckImaging->Solution CheckPurification->Solution CheckBlocking->Solution

Caption: A logical workflow for troubleshooting common issues with AF647-labeled experiments.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression LabeledAntibody AF647-Antibody (Targets Kinase 2) LabeledAntibody->Kinase2 Binds to

References

Technical Support Center: Troubleshooting Low Fluorescence Signal with AF647

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals in their experiments, with a specific focus on Alexa Fluor 647 (AF647).

Troubleshooting Guide: Low or No AF647 Signal

A weak or absent fluorescence signal can be a frustrating roadblock in research. This guide provides a systematic approach to identifying and resolving the root cause of low AF647 signal intensity.

Potential CauseRecommendationExperimental Context
Reagent & Storage Issues
Improper Storage of AF647 or ConjugatesStore AF647 dye and conjugates at ≤–20°C, protected from light.[1][2][3][4][5] Repeated freeze-thaw cycles can degrade the fluorophore and should be avoided.[6]General
Suboptimal Antibody ConcentrationPerform a titration to determine the optimal primary and secondary antibody concentrations. High concentrations can lead to high background, while low concentrations result in a weak signal.[6][7][8]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Poor Antibody PerformanceEnsure the primary antibody is validated for your specific application by checking the supplier's datasheet.[6][7] Use a positive control to confirm antibody functionality.[7]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Incompatible Secondary AntibodyVerify that the secondary antibody is specific to the species of the primary antibody and that the isotypes are compatible.[6][9]Immunoassays, Flow Cytometry, Fluorescence Microscopy
Under-labeled ConjugateIf preparing your own conjugates, ensure an optimal dye-to-protein ratio. Under-labeling will result in a weak signal. For IgGs, a ratio of 3-7 moles of dye per mole of antibody is often optimal.[5]Custom Conjugation
Sample Preparation & Staining Protocol
Inadequate FixationUse fresh, high-quality fixatives. For example, old formaldehyde (B43269) can autofluoresce.[10] For certain antibodies, like phospho-specific ones, 4% formaldehyde is recommended to inhibit phosphatases.[10]Fluorescence Microscopy, Immunohistochemistry
Insufficient PermeabilizationFor intracellular targets, ensure proper permeabilization. Detergents like Triton X-100 or saponin (B1150181) are commonly used.[6]Fluorescence Microscopy, Flow Cytometry (intracellular)
Antigen UnavailabilityThe target protein may have low expression in your sample.[10][11] Confirm expression with another method like western blotting if possible.[10] Antigen retrieval methods may be necessary for some samples.[6]All applications
Sample AutofluorescenceInclude an unstained control to assess the level of autofluorescence.[6][7] Consider using a longer wavelength fluorophore if autofluorescence is high in the blue or green channels.[7][10]Fluorescence Microscopy, Immunohistochemistry
Mounting Medium IncompatibilitySome mounting media, like Vectashield, have been reported to quench AF647 fluorescence.[12][13][14] Test different mounting media to find one compatible with AF647.Fluorescence Microscopy
Instrumentation & Imaging
Incorrect Filter Sets/Laser LinesEnsure the excitation and emission filters on your microscope or flow cytometer are appropriate for AF647 (Excitation max ~650 nm, Emission max ~665-671 nm).[15][16][17]Fluorescence Microscopy, Flow Cytometry
Low Exposure/Gain SettingsIncrease the exposure time or gain on the detector to enhance a weak signal.[6]Fluorescence Microscopy, Flow Cytometry
PhotobleachingMinimize exposure of the sample to excitation light.[6] Use an anti-fade mounting medium.[10] AF647 is generally photostable, but excessive exposure can still lead to signal loss.[16][18]Fluorescence Microscopy

Frequently Asked Questions (FAQs)

Q1: My AF647 signal is bright initially but fades quickly during imaging. What's happening and how can I prevent it?

A1: This phenomenon is known as photobleaching, where the fluorophore is damaged by the excitation light. While AF647 is known for its photostability, intense or prolonged exposure to light can still cause the signal to fade.[16][19] To minimize photobleaching:

  • Use an anti-fade mounting medium.[10]

  • Reduce the intensity and duration of the excitation light.[6]

  • Acquire images using a more sensitive detector to shorten the required exposure time.

Q2: I'm not seeing any signal from my AF647-conjugated secondary antibody. What are the most likely causes?

A2: A complete lack of signal often points to a critical issue in the experimental setup. Here's a troubleshooting workflow:

start No AF647 Signal check_scope Verify Microscope Settings (Laser, Filters, Exposure) start->check_scope check_secondary Check Secondary Antibody (Compatibility, Concentration) check_scope->check_secondary Settings OK check_primary Check Primary Antibody (Validation, Concentration) check_secondary->check_primary Secondary OK check_sample Confirm Target Expression (Positive Control) check_primary->check_sample Primary OK solution Signal Detected check_sample->solution Expression Confirmed

Troubleshooting workflow for no AF647 signal.

Q3: Can the buffer I use for antibody dilution affect the AF647 signal?

A3: Yes, the composition of your buffer can impact the staining. Buffers containing primary amines, such as Tris, can react with any remaining reactive dye, reducing labeling efficiency if you are performing your own conjugation.[1] When diluting antibodies, using a buffer with a carrier protein like BSA can sometimes be problematic if the secondary antibody cross-reacts with it.[20] It's also important to use buffers within the optimal pH range for AF647, which is between 4 and 10.[1][5]

Q4: I am seeing high background with my AF647 staining. What can I do to reduce it?

A4: High background can obscure your specific signal. Here are some common causes and solutions:

  • Antibody concentration is too high: Titrate your primary and/or secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[7][9]

  • Inadequate blocking: Ensure you are using an appropriate blocking buffer, such as normal serum from the species in which the secondary antibody was raised.[10]

  • Insufficient washing: Increase the number and duration of wash steps to remove unbound antibodies.[10]

  • Fc receptor binding: If you are working with cells that express Fc receptors, use an Fc blocking reagent.

  • Autofluorescence: Examine an unstained sample to check for autofluorescence and consider using a different fluorophore if it's a significant issue.[6][7]

Experimental Protocols

Protocol: Antibody Titration for Optimal Concentration

This protocol outlines the steps to determine the optimal concentration of a primary or secondary antibody to maximize the signal-to-noise ratio.

  • Prepare a Cell or Tissue Sample: Prepare your cells or tissue sections as you would for your standard staining protocol.

  • Create a Dilution Series: Prepare a series of dilutions for your antibody. For a primary antibody, you might start with a range from 0.1 µg/mL to 10 µg/mL. For a secondary antibody, a range of 0.5 µg/mL to 5 µg/mL is a good starting point.[7][21]

  • Incubate with Antibody Dilutions: Add each antibody dilution to a separate sample and incubate according to your standard protocol.

  • Wash and Mount: Wash the samples to remove unbound antibodies and mount them with an appropriate mounting medium.

  • Image and Analyze: Acquire images using consistent settings for all samples.[22] Analyze the mean fluorescence intensity of your positive signal and the background for each dilution to determine the optimal signal-to-noise ratio.[8]

cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis prep_cells Prepare Cells/Tissue dilutions Create Antibody Dilution Series prep_cells->dilutions incubate Incubate Samples dilutions->incubate wash Wash Samples incubate->wash image Image Acquisition (Consistent Settings) wash->image analyze Analyze Signal vs. Background image->analyze optimal Determine Optimal Concentration analyze->optimal

Workflow for antibody titration.

Quantitative Data Summary

Table 1: Alexa Fluor 647 Spectral Properties

PropertyValueReference
Excitation Maximum650 nm[15][16]
Emission Maximum665 - 671 nm[2][15][16]
Extinction Coefficient239,000 cm⁻¹M⁻¹[16]
Quantum Yield0.33[16]
Optimal pH Range4 - 10[1][5]

References

Technical Support Center: Purification of AF647-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the critical step of removing unconjugated AF647-NHS ester after antibody labeling.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated AF647-NHS ester after labeling my antibody?

A1: Removing unconjugated AF647-NHS ester is essential for several reasons:

  • High Background Signal: Free dye can bind non-specifically to cells or tissues, leading to high background fluorescence and making it difficult to distinguish the true signal from your antibody.

  • Inaccurate Quantification: The presence of free dye will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio.[]

  • Reduced Assay Sensitivity: High background noise can mask low-abundance targets, reducing the overall sensitivity of your assay.

  • Altered Staining Patterns: Non-specific binding of the free dye can lead to misleading results and incorrect localization of your target protein.

Q2: What are the common methods for removing unconjugated AF647-NHS ester?

A2: The three most common methods for purifying your AF647-conjugated antibody are:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the porous beads of the chromatography resin and elute later.

  • Dialysis: This technique involves placing the antibody-dye mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The larger antibody conjugates are retained inside the membrane, while the smaller, free dye molecules diffuse out into a surrounding buffer.

  • Tangential Flow Filtration (TFF): In this method, the antibody-dye mixture is passed tangentially across a semi-permeable membrane. The larger antibody conjugates are retained, while the smaller, unconjugated dye molecules pass through the membrane.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on factors such as your sample volume, desired purity, and available equipment. The table below provides a comparison of the three main methods.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation by sizeDiffusion across a semi-permeable membraneConvection across a semi-permeable membrane
Typical Protein Recovery >90%>95%>95%
Dye Removal Efficiency HighHighVery High
Processing Time Fast (minutes to hours)Slow (hours to days)Fast (hours)
Scalability Small to large scaleSmall to large scaleIdeal for large scale
Sample Dilution Can be significantMinimalCan be used to concentrate the sample
Key Advantage Fast and effective for small to medium scalesSimple and requires minimal specialized equipmentFast, highly efficient, and scalable; allows for concentration
Key Disadvantage Can lead to sample dilutionTime-consumingRequires specialized equipment

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for purifying small to medium-scale antibody conjugations.

Materials:

  • Sephadex® G-25 or similar size exclusion resin

  • Chromatography column

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Fraction collection tubes

Methodology:

  • Prepare the Column: Swell the size exclusion resin in the elution buffer according to the manufacturer's instructions. Pack the column with the resin, ensuring a consistent and even bed.

  • Equilibrate the Column: Wash the packed column with at least 3-5 column volumes of elution buffer to ensure the resin is fully equilibrated.

  • Load the Sample: Carefully apply the antibody-dye reaction mixture to the top of the resin bed. Allow the sample to fully enter the resin.

  • Elute the Conjugate: Begin adding elution buffer to the top of the column and start collecting fractions. The larger, labeled antibody will pass through the column more quickly and elute first. The smaller, unconjugated dye will be retained in the resin and elute in later fractions.

  • Monitor Elution: Monitor the fractions by eye (the colored conjugate will be visible) or by measuring the absorbance at 280 nm (protein) and 650 nm (AF647).

  • Pool Fractions: Combine the fractions containing the purified antibody-dye conjugate.

Protocol 2: Dialysis

This protocol is a simple method for removing unconjugated dye, particularly for small to medium-scale preparations.

Materials:

  • Dialysis tubing or cassette with a 10-14 kDa molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Methodology:

  • Prepare the Dialysis Membrane: Pre-wet the dialysis tubing or cassette in dialysis buffer as per the manufacturer's instructions.

  • Load the Sample: Carefully pipette the antibody-dye reaction mixture into the dialysis tubing or cassette and seal securely.

  • Perform Dialysis: Place the sealed dialysis unit in a large beaker containing at least 200 times the sample volume of dialysis buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Buffer Exchange: Dialyze for at least 4-6 hours, then change the dialysis buffer. Repeat the buffer exchange at least 3-4 times over 24-48 hours to ensure complete removal of the unconjugated dye.

  • Recover the Sample: Carefully remove the dialysis unit from the buffer and recover the purified antibody-dye conjugate.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for larger-scale purifications and offers the advantage of concentrating the final product.

Materials:

  • TFF system with a 30-100 kDa MWCO membrane cassette

  • Diafiltration buffer (e.g., PBS, pH 7.2-7.4)

  • Sample reservoir

Methodology:

  • System Preparation: Set up the TFF system and install the appropriate MWCO membrane cassette according to the manufacturer's instructions.

  • System Equilibration: Flush the system with diafiltration buffer to remove any storage solution and to wet the membrane.

  • Load the Sample: Add the antibody-dye reaction mixture to the sample reservoir.

  • Concentration (Optional): If desired, concentrate the sample by running the TFF system in concentration mode until the desired volume is reached.

  • Diafiltration: Perform diafiltration by adding diafiltration buffer to the sample reservoir at the same rate as the filtrate is being removed. This process effectively washes out the unconjugated dye. A common practice is to perform 5-10 diavolumes (a diavolume is the volume of the retentate).

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Recover the Sample: Collect the purified and concentrated antibody-dye conjugate from the system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Staining Incomplete removal of unconjugated dye.- SEC: Ensure the column is adequately packed and equilibrated. Collect smaller fractions to improve separation. - Dialysis: Increase the number of buffer changes and the duration of dialysis. Ensure the buffer volume is at least 200-fold greater than the sample volume. - TFF: Increase the number of diavolumes to ensure complete washout of the free dye.
Non-specific binding of the conjugated antibody.- Increase the number of wash steps in your staining protocol. - Include a blocking step with a suitable blocking agent (e.g., BSA or serum from the same species as the secondary antibody).
Low Protein Recovery Antibody aggregation.- Perform all purification steps at 4°C. - Ensure the pH of all buffers is appropriate for your antibody.
Non-specific binding to the purification matrix.- SEC/Dialysis: Pre-treat the column or dialysis membrane with a blocking agent if permitted by the manufacturer. - TFF: Ensure the membrane material is compatible with your antibody.
Inaccurate Degree of Labeling (DOL) Presence of residual free dye.- Re-purify the conjugate using one of the recommended methods.
Incorrect extinction coefficients used in the calculation.- Use the correct extinction coefficients for your antibody and AF647. For a typical IgG, the extinction coefficient at 280 nm is ~210,000 M⁻¹cm⁻¹. The extinction coefficient for AF647 is ~270,000 M⁻¹cm⁻¹.

Visualizing Experimental Workflows

To aid in understanding the experimental context, the following diagrams illustrate a general antibody conjugation and purification workflow, and a more specific workflow for a common downstream application, flow cytometry.

Antibody_Conjugation_Workflow cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody Reaction_Mixture Reaction_Mixture Antibody->Reaction_Mixture Add AF647-NHS_Ester AF647-NHS_Ester AF647-NHS_Ester->Reaction_Mixture Add Purification_Method SEC, Dialysis, or TFF Reaction_Mixture->Purification_Method Purified_Conjugate Purified AF647-Antibody Purification_Method->Purified_Conjugate Collect Unconjugated_Dye Unconjugated AF647 Purification_Method->Unconjugated_Dye Discard Downstream_Application Flow Cytometry, Immunofluorescence, etc. Purified_Conjugate->Downstream_Application Use in

Fig. 1: General workflow for antibody conjugation and purification.

Flow_Cytometry_Workflow Cell_Suspension Prepare Single Cell Suspension Blocking Block Non-Specific Binding (e.g., Fc Block) Cell_Suspension->Blocking Staining Incubate with AF647-Conjugated Antibody Blocking->Staining Washing Wash to Remove Unbound Antibody Staining->Washing Purified_AF647_Ab Purified AF647-Ab Staining->Purified_AF647_Ab Data_Acquisition Acquire Data on Flow Cytometer Washing->Data_Acquisition Data_Analysis Analyze Data Data_Acquisition->Data_Analysis

Fig. 2: Workflow for a direct flow cytometry experiment.

References

AF647-NHS ester stability in different storage buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AF647-NHS ester in various storage buffers. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and stability data to ensure the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for AF647-NHS ester powder?

AF647-NHS ester in its solid, lyophilized form is relatively stable when stored correctly. For optimal long-term stability, it should be stored at -20°C, desiccated, and protected from light.[1] Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[2]

Q2: How should I prepare and store stock solutions of AF647-NHS ester?

AF647-NHS ester is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[3][4] It is critical to use a high-quality, anhydrous grade of solvent, as any water contamination will cause the NHS ester to hydrolyze, rendering it inactive. Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. These aliquots should be stored at -20°C or -80°C and are generally stable for up to two weeks, although some users report successful labeling with aliquots stored at -80°C for up to three months.[5][6][7] For optimal results, it is always best to use a freshly prepared stock solution.

Q3: Which buffers are recommended for storing AF647-NHS ester for immediate use in labeling reactions?

For labeling reactions, amine-free buffers with a pH between 7.2 and 8.5 are recommended.[2] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, sodium phosphate (B84403) buffer, and borate (B1201080) buffer.[2][8] A pH of 8.3-8.5 is often considered optimal for the reaction between the NHS ester and primary amines on the target molecule.[4][8] It is important to note that aqueous solutions of NHS esters are not stable and should be used immediately after preparation.[4]

Q4: Are there any buffers I should avoid when working with AF647-NHS ester?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[2]

Q5: How does pH affect the stability of AF647-NHS ester in aqueous solutions?

The stability of AF647-NHS ester in aqueous solutions is highly pH-dependent. The primary competing reaction is hydrolysis, where the NHS ester reacts with water and is converted to an inactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with increasing pH. At a lower pH, the hydrolysis is slower, but the labeling reaction with primary amines is also less efficient because the amines are protonated. Therefore, a balance must be struck for efficient labeling, typically within the pH range of 7.2-8.5.[2][8]

Data Presentation: Stability of NHS Esters

The following tables summarize the stability of NHS esters under different conditions. This data is generalized for NHS esters and provides a strong indication of the expected stability for AF647-NHS ester.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Approximate Half-life
7.0Room Temperature4 - 5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~30 minutes
8.64~10 minutes

This data indicates the rapid hydrolysis of NHS esters in aqueous solutions, emphasizing the need for immediate use after reconstitution in an aqueous buffer.

Table 2: Recommended Storage Conditions for AF647-NHS Ester

FormStorage Buffer/SolventTemperatureRecommended DurationKey Considerations
Lyophilized Powder N/A-20°CUp to 12 monthsDesiccate and protect from light.[1]
Stock Solution Anhydrous DMSO or DMF-20°C to -80°CUp to 2 weeks (or longer at -80°C with caution)[5][6]Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles.
Working Solution Amine-free aqueous buffer (e.g., PBS, pH 7.4; Sodium Bicarbonate, pH 8.3)Room TemperatureUse immediatelyHighly unstable; hydrolysis occurs rapidly.

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

  • Potential Cause 1: Inactive AF647-NHS ester. The NHS ester may have hydrolyzed due to improper storage or handling.

    • Solution: Always use a fresh aliquot of AF647-NHS ester stock solution. Ensure the lyophilized powder was stored correctly and that anhydrous DMSO/DMF was used for reconstitution. You can test the activity of your NHS ester using the protocol provided below.

  • Potential Cause 2: Incorrect buffer pH. The pH of the reaction buffer is critical. If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and less reactive. If the pH is too high (>9.0), the hydrolysis of the NHS ester will be extremely rapid, outcompeting the labeling reaction.

    • Solution: Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5 for most protein labeling reactions.[4][8]

  • Potential Cause 3: Presence of competing primary amines. Your protein solution or reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with your target molecule for the NHS ester.

    • Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis before starting the labeling reaction.

  • Potential Cause 4: Low protein concentration. Dilute protein solutions can lead to inefficient labeling as the competing hydrolysis reaction becomes more dominant.

    • Solution: For optimal results, aim for a protein concentration of at least 2 mg/mL.[9]

Issue 2: Inconsistent Labeling Results

  • Potential Cause 1: Variable activity of AF647-NHS ester stock. Repeatedly using an older stock solution or one that has been improperly stored can lead to inconsistent results.

    • Solution: Prepare fresh aliquots of the AF647-NHS ester stock solution regularly. Always handle the stock solution with care to minimize exposure to moisture.

  • Potential Cause 2: pH drift during the reaction. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause a drop in the pH of a poorly buffered reaction mixture, especially in large-scale reactions.

    • Solution: Use a buffer with sufficient buffering capacity (e.g., 0.1 M sodium bicarbonate) to maintain a stable pH throughout the reaction.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Determining the Activity of AF647-NHS Ester

This protocol allows for the quantification of the active NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis.

Materials:

  • AF647-NHS ester solution in anhydrous DMSO.

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • 0.5 N NaOH.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the AF647-NHS ester in the amine-free buffer at a known concentration.

  • Measure the absorbance of the solution at 260 nm. This is your initial reading (A_initial).

  • To induce complete hydrolysis, add a small volume of 0.5 N NaOH to the solution and mix thoroughly.

  • Immediately measure the absorbance at 260 nm again. This is your final reading (A_final). The absorbance of the released NHS will be maximal immediately after hydrolysis.

  • The percentage of active NHS ester can be calculated based on the change in absorbance, knowing the extinction coefficient of NHS at 260 nm. A significant increase in absorbance after adding NaOH indicates active NHS ester.

Visualizations

experimental_workflow Experimental Workflow: AF647-NHS Ester Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Buffers Prepare Buffers Reconstitute Ester Reconstitute Ester Prepare Buffers->Reconstitute Ester pH 7.4 & 8.3 Incubate Samples Incubate Samples Reconstitute Ester->Incubate Samples Add to Buffers Measure Activity Measure Activity Incubate Samples->Measure Activity Time Points (0, 1, 2, 4, 8h) Analyze Data Analyze Data Measure Activity->Analyze Data Spectrophotometry

Caption: Workflow for assessing AF647-NHS ester stability.

reaction_pathway Competing Reactions of AF647-NHS Ester AF647-NHS AF647-NHS Stable Amide Bond Stable Amide Bond AF647-NHS->Stable Amide Bond Aminolysis (Labeling) pH 7.2-8.5 Inactive Carboxylic Acid Inactive Carboxylic Acid AF647-NHS->Inactive Carboxylic Acid Hydrolysis (Inactivation) Increases with pH Primary Amine Primary Amine Primary Amine->Stable Amide Bond Water Water Water->Inactive Carboxylic Acid

Caption: Signaling pathway of AF647-NHS ester reactions.

References

Troubleshooting Under-Labeling of Antibodies with AF647: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the under-labeling of antibodies with Alexa Fluor 647 (AF647). Below you will find frequently asked questions and detailed troubleshooting advice to ensure optimal conjugation for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my antibody showing low fluorescence intensity after labeling with AF647?

A low fluorescence intensity is often a primary indicator of under-labeling. Several factors during the conjugation process can lead to a low degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to a single antibody molecule. For optimal results with AF647, a DOL of 3-7 moles of dye per mole of antibody is generally recommended.[1][2] If your calculations indicate a DOL significantly below this range, your antibody is likely under-labeled.[1][2][3]

Q2: What are the most common causes of AF647 under-labeling?

Several conditions can lead to inefficient labeling.[1][2] The most frequent culprits include:

  • Incompatible Buffer Components: The presence of primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions in your antibody solution is a major cause of poor labeling efficiency.[1][2][3][4] These molecules compete with the primary amines on your antibody for reaction with the AF647 NHS ester, thereby reducing the labeling efficiency.

  • Suboptimal pH: The reaction between the succinimidyl ester of AF647 and the primary amines of the antibody is most efficient at a slightly alkaline pH, typically between 8.2 and 8.5.[1][3][5][6] If the pH of your reaction mixture is too low, the labeling efficiency will be significantly reduced.[1][3]

  • Low Antibody Concentration: Dilute antibody solutions (≤1 mg/mL) are known to label inefficiently.[1][2][3] For optimal results, it is recommended to use an antibody concentration of at least 2 mg/mL.[1]

  • Presence of Protein Impurities: If your antibody preparation contains other proteins, such as BSA or gelatin as stabilizers, these will also be labeled, competing with your target antibody and leading to an apparent under-labeling of your antibody of interest.[3]

Q3: How can I avoid interference from buffer components?

To prevent interference, it is crucial to prepare your antibody in a buffer free of primary amines. Phosphate-buffered saline (PBS) is a commonly recommended buffer for antibody labeling. If your antibody is in a buffer containing Tris or glycine, you must perform a buffer exchange prior to labeling.[1][2][3] This can be achieved through methods such as dialysis or using desalting columns.[3][5]

Q4: How do I ensure the optimal pH for the labeling reaction?

Most labeling kits provide a bicarbonate buffer to add to the antibody solution, which raises the pH to the optimal range for the conjugation reaction.[1][3] It is important to ensure that your initial antibody solution is not strongly buffered at a lower pH, as this may prevent the bicarbonate from effectively raising the pH.[1][3] You can test the pH of your reaction mixture and adjust it if necessary.[6]

Q5: What should I do if my antibody concentration is too low?

If your antibody concentration is below the recommended 2 mg/mL, you should concentrate it before proceeding with the labeling reaction. There are several commercially available antibody concentration kits that can be used for this purpose.

Q6: My antibody preparation contains BSA. How can I remove it before labeling?

If your antibody solution contains BSA or other protein stabilizers, it is essential to purify your antibody to remove these contaminants. This can be done using antibody purification kits that are designed to separate IgG from other proteins.

Quantitative Data Summary

For successful AF647 labeling, several quantitative parameters are critical. The table below summarizes the key recommendations.

ParameterRecommended ValueNotes
Degree of Labeling (DOL) 3 - 7 moles of AF647 per mole of antibodyA lower DOL results in a dim signal, while a higher DOL can lead to fluorescence quenching and reduced antibody specificity.[1][2]
Antibody Concentration ≥ 2 mg/mLDilute solutions (≤1 mg/mL) label inefficiently.[1][2][3]
Reaction pH 8.2 - 8.5Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH.[1][3][5]
Buffer Composition Free of primary amines (e.g., Tris, glycine) and ammonium ionsThese components compete with the antibody for the reactive dye.[1][2][3][4]

Experimental Protocol: Antibody Labeling with AF647 NHS Ester

This protocol provides a general methodology for labeling an antibody with AF647 NHS ester. Always refer to the specific instructions provided with your labeling kit.

  • Antibody Preparation:

    • Ensure your antibody is in an amine-free buffer (e.g., PBS) at a concentration of ≥ 2 mg/mL.

    • If necessary, perform buffer exchange via dialysis or a desalting column.

    • If your antibody preparation contains other proteins like BSA, purify the antibody first.

  • Prepare AF647 NHS Ester:

    • Allow the vial of AF647 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the AF647 NHS ester in high-quality, anhydrous DMSO or DMF to create a stock solution.

  • Adjust Reaction pH:

    • Add the provided bicarbonate buffer (or a 1 M sodium bicarbonate solution, pH 8.3) to your antibody solution to raise the pH to the optimal range of 8.2-8.5.[1]

  • Labeling Reaction:

    • Add the appropriate volume of the AF647 NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of a 10-15 fold molar excess of dye can be used.[5]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring or rotation.[2][3] Some protocols suggest that incubation overnight at 4°C can also yield good results.[3]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted free dye using a purification column, such as a spin column or a gel filtration column.[3] This step is crucial for accurate determination of the degree of labeling.[3]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 650 nm (for AF647).

    • Calculate the DOL using the following formula: DOL = (A_650 / ε_dye) / ((A_280 - (A_650 * CF)) / ε_protein) Where:

      • A_650 and A_280 are the absorbances at 650 nm and 280 nm, respectively.

      • ε_dye is the molar extinction coefficient of AF647 (239,000 cm⁻¹M⁻¹).[2]

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

      • CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.03 for AF647).

  • Storage of the Labeled Antibody:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[1][2] Avoid repeated freeze-thaw cycles.[1][2]

Visualizing the Antibody Labeling Workflow

The following diagram illustrates the key steps in the antibody labeling process and highlights critical points where under-labeling can occur.

AntibodyLabelingWorkflow start Start: Purified Antibody buffer_exchange Buffer Exchange (if needed) start->buffer_exchange Amine-containing buffer? concentration Concentration (if needed) start->concentration Concentration < 2 mg/mL? ph_adjustment pH Adjustment (pH 8.2-8.5) buffer_exchange->concentration concentration->ph_adjustment add_dye Add AF647 NHS Ester ph_adjustment->add_dye incubation Incubation (1 hr, RT, dark) add_dye->incubation purification Purification (Remove free dye) incubation->purification dol_calc DOL Calculation purification->dol_calc storage Storage (4°C or -20°C) dol_calc->storage DOL is optimal (3-7) under_labeling Under-labeling dol_calc->under_labeling DOL < 3 under_labeling->ph_adjustment Troubleshoot: - Check pH - Check buffer - Check concentration

Caption: Workflow for AF647 antibody labeling highlighting critical troubleshooting checkpoints.

References

AF647 Fluorescent Dye Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting quenching issues with the AF647 fluorescent dye. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a dye. This can occur through various mechanisms, including photobleaching, chemical interactions, and self-quenching at high concentrations.

Q2: Is AF647 prone to photobleaching?

AF647 is known for its relatively high photostability compared to other cyanine (B1664457) dyes like Cy5.[1][2] However, like all fluorophores, it will photobleach with prolonged or high-intensity light exposure.

Q3: How does pH affect AF647 fluorescence?

The fluorescence of AF647 is generally stable and pH-insensitive within a range of pH 4 to 10.[3][4] However, under specific experimental conditions, such as applied electrical potentials, its fluorescence can become pH-sensitive.

Q4: What is self-quenching or concentration quenching?

Self-quenching occurs when fluorescent dye molecules in close proximity, such as on a highly labeled antibody, form non-fluorescent aggregates.[2] This leads to a decrease in the overall fluorescence intensity of the conjugate, even with a higher degree of labeling. AF647 is less prone to self-quenching than dyes like Cy5, allowing for brighter conjugates.[2][5]

Troubleshooting Guides

Issue 1: Weak or No AF647 Signal in Immunofluorescence (IF)

A weak or absent signal is a common issue in immunofluorescence experiments. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Weak IF Signal

weak_signal_troubleshooting start Weak or No AF647 Signal check_microscope Verify Microscope Setup (Light Source, Filters, Camera) start->check_microscope check_sample_prep Review Sample Preparation (Fixation, Permeabilization) check_microscope->check_sample_prep Setup Correct solution Signal Restored check_microscope->solution Incorrect Setup (Correct and Re-image) check_antibody Evaluate Antibody Staining check_sample_prep->check_antibody Prep Correct check_sample_prep->solution Prep Incorrect (Optimize Protocol) check_dye Assess AF647 Dye Integrity check_antibody->check_dye Staining Protocol Correct check_antibody->solution Staining Incorrect (Optimize Concentrations/Incubations) check_dye->solution Dye Issue Identified (Address Photobleaching/Storage) flow_cytometry_troubleshooting start Decreased AF647 Signal instrument_setup Check Instrument Settings (Laser, Filters, Compensation) start->instrument_setup staining_protocol Review Staining Protocol (Antibody Titer, Incubation) instrument_setup->staining_protocol Settings Correct solution Signal Recovered instrument_setup->solution Incorrect Settings (Adjust and Re-run) cell_health Assess Cell Viability and Handling staining_protocol->cell_health Protocol Correct staining_protocol->solution Protocol Incorrect (Optimize Staining) dye_issues Investigate Dye-Related Problems cell_health->dye_issues Cells Healthy cell_health->solution Poor Viability (Improve Handling, Use Viability Dye) dye_issues->solution Dye Issue Identified (Address Storage/Conjugation) quenching_factors quenching AF647 Quenching photobleaching Photobleaching quenching->photobleaching chemical Chemical Quenching quenching->chemical environmental Environmental Factors quenching->environmental conjugation Conjugation Issues quenching->conjugation light High-Intensity or Prolonged Light Exposure photobleaching->light reagents Incompatible Reagents (e.g., Vectashield, certain amino acids) chemical->reagents ph Extreme pH environmental->ph dol High Degree of Labeling (DOL) (Self-Quenching) conjugation->dol storage Improper Storage (Light Exposure, Freeze-Thaw) conjugation->storage

References

Validation & Comparative

A Head-to-Head Comparison: AF647-NHS Ester vs. Cy5-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the far-red fluorescent dyes, Alexa Fluor 647 (AF647)-NHS ester and Cyanine 5 (Cy5)-NHS ester are two of the most commonly used reagents. This guide provides an objective, data-driven comparison of their performance for protein labeling to aid in the selection of the optimal dye for your research needs.

When choosing between AF647-NHS ester and Cy5-NHS ester, researchers must consider several key performance characteristics that influence the quality and reliability of their results. While both dyes are spectrally similar, allowing for their use with the same instrument settings, significant differences exist in their brightness, photostability, and susceptibility to environmental factors.[1] This guide delves into a quantitative comparison and provides detailed experimental protocols to assist in making an informed decision.

Performance Characteristics: A Quantitative Comparison

AF647 consistently demonstrates superior performance in key metrics for protein labeling when compared to Cy5.[1] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[2][3] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[2][3] In contrast, AF647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[2][4]

PropertyAF647-NHS EsterCy5-NHS Ester
Excitation Maximum (nm) ~650-652[1]~646-650[1][5][6]
Emission Maximum (nm) ~665-672[4][7]~662-670[1][5][6]
Extinction Coefficient (cm⁻¹M⁻¹) ~270,000[1][4][7]~250,000[1][5][6]
Quantum Yield 0.33[4]0.2[5][6][8]
Photostability More photostable; retains about 80% of initial fluorescence under prolonged exposure.[1][2]Less photostable; retains only about 55% of initial fluorescence under the same conditions.[1][2]
Brightness Significantly brighter, especially at high DOL.[1][2]Generally lower, prone to self-quenching.[1][2][9]
pH Sensitivity Fluorescence is insensitive to pH between 4 and 10.[4][7][10]Conjugates are generally pH insensitive from pH 4 to 10, but extreme pH can affect the dye.[9][11]

Experimental Workflows and Protocols

The following sections provide detailed, generalized protocols for the covalent labeling of proteins with both AF647-NHS ester and Cy5-NHS ester. The fundamental principle involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the protein to form a stable amide bond.[12]

General Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) reaction Incubate Dye and Protein (1-4 hours at room temperature) protein_prep->reaction dye_prep Dye Preparation (Dissolve in DMSO or DMF) dye_prep->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification characterization Determine Degree of Labeling (DOL) purification->characterization

General workflow for protein labeling with amine-reactive dyes.
Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific proteins and applications.

1. Protein Preparation:

  • The protein solution should be in an amine-free buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3-8.5.[4][13] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[14]

  • The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[4][15]

  • If the protein is in an incompatible buffer, it should be dialyzed against the recommended labeling buffer.

2. Dye Preparation:

  • Immediately before use, dissolve the AF647-NHS ester or Cy5-NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][4] The volume of the organic solvent should not exceed 10% of the total reaction volume.[16]

3. Labeling Reaction:

  • Calculate the required amount of NHS ester. A molar excess of the dye to the protein is needed. The optimal ratio depends on the protein and the desired degree of labeling (DOL) and typically ranges from 4:1 to 20:1 (dye:protein).[4][15] It is recommended to test a few different ratios to determine the optimal condition.[15]

  • Add the dissolved dye solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[1][4] Alternatively, the reaction can be carried out overnight at 4°C.

4. Purification of the Labeled Protein:

  • After the incubation, it is crucial to remove the unreacted dye. This is typically achieved by gel filtration using a resin such as Sephadex G-25.[17]

  • Equilibrate the column with a suitable storage buffer (e.g., phosphate-buffered saline, PBS).

  • Apply the reaction mixture to the column. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the labeled protein. The successful separation can often be visually monitored by the colored protein and dye bands.

5. Characterization of the Conjugate:

  • Determine the concentration of the protein and the dye in the purified conjugate by measuring the absorbance at 280 nm (for the protein) and at the absorption maximum of the dye (~650 nm for AF647 and ~649 nm for Cy5).

  • The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Conclusion

For most protein labeling applications, AF647-NHS ester is the superior choice over Cy5-NHS ester.[1] Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[1][2] While Cy5 is a cost-effective option and can be suitable for certain applications, the performance advantages of AF647, particularly in demanding applications such as single-molecule studies and quantitative imaging, justify its selection for achieving high-quality, reproducible results.[1]

References

A Head-to-Head Comparison: AF647 and Alexa Fluor 647 NHS Ester in Molecular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, the choice of fluorophore is critical for achieving high-quality, reproducible data. Among the most popular far-red dyes are AF647 and its chemically activated counterpart, Alexa Fluor 647 NHS ester. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, clarifying the relationship between these two designations and offering insights into their application.

Understanding the Nomenclature: A Tale of a Single Fluorophore

A crucial point of clarification is that AF647 and Alexa Fluor 647 are structurally identical fluorophores.[1] The designation "AF647" is often used as a shorthand or generic name for the same dye molecule marketed as Alexa Fluor 647 by Thermo Fisher Scientific (Invitrogen). Therefore, the comparison is not between two different dyes, but rather an examination of the properties of this specific fluorophore and its most common reactive form, the N-hydroxysuccinimidyl (NHS) ester.

The "NHS ester" is a reactive group chemically attached to the fluorophore. This group readily reacts with primary amines (-NH2) on proteins, antibodies, and other biomolecules to form a stable covalent bond, effectively "labeling" the target molecule with the fluorescent dye.[2][3][4] This makes Alexa Fluor 647 NHS ester the most popular and versatile tool for conjugating this bright and photostable far-red dye to biological targets.[2][3]

Photophysical and Chemical Properties

The performance of a fluorophore is defined by its photophysical properties. As AF647 and Alexa Fluor 647 are the same molecule, they share the same characteristics. These properties make it an excellent choice for various applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][5][]

PropertyValue
Excitation Maximum 650 nm[5]
Emission Maximum 665 nm[5]
Molar Extinction Coefficient (ε) 239,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) 0.33[5]
Molecular Weight ~800 g/mol (for the dye itself)[5]
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Target Functional Group Primary amines (-NH₂)
pH Sensitivity pH-insensitive over a wide range (pH 4-10)[2][3][5]
Water Solubility High[1]

Experimental Protocols: Antibody Labeling with Alexa Fluor 647 NHS Ester

The following is a generalized protocol for the conjugation of Alexa Fluor 647 NHS ester to an IgG antibody.

Materials:
  • IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.

  • Alexa Fluor 647 NHS ester, dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Sodium bicarbonate buffer (0.1–0.2 M, pH 8.3).

  • Purification column (e.g., Sephadex G-25) to separate the labeled antibody from the free dye.

Protocol:
  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve the Alexa Fluor 647 NHS ester in high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Combine the antibody solution with the sodium bicarbonate buffer.

    • Add the dissolved Alexa Fluor 647 NHS ester to the antibody solution. The molar ratio of dye to antibody can be varied to achieve the desired degree of labeling. A common starting point is a 10-fold molar excess of dye.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle stirring or rotation.

  • Purification: Separate the antibody-dye conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for the dye).

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the conjugation chemistry and the experimental workflow.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Alexa Fluor 647 (Stable Amide Bond) Protein->Conjugate + Alexa Fluor 647-NHS Ester NHS_Ester Alexa Fluor 647-NHS Ester NHS_Ester->Conjugate NHS_leaving_group NHS (Leaving Group) NHS_Ester->NHS_leaving_group releases

Conjugation of Alexa Fluor 647 NHS ester to a primary amine.

G start Start: Purified Antibody prepare_dye Dissolve AF647 NHS Ester in DMSO/DMF start->prepare_dye mix Combine Antibody, Buffer (pH 8.3), and dissolved Dye start->mix prepare_dye->mix incubate Incubate at Room Temp for 1 hour mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Conjugate (Absorbance Spectroscopy) purify->characterize end End: Purified Labeled Antibody characterize->end

Experimental workflow for antibody labeling.

Conclusion

References

A Comparative Guide to the Photostability of Alexa Fluor 647 and Other Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and single-molecule studies, the choice of a fluorophore is critical to the success of an experiment. For applications requiring intense and prolonged visualization, the photostability of a dye—its resistance to photochemical destruction upon light exposure—is a paramount consideration. This guide provides a detailed comparison of the photostability of Alexa Fluor 647 (AF647) against other popular far-red dyes, namely Cy5, ATTO 647N, and DyLight 649, supported by experimental data and protocols.

Quantitative Photostability Comparison

The following table summarizes the key photostability and spectral properties of AF647 and its alternatives. It is important to note that direct comparison of photostability metrics can be challenging as they are highly dependent on the experimental conditions, such as illumination intensity, buffer composition, and the molecule to which the dye is conjugated.[1]

FeatureAlexa Fluor 647Cy5ATTO 647NDyLight 649
Excitation Max (nm) ~650~649~647~655[2]
Emission Max (nm) ~668~670~667[3]~670[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~250,000~150,000[3]N/A
Fluorescence Quantum Yield 0.33[4]N/A0.65[3]N/A
Relative Photostability HighModerateVery HighHigh[2]
Key Findings Significantly more photostable than Cy5, retaining about 80% of its initial fluorescence under conditions where Cy5 retained only 55%.[5]Prone to photobleaching and the formation of non-fluorescent aggregates, especially at high degrees of labeling.[6][7]Exhibits high thermal and photostability and is particularly resistant to ozone, making it ideal for single-molecule detection and microarray applications.[8][9]Offers good photostability and pH independence.[2] Note: DyLight 649 has been largely replaced by DyLight 650.[10]
Experimental Insights

Alexa Fluor 647 vs. Cy5: Experimental data consistently demonstrates the superior photostability of Alexa Fluor 647 when compared to Cy5. In one key study, AF647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55% under the same photobleaching conditions.[5] This enhanced stability makes AF647 a more reliable choice for demanding applications such as super-resolution microscopy (STORM) and long-term live-cell imaging.[6][11] Unlike Cy5, AF647 shows minimal changes in its absorption or fluorescence spectra upon conjugation to proteins, leading to brighter and more consistent signals.[12]

ATTO 647N - A Highly Stable Alternative: ATTO 647N is a rhodamine-based dye known for its exceptional thermal and photostability.[13] It is often highlighted for its high resistance to ozone, a significant advantage for microarray experiments where dyes are exposed to the atmosphere.[9] Its high fluorescence quantum yield and photostability make it an excellent candidate for single-molecule detection and super-resolution techniques like STED microscopy.[8]

DyLight 649: The DyLight series of dyes are known for their good brightness and photostability across a wide pH range.[2] While direct quantitative comparisons with AF647 are less common in the provided literature, DyLight 649 is presented as a photostable option for immunofluorescence and other applications.[2]

Experimental Protocols

A generalized protocol for measuring the photostability of fluorescent dyes using total internal reflection fluorescence (TIRF) microscopy is outlined below. This method allows for the precise control of illumination and the sensitive detection of single-molecule fluorescence.

Protocol: Measuring Photostability via TIRF Microscopy

1. Sample Preparation: a. Prepare a clean glass coverslip. Silanization of the coverslip is recommended to allow for covalent attachment of molecules. b. Immobilize the fluorescently labeled molecules (e.g., antibodies, proteins, or DNA) on the coverslip surface at a low density, ensuring that individual molecules can be resolved. c. Assemble a flow chamber using the coverslip and double-sided tape. d. Add an imaging buffer to the chamber. An oxygen-scavenging system (e.g., glucose oxidase and catalase) can be included to reduce photobleaching.

2. Microscope Setup and Image Acquisition: a. Use a TIRF microscope equipped with a high numerical aperture objective (e.g., 100x, 1.49 NA). b. Excite the sample with a laser line appropriate for the far-red dyes (e.g., 640 nm or 647 nm). c. Set the laser power to a constant and defined intensity. It is crucial to report the power density (e.g., in W/cm²) for reproducibility. d. Acquire a time-lapse series of images using an EMCCD or sCMOS camera with a defined exposure time and frame interval. Continue acquiring images until the fluorescence of most molecules has ceased.

3. Data Analysis: a. Identify individual fluorescent spots in the image series. b. Measure the integrated fluorescence intensity of each spot in every frame. c. Subtract the background fluorescence from each measurement. d. Plot the fluorescence intensity of each molecule as a function of time. e. Fit the resulting decay curves to an exponential function to determine the photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value) or the photobleaching rate constant.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a photostability measurement experiment and the key factors influencing the choice of a fluorescent dye.

Photostability_Measurement_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition (TIRF) cluster_analysis Data Analysis Coverslip Clean & Functionalize Coverslip Immobilize Immobilize Labeled Molecules Coverslip->Immobilize Assemble Assemble Flow Chamber Immobilize->Assemble Buffer Add Imaging Buffer Assemble->Buffer Setup Microscope Setup & Laser Illumination Buffer->Setup Acquire Acquire Time-Lapse Images Setup->Acquire Identify Identify Single Molecules Acquire->Identify Measure Measure Fluorescence Intensity Identify->Measure Plot Plot Intensity vs. Time Measure->Plot Fit Fit Decay & Calculate Half-life Plot->Fit Dye_Selection_Factors cluster_props Intrinsic Properties cluster_app Experimental Context Optimal Dye Optimal Dye Photostability Photostability Optimal Dye->Photostability Brightness Brightness Optimal Dye->Brightness Spectral Properties Spectral Properties Optimal Dye->Spectral Properties Application Needs Application Needs Optimal Dye->Application Needs Photobleaching Rate Photobleaching Rate Photostability->Photobleaching Rate Quantum Yield Quantum Yield Brightness->Quantum Yield Extinction Coefficient Extinction Coefficient Brightness->Extinction Coefficient Excitation/Emission Spectra Excitation/Emission Spectra Spectral Properties->Excitation/Emission Spectra Imaging Modality (e.g., STORM, STED) Imaging Modality (e.g., STORM, STED) Application Needs->Imaging Modality (e.g., STORM, STED) Live vs. Fixed Cell Live vs. Fixed Cell Application Needs->Live vs. Fixed Cell Duration of Imaging Duration of Imaging Application Needs->Duration of Imaging

References

AF647 vs. DyLight 650: A Comparative Guide for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunofluorescence, the choice of fluorophore is critical to generating high-quality, reproducible data. For researchers working in the far-red spectrum, both Alexa Fluor 647 (AF647) and DyLight 650 are popular choices. This guide provides an objective comparison of their performance characteristics, supported by key spectral and photophysical data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Performance Characteristics: A Quantitative Overview

Both AF647 and DyLight 650 are bright and photostable far-red fluorescent dyes commonly used for labeling antibodies in various applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][2][3] They are spectrally similar to Cy5, with excitation maxima around 650 nm and emission maxima in the 665-673 nm range, making them compatible with common laser lines (e.g., 633 nm, 640 nm) and filter sets.[1][2][4]

While both dyes are considered high-performance, Alexa Fluor dyes are often noted for their exceptional brightness and photostability.[3][5] Some sources suggest that DyLight dyes can exhibit higher fluorescence intensity than Alexa Fluor dyes in certain applications.[6][7] The fluorescence of Alexa Fluor 647 is also known to be stable across a wide pH range (pH 4-10), which is a crucial factor for maintaining consistent signal in various experimental conditions.[8]

Here is a summary of the key quantitative data for AF647 and DyLight 650:

PropertyAlexa Fluor 647DyLight 650
Excitation Maximum 650 nm[1][9]652 nm[2][10]
Emission Maximum 665 nm[1][3]672 nm[2]
**Extinction Coefficient (cm⁻¹M⁻¹) **239,000[1][11]250,000[2]
Quantum Yield 0.33[1][12]Not specified

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment, which is a common application for both AF647 and DyLight 650-conjugated secondary antibodies.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Cell Seeding / Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (AF647 or DyLight 650) Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Microscopy mounting->imaging analysis Image Analysis imaging->analysis

Caption: A generalized workflow for indirect immunofluorescence staining.

Detailed Experimental Protocol: Immunocytochemistry

This protocol provides a general guideline for immunocytochemistry using AF647 or DyLight 650-conjugated secondary antibodies. Optimization of incubation times, antibody concentrations, and buffer compositions may be required for specific cell types and target antigens.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (Goat anti-primary host IgG conjugated with AF647 or DyLight 650)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Gently wash the cells three times with PBS.

  • Fixation:

    • Fix the cells by incubating with Fixation Buffer for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AF647 or DyLight 650-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect the antibody from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass microscope slides using a drop of mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the fluorescence using a fluorescence microscope equipped with the appropriate laser lines and emission filters for AF647/DyLight 650 (Excitation: ~650 nm, Emission: ~670 nm) and the counterstain (e.g., DAPI: Ex ~360 nm, Em ~460 nm).

Conclusion

Both Alexa Fluor 647 and DyLight 650 are excellent choices for immunofluorescence applications in the far-red spectrum. AF647 is renowned for its brightness and photostability, making it a reliable workhorse for a wide range of applications.[3][8] DyLight 650 also offers strong fluorescence and serves as a viable alternative.[6][7] The selection between the two may ultimately depend on the specific experimental context, instrument availability, and a direct comparison of signal-to-noise ratios for the particular antigen and sample type. For demanding applications such as super-resolution microscopy, the superior photostability of Alexa Fluor 647 might be a deciding factor.[1]

References

Validating the Activity of AF647 Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the activity and specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 647 (AF647) labeled antibodies with common alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of AF647 and Alternative Dyes

Alexa Fluor 647 is a popular choice in the far-red spectrum, known for its brightness and photostability. However, a variety of other fluorescent dyes are available, each with its own set of characteristics. The selection of an appropriate fluorophore is critical and can significantly impact experimental outcomes.[1]

Key Performance Indicators:

PropertyAlexa Fluor 647Cy5DyLight 649Allophycocyanin (APC)IRDye 800CW
Excitation Max (nm) ~650~650~654~650~774
Emission Max (nm) ~665~670~673~660~789
Quantum Yield ~0.33[2]Lower than AF647Similar to AF647HighHigh
Photostability High[3]Moderate[3]HighLowVery High[4]
Brightness Very HighHighHighVery HighHigh
Molecular Weight SmallSmallSmallLarge (Protein)Small
Primary Applications Flow Cytometry, IF, WBFlow Cytometry, IF, WBFlow Cytometry, IF, WBFlow CytometryWestern Blotting

Summary of Comparison:

Alexa Fluor 647 consistently demonstrates superior performance in key metrics for antibody labeling when compared to Cy5.[5] While both dyes have similar excitation and emission spectra, making them compatible with the same instrument settings, AF647 exhibits greater brightness and photostability.[3][5] A significant drawback of Cy5 is its propensity for self-quenching at high degrees of labeling, which can lead to a decrease in the overall fluorescence of the conjugate.[5] In contrast, AF647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[5]

DyLight 649 offers performance comparable to AF647 in terms of brightness and photostability. Allophycocyanin (APC) is a phycobiliprotein that is exceptionally bright, making it a popular choice for flow cytometry to detect low-abundance targets.[6] However, its large size can sometimes lead to steric hindrance, and it is more susceptible to photobleaching than AF647.[7] For applications requiring the highest sensitivity and photostability, particularly in Western blotting, near-infrared (NIR) dyes like IRDye 800CW are excellent alternatives, offering very low background fluorescence on membranes.[4][8]

Experimental Validation of Labeled Antibody Activity

To ensure that the labeling process has not compromised the antibody's binding affinity and specificity, it is crucial to perform validation experiments. The three most common applications for fluorescently labeled antibodies are flow cytometry, immunofluorescence (IF), and Western blotting (WB).

Signaling Pathway for Antibody-Antigen Interaction

The fundamental principle behind these validation methods is the specific binding of the labeled antibody to its target antigen. This interaction initiates a signaling cascade that, in the context of these experiments, results in a detectable fluorescent signal.

cluster_binding Antibody-Antigen Binding cluster_detection Signal Detection Labeled_Antibody AF647 Labeled Antibody Target_Antigen Target Antigen on Cell/Membrane Labeled_Antibody->Target_Antigen Specific Binding Emission Fluorescent Signal (~665 nm) Labeled_Antibody->Emission Excitation Excitation Light (~650 nm) Excitation->Labeled_Antibody Detector Detector (e.g., PMT, Camera) Emission->Detector Cell_Suspension Prepare Single-Cell Suspension Blocking Block with Serum/BSA Cell_Suspension->Blocking Staining Incubate with AF647 Labeled Antibody Blocking->Staining Washing Wash to Remove Unbound Antibody Staining->Washing Acquisition Acquire Data on Flow Cytometer Washing->Acquisition Analysis Analyze Fluorescent Population Acquisition->Analysis Sample_Prep Fix and Permeabilize Cells/Tissue Blocking Block with Serum/BSA Sample_Prep->Blocking Primary_Staining Incubate with Unlabeled Primary Antibody Blocking->Primary_Staining Washing Wash to Remove Unbound Antibodies Primary_Staining->Washing Wash Secondary_Staining Incubate with AF647 Labeled Secondary Antibody Secondary_Staining->Washing Wash Washing->Secondary_Staining Mounting Mount with Antifade Reagent Washing->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging Electrophoresis Separate Proteins by SDS-PAGE Transfer Transfer Proteins to Membrane (PVDF/Nitrocellulose) Electrophoresis->Transfer Blocking Block Membrane Transfer->Blocking Primary_Incubation Incubate with Primary Antibody Blocking->Primary_Incubation Washing Wash Membrane Primary_Incubation->Washing Wash Secondary_Incubation Incubate with AF647 Labeled Secondary Antibody Secondary_Incubation->Washing Wash Washing->Secondary_Incubation Imaging Image with Fluorescent Imaging System Washing->Imaging

References

Navigating the Far-Red Spectrum: A Guide to AF647-NHS Ester Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based detection, particularly in applications demanding high sensitivity and minimal background interference, far-red fluorescent dyes are indispensable tools. Alexa Fluor™ 647 (AF647)-NHS ester has long been a gold standard for labeling primary amines on proteins and antibodies. However, a growing landscape of alternative dyes offers researchers a variety of options with comparable or even superior performance characteristics. This guide provides an objective comparison of prominent far-red NHS ester dyes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Metrics: A Side-by-Side Comparison

The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a given wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to photobleaching upon exposure to excitation light). The following table summarizes these critical parameters for AF647-NHS ester and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
Alexa Fluor™ 647 650668270,0000.33Very High[1]
Cy5 650670250,0000.27Moderate[1]
DyLight™ 649 654673250,000N/AHigh
Andy Fluor™ 647 651671250,000N/AHigh[2]
UGA 647 650665239,000N/AHigh[3]
APDye Fluor™ 647 648671270,000N/AExcellent[4][5][6]
Atto 647 647667120,0000.20High[7]

Comparative studies have shown that while Cy5 is bright, it can be less photostable than Alexa Fluor 647.[8][9] Alexa Fluor dyes, in general, are known for their high photostability and brightness.[8][9] APDye Fluor 647 is presented as a direct equivalent to Alexa Fluor 647, with claims of high fluorescence quantum yield and excellent photostability.[4][6] UGA 647 is also marketed as a bright and photostable alternative.[3][10] Andy Fluor™ 647 is highlighted for its brightness and photostability, serving as a replacement for DyLight 649 and Cy5.[2]

Experimental Protocols

To ensure reproducible and optimal results, standardized experimental procedures are crucial. Below are detailed protocols for antibody conjugation with NHS ester dyes and a subsequent immunofluorescence cell staining workflow.

Protocol 1: Antibody Conjugation with Far-Red NHS Ester Dyes

This protocol outlines the general procedure for labeling primary amines on antibodies with a far-red fluorescent dye N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Far-Red NHS Ester Dye (e.g., AF647-NHS ester or an alternative)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (like Tris), it must be dialyzed against PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

  • Dye Preparation:

    • Allow the vial of NHS ester dye to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a common starting point, but the optimal ratio should be determined empirically for each antibody.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The first colored fractions to elute will contain the conjugated antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing agent like BSA may be beneficial.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Prepare Antibody (1-2 mg/mL in PBS, pH 8.3-8.5) mix Mix Antibody and Dye (Molar Ratio 10:1 to 20:1) antibody_prep->mix dye_prep Prepare Dye Stock (10 mg/mL in DMSO) dye_prep->mix incubate Incubate 1 hour at RT (Protected from light) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify store Store Labeled Antibody (4°C or -20°C) purify->store

Workflow for Antibody Conjugation.
Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes a general procedure for staining cultured cells with a far-red fluorescently labeled antibody.

Materials:

  • Cultured cells grown on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Far-Red Labeled Primary or Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Primary Antibody (if using an unlabeled primary): Dilute the primary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS.

    • Far-Red Labeled Antibody (Primary or Secondary): Dilute the fluorescently labeled antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the far-red dye and the nuclear counterstain.

G start Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (Optional) wash2->permeabilize block Block with BSA/Serum wash2->block wash3 Wash with PBS permeabilize->wash3 wash3->block primary_ab Incubate with Primary Ab block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Far-Red Labeled Secondary Ab wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mount Mount with Antifade Medium wash6->mount image Image mount->image

Immunofluorescence Staining Workflow.

Application Example: Visualizing the EGFR Signaling Pathway

Far-red fluorescently labeled antibodies are frequently employed to study cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, is a common target of such investigations.[11][12][13][14]

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which ultimately regulate gene expression and cellular responses. Immunofluorescence can be used to visualize the localization and expression levels of EGFR and other key proteins in this pathway.[11][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Simplified EGFR Signaling Pathway.

Conclusion

The selection of a far-red fluorescent dye for antibody labeling extends beyond brand loyalty to a careful consideration of performance data. While AF647-NHS ester remains a reliable choice, alternatives such as Cy5, DyLight 649, Andy Fluor 647, UGA 647, and APDye Fluor 647 offer a competitive landscape for researchers to explore. By understanding the key photophysical properties and adhering to optimized experimental protocols, scientists can confidently select the most appropriate far-red dye to achieve high-quality, reproducible data in their fluorescence-based assays. This guide serves as a starting point for navigating these choices and implementing them effectively in the laboratory.

References

Spectral Overlap of Alexa Fluor 647 with Competing Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal combination of fluorophores is paramount for generating high-quality, reproducible data in multicolor fluorescence experiments. This guide provides an objective comparison of the spectral properties of Alexa Fluor 647 (AF647) with other commonly used fluorophores in the far-red spectrum, focusing on the critical issue of spectral overlap and providing supporting experimental methodologies.

Alexa Fluor 647, a bright and photostable dye, is a popular choice for a variety of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][2] However, in multicolor experiments, its emission spectrum can overlap with the spectra of other fluorophores, leading to crosstalk and potentially confounding results. This guide will compare AF647 to spectrally similar fluorophores such as Cyanine 5 (Cy5) and DyLight 650, providing the necessary data and protocols to help researchers make informed decisions for their experimental design.

Quantitative Comparison of Fluorophore Spectral Properties

To facilitate a direct comparison, the key spectral characteristics of AF647, Cy5, and DyLight 650 are summarized in the table below. Brightness is a function of both the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Alexa Fluor 647 650[1]665[1]239,000[2]0.33[2]
Cyanine 5 (Cy5) ~649[3]~667[3]~250,000~0.27
DyLight 650 652672250,000[3]Not readily available

Understanding and Quantifying Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore bleeds into the detection channel of another. This can lead to false-positive signals and inaccurate quantification. The degree of spectral overlap can be experimentally determined and computationally corrected.

Visualizing Spectral Overlap

The following diagram illustrates the concept of spectral overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore, a critical consideration in both crosstalk and Förster Resonance Energy Transfer (FRET) experiments.

Spectral_Overlap cluster_spectra Spectral Profiles cluster_fluorophores Fluorophores Excitation Spectrum Excitation Spectrum Emission Spectrum Emission Spectrum Wavelength (nm) Wavelength (nm) Normalized Intensity Normalized Intensity AF647_Exc AF647 Excitation AF647_Em AF647 Emission AF647_Exc->AF647_Em Stokes Shift Cy5_Em Cy5 Emission AF647_Em->Cy5_Em Spectral Overlap

Conceptual diagram of spectral overlap.

Experimental Protocols

Accurate assessment of spectral overlap is crucial for designing robust multicolor assays. Below are detailed protocols for measuring the fundamental spectral properties of fluorophores and for quantifying crosstalk in a microscopy experiment.

Protocol 1: Measurement of Fluorophore Excitation and Emission Spectra

This protocol outlines the steps to measure the excitation and emission spectra of a fluorophore using a spectrofluorometer.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorophore solution of known concentration (e.g., 1 µM in an appropriate solvent)

  • Solvent blank (the same solvent used to dissolve the fluorophore)

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (typically a xenon arc lamp) to warm up for at least 30 minutes to ensure stable output.

  • Blank Measurement: Fill a quartz cuvette with the solvent blank. Place it in the sample holder.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum of the fluorophore. If unknown, a preliminary broad emission scan can be performed.

    • Set the excitation monochromator to scan across a range of wavelengths that includes the expected absorption range of the fluorophore (e.g., 550 nm to 700 nm for AF647).

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal-to-noise. A good starting point is 5 nm for both.

    • Acquire the excitation spectrum of the blank.

    • Replace the blank with the fluorophore sample and acquire the excitation spectrum under the same conditions.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum. The peak of this spectrum is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum.

    • Set the emission monochromator to scan across a range of wavelengths starting just above the excitation wavelength to avoid scattered light (e.g., 660 nm to 800 nm for AF647).

    • Keep the slit widths the same as for the excitation scan.

    • Acquire the emission spectrum of the blank.

    • Replace the blank with the fluorophore sample and acquire the emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to get the corrected emission spectrum. The peak of this spectrum is the emission maximum.

Protocol 2: Quantifying Fluorescence Crosstalk in Wide-field Microscopy

This protocol provides a method to quantify the percentage of signal from one fluorophore that bleeds into the detection channel of another.

Materials:

  • Wide-field fluorescence microscope with appropriate filter sets for the fluorophores of interest.

  • Samples singly labeled with each fluorophore (e.g., cells stained with an antibody conjugated to AF647 only, and a separate sample stained with an antibody conjugated to Cy5 only).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition:

    • For the singly labeled AF647 sample, acquire an image using the AF647 filter set (e.g., Cy5 filter cube). This is your reference image for AF647.

    • Without changing the field of view, acquire another image of the same sample using the filter set for the other fluorophore (e.g., a far-red filter for Cy5). This will capture the bleed-through signal.

    • Repeat this process for the singly labeled Cy5 sample, acquiring images with both the Cy5 and AF647 filter sets.

  • Image Analysis:

    • Open the images in your analysis software.

    • For the AF647 sample, create a region of interest (ROI) around the specifically stained structures in the reference (AF647 channel) image.

    • Measure the mean fluorescence intensity within this ROI in both the AF647 channel (I_AF647_in_AF647_channel) and the Cy5 channel (I_AF647_in_Cy5_channel).

    • Measure the mean background intensity in a region without cells for both channels (BG_AF647_channel and BG_Cy5_channel).

    • Calculate the background-corrected intensities:

      • Corrected I_AF647_in_AF647_channel = I_AF647_in_AF647_channel - BG_AF647_channel

      • Corrected I_AF647_in_Cy5_channel = I_AF647_in_Cy5_channel - BG_Cy5_channel

    • Calculate the crosstalk percentage of AF647 into the Cy5 channel:

      • Crosstalk (%) = (Corrected I_AF647_in_Cy5_channel / Corrected I_AF647_in_AF647_channel) * 100

    • Repeat the analysis for the Cy5 sample to determine the crosstalk of Cy5 into the AF647 channel.

Experimental Workflow for Assessing Fluorophore Crosstalk

The following diagram outlines a logical workflow for assessing and mitigating fluorophore crosstalk in a multicolor imaging experiment.

Crosstalk_Workflow cluster_planning Experimental Planning cluster_acquisition Image Acquisition cluster_analysis Data Analysis cluster_mitigation Mitigation & Correction Select_Fluorophores Select Fluorophores (e.g., AF647 & Cy5) Prepare_Samples Prepare Singly-Labeled Control Samples Select_Fluorophores->Prepare_Samples Acquire_Images Acquire Images of Each Sample in All Channels Prepare_Samples->Acquire_Images Measure_Intensity Measure Mean Fluorescence Intensity in ROIs Acquire_Images->Measure_Intensity Calculate_Crosstalk Calculate Crosstalk Percentage Measure_Intensity->Calculate_Crosstalk Assess_Significance Assess Significance of Crosstalk Calculate_Crosstalk->Assess_Significance Apply_Correction Apply Spectral Unmixing or Linear Subtraction Assess_Significance->Apply_Correction If significant Optimize_Panel Optimize Fluorophore Panel if Necessary Assess_Significance->Optimize_Panel If severe Apply_Correction->Optimize_Panel

References

A Comparative Guide to the Quantum Yield of Far-Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for the success of imaging and assay development. In the far-red spectrum, which offers advantages of reduced autofluorescence and deeper tissue penetration, the quantum yield (Φ) is a critical performance metric, directly impacting signal brightness and sensitivity. This guide provides an objective comparison of the quantum yields of commonly used far-red fluorescent dyes, supported by experimental data and detailed protocols.

Quantitative Comparison of Far-Red Fluorescent Dyes

The following table summarizes the quantum yields of various commercially available far-red fluorescent dyes and proteins. These values have been compiled from various sources and are typically measured in aqueous buffers such as phosphate-buffered saline (PBS). It is important to note that the quantum yield can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.

Dye/Protein FamilySpecific Dye/ProteinExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Cyanine Dyes Cy56496670.27[1][2]
Cy5.56756940.23
Cy77507730.12
Alexa Fluor Dyes Alexa Fluor 6476506650.33[3][4]
Alexa Fluor 6606636900.37[5]
Alexa Fluor 6806797020.36[5]
Alexa Fluor 7007027230.25[5]
Alexa Fluor 7507497750.12[5]
ATTO Dyes ATTO 647N6446690.65[6][7]
ATTO 6556636840.30
ATTO 6806807000.30
ATTO 7007007190.25
Far-Red Fluorescent Proteins mRFP1584607~0.25
mCherry5876100.22[8]
mRaspberry5986250.15[8]
mPlum5906490.10[9][8]
E2-Crimson6116460.23[8]
eqFP670605670~0.05[10]
mGrape3608637~0.05[10]

Experimental Protocol for Determining Fluorescence Quantum Yield

The following is a detailed protocol for the relative measurement of fluorescence quantum yield, a common and accessible method. This protocol involves comparing the fluorescence of a sample with an unknown quantum yield to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Standard fluorescent dye with a known quantum yield in the far-red region (e.g., Alexa Fluor 647 in PBS, Φ = 0.33)

  • Sample of the far-red fluorescent dye with unknown quantum yield

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample dye in the chosen spectroscopic grade solvent.

  • Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Set the excitation wavelength on the UV-Vis spectrophotometer.

    • Measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

    • Measure the absorbance of a solvent blank for background correction.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Measure the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

    • Measure the fluorescence of the solvent blank for background correction.

  • Data Analysis:

    • Correct the fluorescence spectra for the instrument's spectral response.

    • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Perform a linear regression for both datasets. The slope of each line is the gradient (Grad).

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizations

Experimental Workflow for Relative Quantum Yield Measurement

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation prep_stock Prepare Stock Solutions (Standard & Sample) prep_dilutions Prepare Dilution Series (Absorbance 0.02-0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data linear_regression Perform Linear Regression (Calculate Gradients) plot_data->linear_regression calc_qy Calculate Quantum Yield (ΦX) using the comparative method equation linear_regression->calc_qy

Caption: A flowchart of the experimental steps for determining the relative quantum yield of a fluorescent dye.

Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling Pathway

Far-red fluorescent proteins and dyes are extensively used to visualize and quantify the activity of signaling pathways in living cells. The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Fluorescent biosensors, often based on Förster Resonance Energy Transfer (FRET) or protein translocation, allow for real-time monitoring of kinase activity within this pathway.

MAPK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Recruits Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation, etc.) TF->Response Regulates

References

A Comparative Guide to the Long-Term Stability of AF647-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for protein conjugation is a critical decision that directly impacts the reliability and reproducibility of experimental results. Among the far-red fluorescent dyes, Alexa Fluor 647 (AF647) is a popular choice. This guide provides an objective comparison of the long-term stability of AF647-protein conjugates against other common alternatives, supported by experimental data and detailed protocols.

Performance Characteristics: A Quantitative Comparison

AF647 consistently demonstrates superior performance in key stability metrics when compared to other fluorescent dyes, particularly Cy5. This enhanced stability translates to more robust and reliable data in various applications, including fluorescence microscopy, flow cytometry, and single-molecule studies.

PropertyAlexa Fluor 647Cy5Other Alternatives (e.g., DyLight 650)
Photostability High (retains ~80% of initial fluorescence after prolonged exposure)[1]Moderate (retains ~55% of initial fluorescence under similar conditions)[1]Variable, generally less photostable than AF647
Storage Stability (4°C) Stable for several months to over a year with appropriate storage buffer[2][3]Generally stable, but more prone to degradation over time compared to AF647Similar to Cy5, dependent on specific dye and storage conditions
pH Sensitivity Fluorescence is stable over a wide pH range (pH 4-10)[4][5]More susceptible to pH-dependent fluorescence changesVaries by dye
Self-Quenching Minimal self-quenching, even at high degrees of labeling[5][6]Prone to self-quenching and aggregation at higher degrees of labeling, leading to reduced brightness[1][6]Can be a significant issue for some dyes
Brightness Significantly brighter than Cy5 conjugates[1][6][7]Generally lower brightness, especially at high degrees of labeling[1][6]Brightness varies, but often does not surpass AF647

Experimental Protocols

To ensure accurate and reproducible assessment of the long-term stability of fluorescently labeled protein conjugates, the following experimental protocols are recommended.

1. Protein Preparation and Conjugation

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-9.0. Ensure the protein concentration is between 2-10 mg/mL for optimal labeling. If necessary, perform dialysis against the labeling buffer to remove any interfering substances.

  • Dye Preparation: Immediately before use, dissolve the Alexa Fluor 647 NHS ester (or other amine-reactive dye) in anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a calculated molar excess of the reactive dye to the protein solution. A common starting point is a 10- to 20-fold molar excess. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column, equilibrated with a suitable storage buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

2. Long-Term Storage Stability Assessment

  • Sample Preparation: Aliquot the purified protein conjugate into multiple tubes to avoid repeated freeze-thaw cycles. Store the aliquots at recommended temperatures: 4°C for short-term storage and -20°C or -80°C for long-term storage.[2][3] Protect the samples from light at all times.[8]

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

  • Analysis:

    • Spectrophotometry: Measure the absorbance spectrum of the conjugate to assess the integrity of both the protein (at 280 nm) and the dye (at its absorption maximum). Changes in the spectral shape can indicate dye degradation or protein aggregation.

    • Fluorometry: Measure the fluorescence emission of the conjugate to determine any loss in fluorescence intensity over time.

    • Functional Assay: If applicable, perform a functional assay (e.g., ELISA, flow cytometry) to ensure that the biological activity of the protein is retained.

3. Photostability Assessment

  • Sample Mounting: Prepare a sample of the fluorescently labeled protein on a microscope slide.

  • Image Acquisition: Acquire an initial image of the sample using a fluorescence microscope with a defined set of acquisition parameters (e.g., laser power, exposure time).

  • Photobleaching: Continuously expose a defined region of the sample to the excitation light for an extended period.

  • Time-Lapse Imaging: Acquire images at regular intervals during the photobleaching process.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time and normalize it to the initial intensity. Plot the normalized intensity versus time to determine the photobleaching rate.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the long-term stability of AF647-protein conjugates.

G cluster_prep Preparation cluster_storage Storage Stability cluster_photo Photostability Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (1 hr, RT, dark) Protein_Prep->Conjugation Dye_Prep AF647 NHS Ester Preparation (DMSO) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Aliquoting Aliquoting and Storage (4°C, -20°C, -80°C, dark) Purification->Aliquoting Start Storage Study Sample_Mounting Sample Mounting (Microscope Slide) Purification->Sample_Mounting Start Photostability Study Time_Points Analysis at Time Points (0, 1, 3, 6, 12 months) Aliquoting->Time_Points Storage_Analysis Spectrophotometry, Fluorometry, Functional Assay Time_Points->Storage_Analysis Initial_Image Initial Image Acquisition Sample_Mounting->Initial_Image Photobleaching Continuous Light Exposure Initial_Image->Photobleaching Time_Lapse Time-Lapse Imaging Photobleaching->Time_Lapse Photostability_Analysis Intensity vs. Time Analysis Time_Lapse->Photostability_Analysis

Caption: Workflow for assessing the long-term stability of fluorescently labeled proteins.

References

Performance of Alexa Fluor 647 in Diverse Microscopy Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for achieving high-quality and reproducible imaging data. Among the far-red fluorophores, Alexa Fluor 647 (AF647) has emerged as a popular choice for a wide range of microscopy applications, from conventional confocal to cutting-edge super-resolution techniques. This guide provides an objective comparison of AF647's performance against other common alternatives, supported by experimental data and detailed protocols to aid in experimental design and execution.

Photophysical Performance: A Quantitative Comparison

The performance of a fluorophore is fundamentally determined by its photophysical properties. Brightness, a function of both the molar extinction coefficient (how efficiently it absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence), and photostability are critical parameters. The following tables summarize the key photophysical properties of AF647 in comparison to other commonly used far-red dyes, Cy5 and Dyomics 654.

Table 1: Photophysical Properties of Far-Red Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Alexa Fluor 647 650[1]665[1]239,000 - 270,000[1][2]0.33[1][3][4]
Cy5 649[5]667[5]250,000[5][6][7]0.27[5][8]
Dyomics 654 653677220,000[9]Not readily available
Dyomics 647 653672250,000[10]Not readily available

Table 2: Performance Characteristics in Microscopy

FluorophoreRelative BrightnessPhotostabilityKey AdvantagesCommon Limitations
Alexa Fluor 647 Very HighHigh[11][12]Excellent brightness and photostability, pH insensitive.[1][13] Less prone to self-quenching at high degrees of labeling compared to Cy5.[14]
Cy5 HighModerateCost-effective.Prone to photobleaching and self-quenching at higher degrees of labeling, which can lead to reduced fluorescence.[11][12][14][15]
Dyomics 654 HighGoodSpectrally similar to AF647.[16]Less documented performance data compared to AF647 and Cy5.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible imaging experiments. Below are representative protocols for immunofluorescence staining using AF647-conjugated secondary antibodies for various microscopy setups.

General Immunofluorescence Staining Protocol (for Confocal and TIRF Microscopy)

This protocol provides a general framework for staining fixed cells. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific targets and cell types.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibody (specific to the target of interest)

  • AF647-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Mounting Medium (e.g., ProLong Gold Antifade Mountant)

Procedure:

  • Cell Fixation: Rinse cells briefly with PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular antigens, permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the AF647-conjugated secondary antibody in Blocking Buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish and allow to cure.

  • Imaging: Image the samples on a confocal or TIRF microscope equipped with a 633 nm or 647 nm laser line for excitation and appropriate emission filters.

Super-Resolution Microscopy: STORM Protocol

Stochastic Optical Reconstruction Microscopy (STORM) requires specific imaging buffers to induce the photoswitching of fluorophores like AF647.

Additional Materials for STORM:

  • STORM Imaging Buffer: A common formulation includes an enzymatic oxygen scavenging system (GLOX) and a primary thiol.

    • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

    • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

    • GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) in 200 µL Buffer A.

    • MEA solution: 1 M cysteamine (B1669678) (MEA) in HCl (pH 7.5-8.5).

    • Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA.[17]

STORM Imaging Procedure:

  • Follow the General Immunofluorescence Staining Protocol (steps 1-8).

  • After the final washes, replace the PBS with freshly prepared STORM Imaging Buffer.

  • Mount the coverslip on the microscope.

  • Use a high-power 647 nm laser to excite the AF647 molecules and induce photoswitching. A lower power 405 nm laser can be used to reactivate fluorophores into a fluorescent state.

  • Acquire a time series of thousands of images, with each frame capturing the fluorescence of a sparse subset of stochastically activated molecules.

  • Process the image series using specialized software to localize the center of each fluorescent spot with high precision and reconstruct the final super-resolved image.

Super-Resolution Microscopy: STED Protocol

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot.

Considerations for STED:

  • Fluorophore Choice: AF647 is a suitable dye for STED microscopy when using a depletion laser around 750-780 nm.

  • Antibody Concentration: Higher labeling densities are often beneficial for STED to adequately resolve structures. It may be necessary to use higher concentrations of primary and secondary antibodies than for conventional microscopy.

  • Mounting Medium: Use a mounting medium with a refractive index that matches the immersion oil of the objective lens (e.g., ProLong Glass, Mowiol).

STED Imaging Procedure:

  • Prepare samples using the General Immunofluorescence Staining Protocol, potentially with increased antibody concentrations.

  • Mount the coverslip using a STED-compatible mounting medium.

  • On the STED microscope, use a 647 nm laser for excitation and a spatially-shaped depletion laser (e.g., a "donut" beam) at a longer wavelength (e.g., 775 nm) to de-excite fluorophores at the periphery of the focal spot.

  • Scan the co-aligned excitation and depletion beams across the sample to generate the super-resolved image.

Visualizing Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

G cluster_workflow General Immunofluorescence Workflow A Cell Fixation & Permeabilization B Blocking A->B C Primary Antibody Incubation B->C D Secondary Antibody (AF647) Incubation C->D E Mounting D->E F Imaging E->F G cluster_jablonski Simplified Jablonski Diagram for AF647 S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation (650 nm) S1->S0 Fluorescence (665 nm) T1 T1 (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) T1->S0 Non-radiative decay G cluster_decision Microscopy Setup Selection for AF647 Start Experimental Goal? Q1 High-resolution surface imaging? Start->Q1 Q2 3D sectioning and moderate resolution? Q1->Q2 No TIRF TIRF Microscopy Q1->TIRF Yes Q3 Resolution beyond diffraction limit? Q2->Q3 No Confocal Confocal Microscopy Q2->Confocal Yes SuperRes Super-Resolution (STORM/STED) Q3->SuperRes Yes

References

Assessing the Brightness of AF647 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the brightness of a fluorophore conjugate is a critical determinant of sensitivity and signal-to-noise ratio. Alexa Fluor 647 (AF647), a far-red fluorescent dye, is renowned for its exceptional brightness and photostability, making it a popular choice for a variety of applications including flow cytometry, microscopy, and super-resolution microscopy.[1][2][3] This guide provides an objective comparison of AF647 conjugates with alternative fluorescent dyes, supported by experimental data and detailed protocols for assessing conjugate brightness.

Quantitative Comparison of Fluorophore Brightness

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The extinction coefficient represents the efficiency with which the fluorophore absorbs light at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons. A higher value for both parameters results in a brighter fluorophore.

Below is a summary of the key optical properties of AF647 and several common alternatives in the far-red and near-infrared spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
AF647 650665239,0000.33
Cy®5~649~670250,0000.28
DyLight™ 650652672250,000Not Widely Reported
ATTO 647N644669150,0000.65
iFluor® 647650670Not Widely ReportedNot Widely Reported

Data compiled from various sources.[1] Note that the brightness of a conjugate can also be influenced by the degree of labeling (DOL) and the specific protein it is conjugated to.

AF647 conjugates are known to be significantly brighter than Cy5 conjugates.[4][5] While the spectral characteristics are nearly identical, AF647 exhibits higher total fluorescence.[5] Furthermore, AF647 is less prone to the spectral anomaly observed in Cy5 conjugates where a secondary absorption peak around 600 nm does not contribute to fluorescence.[5]

Experimental Protocols for Assessing Conjugate Brightness

The practical brightness of a fluorescent conjugate in a biological experiment is often assessed using application-specific methods.

Stain Index in Flow Cytometry

The Stain Index (SI) is a widely used metric to quantify the brightness of a fluorescent conjugate in flow cytometry. It provides a measure of the separation between the positive and negative stained populations, taking into account the background noise.[6][7]

Experimental Protocol:

  • Cell Preparation: Prepare a single-cell suspension of a cell line known to express the target antigen. Include an unstained control and a fluorescence-minus-one (FMO) control.

  • Antibody Titration: Perform a serial dilution of the fluorescently conjugated antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[6]

  • Staining: Incubate the cells with the optimal concentration of the conjugated antibody according to the manufacturer's protocol. Typically, this involves incubation for 30 minutes at 4°C in the dark, followed by washing steps.[6]

  • Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore. For AF647, excitation is typically achieved with a 633 nm or 640 nm laser, and emission is collected using a bandpass filter such as 660/20 nm.[1]

  • Data Analysis:

    • Gate the cell population of interest based on forward and side scatter properties.

    • Determine the Mean Fluorescence Intensity (MFI) of both the positive stained population (MFI_positive) and the negative/unstained population (MFI_negative).

    • Calculate the standard deviation of the negative population (SD_negative).

    • Calculate the Stain Index using the following formula:

      Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative) [6]

A higher Stain Index indicates a brighter conjugate and better resolution of the positive population.

Relative Brightness in Microscopy

For microscopy applications, the brightness of a conjugate can be compared by imaging cells stained with different conjugates under identical acquisition settings.

Experimental Protocol:

  • Sample Preparation: Prepare cells or tissue sections expressing the target antigen.

  • Staining: Stain the samples with the different fluorescent conjugates at their optimal concentrations.

  • Imaging: Acquire images using a fluorescence microscope (e.g., confocal or widefield) with the same laser power, exposure time, gain, and other imaging parameters for all samples.

  • Image Analysis:

    • Select regions of interest (ROIs) corresponding to specifically stained structures.

    • Measure the mean fluorescence intensity within these ROIs.

    • Compare the mean fluorescence intensities between samples stained with different conjugates to determine their relative brightness.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Stain Index Calculation

Stain_Index_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis A Prepare Cell Suspension B Antibody Titration A->B C Cell Staining B->C D Flow Cytometry Data Acquisition C->D E Gate on Target Cell Population D->E Acquired Data F Determine MFI of Positive & Negative Populations E->F G Calculate SD of Negative Population F->G H Calculate Stain Index G->H I Compare Stain Indices of Different Conjugates H->I Brightness Assessment Immunofluorescence_Signaling cluster_cell Cell Receptor Cell Surface Receptor (Antigen) PrimaryAb Primary Antibody (Unlabeled) PrimaryAb->Receptor Binds to Antigen SecondaryAb AF647-Conjugated Secondary Antibody SecondaryAb->PrimaryAb Binds to Primary Ab Signal Fluorescence Signal (665 nm) SecondaryAb->Signal Emits Light upon Excitation (650 nm)

References

A Researcher's Guide to Cross-Reactivity Testing of Alexa Fluor™ 647 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular biology, immunology, and drug development, the accuracy of immunofluorescence-based assays is paramount. The specificity of fluorescently labeled antibodies is a critical factor that can significantly impact experimental outcomes. Alexa Fluor™ 647 (AF647), a bright and photostable far-red fluorophore, is a popular choice for antibody conjugation. However, like any other fluorescent dye, antibodies labeled with AF647 require rigorous testing to ensure minimal cross-reactivity and non-specific binding. This guide provides a comprehensive comparison of AF647-labeled antibodies with other common fluorophores, detailed experimental protocols for cross-reactivity assessment, and quantitative data to support your research decisions.

Performance Comparison: AF647 vs. Alternative Fluorophores

The choice of fluorophore can influence the signal-to-noise ratio and the potential for non-specific binding in immunofluorescence applications. AF647 offers distinct advantages, particularly in multiplexing experiments, due to its emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1]

Table 1: Quantitative Comparison of Key Fluorophore Properties

FeatureAlexa Fluor™ 647Fluorescein (FITC)Phycoerythrin (PE)Allophycocyanin (APC)Cyanine 5 (Cy5)
Excitation Max (nm) 650495496, 565652650
Emission Max (nm) 668519578658670
Relative Brightness Very HighModerateVery HighHighHigh
Photostability HighLowModerateModerateModerate
Signal-to-Noise Ratio HighModerateHighHighModerate to High
Self-Quenching LowModerateN/A (large molecule)N/A (large molecule)High
pH Sensitivity LowHighLowLowLow

Data compiled from multiple sources.

Studies have shown that AF647-conjugated antibodies are significantly more fluorescent and photostable than their Cy5 counterparts, especially at high degrees of labeling.[2] This is attributed to the lower self-quenching properties of AF647.[3] In flow cytometry, AF647 has been demonstrated to be more photostable compared to APC, contributing to more reliable and reproducible results.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of your AF647-labeled antibody, it is crucial to perform thorough validation. The following protocols are designed to assess cross-reactivity and non-specific binding.

Protocol 1: Isotype Control Staining in Flow Cytometry

This protocol is fundamental for determining the level of non-specific binding of an AF647-labeled primary antibody to target cells. An isotype control is an antibody of the same immunoglobulin class and subclass, and with the same fluorescent conjugate, but with no specificity for the target antigen.

Materials:

  • AF647-labeled primary antibody

  • AF647-labeled isotype control antibody

  • Target cells

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells and adjust the concentration to 1 x 10^6 cells/mL in cold flow cytometry staining buffer.

  • Staining:

    • Test Sample: Add the pre-determined optimal concentration of the AF647-labeled primary antibody to 100 µL of the cell suspension.

    • Isotype Control: Add the same concentration of the AF647-labeled isotype control antibody to a separate 100 µL of the cell suspension.

    • Unstained Control: Prepare a tube with 100 µL of the cell suspension without any antibody.

  • Incubation: Incubate all tubes for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of cold flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellets in 500 µL of flow cytometry staining buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Analysis:

Compare the fluorescence intensity of the isotype control sample to the unstained sample. A minimal shift in fluorescence indicates low non-specific binding. The signal from the primary antibody should be significantly higher than the isotype control. The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity (MFI) of the positive population by the MFI of the negative (isotype) population.[4]

Protocol 2: Species Cross-Reactivity Testing by Immunohistochemistry (IHC)

This protocol assesses whether your AF647-labeled antibody, raised in a specific host species, cross-reacts with tissues from other species.

Materials:

  • AF647-labeled primary antibody

  • Paraffin-embedded tissue sections from the target species and non-target species

  • Antigen retrieval buffer

  • Blocking buffer (e.g., 5% normal serum from the secondary antibody host species)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval according to standard protocols.

  • Blocking: Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the AF647-labeled primary antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslips using an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for AF647 and the counterstain.

Data Analysis:

Compare the staining pattern and intensity on the target species tissue with the non-target species tissues. The absence of specific staining in the non-target tissues indicates no cross-reactivity.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_Flow_Cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Suspension Single-Cell Suspension Unstained Unstained Control Cell_Suspension->Unstained Isotype AF647 Isotype Control Cell_Suspension->Isotype Primary AF647 Primary Ab Cell_Suspension->Primary Flow_Cytometer Flow Cytometer Acquisition Unstained->Flow_Cytometer Isotype->Flow_Cytometer Primary->Flow_Cytometer Data_Analysis Data Analysis (MFI Comparison) Flow_Cytometer->Data_Analysis

Caption: Workflow for Isotype Control Staining in Flow Cytometry.

Cross_Reactivity_Concept cluster_primary Primary Antibody cluster_target Target Antigen cluster_species Species Specificity Primary_Ab AF647-labeled Ab (Host: Rabbit) Target_Ag Human Protein X Primary_Ab->Target_Ag Specific Binding Human_Tissue Human Tissue Primary_Ab->Human_Tissue Expected Staining Mouse_Tissue Mouse Tissue Primary_Ab->Mouse_Tissue Potential Cross-Reactivity Target_Ag->Human_Tissue Present in

Caption: Conceptual Diagram of Species Cross-Reactivity.

Summary and Recommendations

Thorough validation of AF647-labeled antibodies is essential for generating reliable and reproducible data. By performing isotype control experiments and testing for species cross-reactivity, researchers can be confident in the specificity of their reagents. The superior brightness and photostability of Alexa Fluor™ 647 make it an excellent choice for a wide range of immunofluorescence applications, provided that proper validation steps are taken. For critical experiments, it is always recommended to test multiple antibody clones and fluorophore combinations to identify the optimal reagents for your specific needs.

References

A Comparative Guide to Alexa Fluor 647 Antibody Conjugation Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent labeling kit is critical for generating high-quality antibody conjugates for use in a variety of applications, from basic research to clinical assays. Alexa Fluor 647 (AF647), a bright and photostable far-red fluorescent dye, is a popular choice for antibody conjugation. This guide provides an objective comparison of commercially available AF647 antibody labeling kits, focusing on their performance, protocols, and key features to aid in selecting the optimal kit for your research needs.

Performance Comparison of AF647 Labeling Kits

The ideal AF647 antibody conjugation kit should offer high labeling efficiency, optimal degree of labeling (DOL), and maximal recovery of a functional antibody. While direct head-to-head third-party comparisons are limited, this section summarizes the key performance indicators based on manufacturer's data and available literature.

FeatureThermo Fisher Scientific (Invitrogen™) KitsAbcam (Lightning-Link®) KitsAAT Bioquest (ReadiLink™) Kits
Kit Names Alexa Fluor™ 647 Protein Labeling Kit, Alexa Fluor™ 647 Microscale Protein Labeling Kit, SAIVI™ Alexa Fluor™ 647 Antibody/Protein Labeling KitAlexa Fluor® 647 Conjugation Kit (Fast) - Lightning-Link®ReadiLink™ Rapid AF647 Antibody Labeling Kit
Conjugation Time ~90 minutes (Protein Labeling Kit), <30 minutes (Microscale Kit)< 20 minutesMinimal hands-on time[1]
Hands-on Time ~15-30 minutes~30 secondsMinimal[1]
Antibody Recovery >85% (with purification)[2]100% (no purification step)[3]Not specified, no purification needed[1]
Purification Required Yes (spin column or resin based)[4][5]No[3]No[1]
Optimal DOL Typically 3-7 moles of dye per mole of IgG[2][4]Not specified by manufacturer, but designed for optimal performanceNot specified
Control over DOL Yes, with SAIVI™ kits using a DOL modulating reagent[4]Less direct controlNot specified
Starting Material Purified antibody, free of amine-containing buffers[5]Purified antibody, compatible with some common buffersPurified antibody
Kit Components Reactive dye, purification resin, buffersLyophilized mixture of dye and reagents, modifier, quencherVials of AF647 dye and reaction components

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for antibody conjugation and the determination of the degree of labeling.

General Antibody Conjugation Workflow

The following diagram illustrates a typical workflow for antibody conjugation using a labeling kit. The specific steps and incubation times may vary depending on the chosen kit.

Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification (if required) cluster_analysis Analysis antibody_prep Prepare Antibody (buffer exchange if needed) mix Mix Antibody and Dye antibody_prep->mix kit_prep Prepare Kit Reagents (e.g., dissolve dye) kit_prep->mix incubate Incubate (time and temp. vary) mix->incubate purify Purify Conjugate (e.g., spin column) incubate->purify dol Determine Degree of Labeling (DOL) incubate->dol For kits without purification collect Collect Labeled Antibody purify->collect collect->dol storage Store Conjugate dol->storage

Caption: A generalized workflow for antibody conjugation to AF647.

Protocol 1: Antibody Conjugation using a Purification-Based Kit (e.g., Thermo Fisher Scientific)
  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.[2][5]

  • Reaction Setup: Add the provided reaction buffer to the antibody solution.

  • Labeling: Add the antibody solution to the vial of reactive AF647 dye.

  • Incubation: Incubate the mixture for the time specified in the kit protocol (e.g., 60-90 minutes) at room temperature with gentle stirring.[2]

  • Purification: Separate the labeled antibody from the unreacted dye using the provided spin column or purification resin.

  • Elution: Elute the purified antibody conjugate.

Protocol 2: Rapid Antibody Conjugation without Purification (e.g., Abcam Lightning-Link®)
  • Antibody Preparation: The antibody should be at a concentration of 0.5-2 mg/mL in a compatible buffer (pH 6.5-8.5).

  • Modifier Addition: Add the modifier reagent to the antibody solution.[3]

  • Labeling: Pipette the antibody-modifier mixture directly into the lyophilized vial of AF647.[3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

  • Quenching: Add the quencher reagent to stop the reaction. The conjugate is ready to use after 5 minutes.[3]

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule. It can be determined spectrophotometrically.

  • Spectrophotometer Measurement: Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and 650 nm (A650).[2][4][5]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (A650 × 0.03)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹) and 0.03 is a correction factor for the dye's absorbance at 280 nm.[5]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A650 / ε_dye

    • Where ε_dye is the molar extinction coefficient of AF647 at 650 nm (~239,000 M⁻¹cm⁻¹).[2][4]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is crucial as a high DOL can lead to fluorescence quenching and reduced antibody binding affinity, while a low DOL results in a weaker signal.[4] For many applications, a DOL of 3-7 is considered optimal for IgG antibodies.[2][4]

Impact of Conjugation Chemistry on Antibody Function

The most common antibody labeling kits, including those for AF647, utilize amine-reactive chemistry, targeting primary amines (e.g., lysine (B10760008) residues) on the antibody.[6][7] This method is robust and straightforward. However, as lysine residues can be present in the antigen-binding site (Fab region), this conjugation strategy can potentially impact antibody affinity.[8]

The following diagram illustrates the principle of amine-reactive labeling.

Amine_Reactive_Labeling cluster_reactants Reactants cluster_product Product antibody Antibody with Lysine (NH2) conjugate AF647-Antibody Conjugate (Stable Amide Bond) antibody->conjugate + dye AF647-NHS Ester dye->conjugate

Caption: Amine-reactive labeling of an antibody with an NHS-ester functionalized dye.

For applications highly sensitive to antibody binding affinity, alternative conjugation strategies targeting sulfhydryl groups or carbohydrate moieties may be considered, although these are less common in all-in-one commercial kits.

Conclusion

The choice of an AF647 antibody labeling kit depends on the specific priorities of the researcher. For speed and convenience, with 100% antibody recovery, rapid kits such as Abcam's Lightning-Link® are an excellent choice, as they eliminate the need for a purification step.[3] For applications where precise control over the degree of labeling is paramount, and for larger scale conjugations, traditional kits with a purification step, like those from Thermo Fisher Scientific, offer more flexibility and control.[4] It is recommended to carefully consider the antibody's starting buffer composition and the desired final conjugate characteristics when selecting a kit. For critical applications, a preliminary small-scale labeling experiment to optimize the protocol for a specific antibody is advisable.

References

Evaluating the Signal-to-Noise Ratio of Alexa Fluor 647: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the pursuit of a high signal-to-noise ratio (SNR) is paramount for generating clear, reliable, and quantifiable data. Alexa Fluor 647 (AF647), a bright and photostable far-red fluorescent dye, has established itself as a workhorse in various applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1] This guide provides a comprehensive evaluation of the signal-to-noise ratio of AF647, presenting a detailed comparison with its common alternatives, supported by experimental data and protocols.

Performance Metrics: A Quantitative Comparison

The signal-to-noise ratio is fundamentally influenced by the brightness and photostability of a fluorophore, as well as the background signal. Brighter dyes produce a stronger signal, while higher photostability ensures that the signal does not diminish rapidly under illumination. A lower background, often stemming from non-specific staining or autofluorescence, further enhances the SNR.

The following tables summarize the key performance metrics of AF647 and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 647 ~650-652~667-670~270,0000.33
Cyanine 5 (Cy5) ~649-650~670~250,000Varies
DyLight 650 652672250,000Not specified
iFluor 647 Not specifiedNot specifiedNot specifiedNot specified

Data compiled from various sources. Quantum yield for Cy5 can vary depending on the conjugation and local environment.

FluorophoreRelative BrightnessPhotostabilitySelf-Quenching
Alexa Fluor 647 Significantly brighterMore photostableMinimal
Cyanine 5 (Cy5) Generally lower, especially at high degrees of labelingLess photostableProne to self-quenching and aggregation
DyLight 650 Comparable to AF647 and Cy5HighNot specified
iFluor 647 Not specifiedNot specifiedNot specified

Studies have consistently demonstrated the superior fluorescence of Alexa Fluor 647 conjugates compared to Cy5.[2][3][4][5] This is attributed to AF647's higher quantum yield and resistance to self-quenching, even at high degrees of labeling (DOL).[2][6] In one study, Alexa Fluor 647 retained approximately 80% of its initial fluorescence after prolonged exposure, whereas Cy5 retained only 55% under the same conditions.[6] This enhanced photostability is a critical advantage for experiments requiring long acquisition times or intense illumination.

Experimental Protocols

To ensure a fair and accurate comparison of the signal-to-noise ratio of different fluorescent dyes, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Measuring Signal-to-Noise Ratio in Immunofluorescence

This protocol outlines the steps to quantify the SNR of a fluorescently labeled secondary antibody in a typical immunofluorescence experiment.

1. Cell Culture and Fixation:

  • Plate cells on coverslips and culture under standard conditions.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Wash three times with PBS.
  • Block non-specific binding sites by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[7]

3. Antibody Incubation:

  • Incubate with the primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated with AF647 or a competitor dye) at the manufacturer's recommended concentration for 1 hour at room temperature, protected from light.
  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using an antifade mounting medium.
  • Acquire images using a fluorescence microscope with appropriate filter sets for the specific dye. Ensure consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples.

5. Signal-to-Noise Ratio Calculation:

  • Using image analysis software (e.g., FIJI/ImageJ), measure the mean fluorescence intensity of the specifically stained structures (Signal).[8]
  • Measure the mean fluorescence intensity of a background region within the same image that does not contain any specific staining (Noise).[8]
  • Calculate the SNR using the formula: SNR = Signal / Noise .[8]

Protocol 2: Photobleaching Assay

This protocol describes a method to compare the photostability of different fluorescent dyes.

1. Sample Preparation:

  • Prepare slides with cells stained with the different fluorescent dyes as described in Protocol 1.

2. Image Acquisition:

  • Select a region of interest (ROI) with clear and strong fluorescence.
  • Continuously illuminate the ROI with the excitation light source at a constant power.
  • Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased.[9]

3. Data Analysis:

  • Measure the mean fluorescence intensity of the ROI in each image of the time series.
  • Normalize the intensity values to the initial intensity (at time = 0).
  • Plot the normalized fluorescence intensity as a function of time.
  • The dye that maintains a higher percentage of its initial fluorescence over time is considered more photostable.

Visualizing the Workflow

To better understand the experimental process and the factors influencing the signal-to-noise ratio, the following diagrams have been created using the DOT language.

Experimental_Workflow cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (AF647 or Alternative) Primary_Ab->Secondary_Ab Imaging Fluorescence Imaging Secondary_Ab->Imaging SNR_Calculation SNR Calculation (Signal / Noise) Imaging->SNR_Calculation

Caption: Experimental workflow for evaluating the signal-to-noise ratio of fluorescent dyes.

Signaling_Pathway_Example cluster_cell Cell cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocation Ligand Extracellular Ligand Ligand->Receptor Binding

References

Safety Operating Guide

Proper Disposal of AF647-NHS Ester triTEA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AF647-NHS ester triTEA, ensuring safe and compliant disposal is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent dye, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound and its components. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Solid this compound

Unused or expired solid this compound should be treated as hazardous chemical waste.

Procedure:

  • Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, clearly labeled, and compatible waste container. The label should include the chemical name ("this compound, solid waste"), the approximate amount, and the date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of the solid chemical in the regular trash or down the drain.

Disposal of this compound Solutions

Solutions containing this compound require a multi-step process to deactivate the reactive NHS ester and manage the fluorescent dye and triethylamine (B128534) components.

Step 1: Quenching of the Reactive NHS Ester

The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and will hydrolyze in aqueous solutions. This hydrolysis is accelerated at a higher pH.[1] To ensure complete deactivation, a quenching step is recommended.

Experimental Protocol for Quenching:

  • Prepare a quenching solution of 1 M Tris buffer, pH 8.0.

  • In a suitable, labeled chemical waste container, add the this compound solution.

  • Slowly add the 1 M Tris buffer to the dye solution while stirring. A typical ratio is 1:10 (quenching solution to dye solution), but ensure the final pH is basic.

  • Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis and quenching of the NHS ester.

Step 2: Management of the Quenched Solution

The resulting solution contains the hydrolyzed AF647 dye and triethylamine.

  • Dilute Aqueous Solutions: Some institutional guidelines may permit the drain disposal of very dilute, non-hazardous fluorescent dye solutions.[2][3] However, due to the presence of triethylamine, this is generally not recommended.

  • Concentrated Solutions and Organic Solvents: All quenched solutions, especially those that are concentrated or contain organic solvents, must be treated as hazardous chemical waste.

Procedure:

  • Collection: Collect the quenched solution in a clearly labeled, sealed, and compatible hazardous waste container. The label should indicate "Quenched AF647 dye solution with triethylamine" and list the approximate concentrations and volumes of all components.

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinsing: Rinse the contaminated items with an appropriate solvent (e.g., acetone, ethanol) to remove residual dye. Collect this rinsate as hazardous waste.

  • Washing: Wash the rinsed items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Summary of Disposal Procedures

ComponentFormDisposal MethodKey Considerations
This compound SolidCollect as hazardous chemical waste for professional disposal.Keep in a sealed, labeled container in a designated hazardous waste area.
This compound Solution1. Quench with a basic buffer (e.g., Tris) to hydrolyze the NHS ester.2. Collect the quenched solution as hazardous chemical waste for professional disposal.Perform quenching in a fume hood. Do not dispose of down the drain.
AF647 Fluorescent Dye In SolutionTreat as hazardous waste. Dilute aqueous solutions may have specific institutional guidelines, but caution is advised.[2][3]Fluorescent properties may require special handling and storage (e.g., protection from light).
N-Hydroxysuccinimide (NHS) Ester In SolutionDeactivate by hydrolysis, which is accelerated in aqueous solutions with a basic pH.[1] Quenching with an amine-containing solution like Tris buffer is effective.The reactivity of NHS esters necessitates a deactivation step before final disposal.
Triethylamine (triTEA) In SolutionCollect as hazardous waste. It is a flammable liquid and a base.[4][5][6][7][8]Avoid contact with strong acids and oxidizing agents. Absorb spills with inert material and collect for hazardous waste disposal.[4][5][6]

Disposal Workflow

start Start: this compound Disposal is_solid Is the waste in solid form? start->is_solid collect_solid Collect in a labeled, sealed container for hazardous waste pickup. is_solid->collect_solid Yes is_solution Is the waste a solution? is_solid->is_solution No decontaminate Decontaminate all used glassware and equipment. collect_solid->decontaminate quench_solution Step 1: Quench the solution with Tris buffer (pH 8.0) to deactivate the NHS ester. is_solution->quench_solution Yes collect_liquid Step 2: Collect the quenched solution in a labeled, sealed container for hazardous waste pickup. quench_solution->collect_liquid collect_liquid->decontaminate end_disposal End of Disposal Procedure decontaminate->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling AF647-NHS Ester triTEA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of AF647-NHS ester triTEA. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper management of this fluorescent dye.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is fundamental to safely handling this compound. Due to the amine-reactive nature of the compound and potential hazards associated with fluorescent dyes, a comprehensive PPE strategy is crucial.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Powder Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before use.Laboratory coat.Recommended if handling powders that may become airborne. Use a NIOSH-approved respirator with a particulate filter.
In-Solution Handling (e.g., preparing stock solutions, conjugation reactions) Chemical splash goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required if work is performed in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required if performed in a certified chemical fume hood.

Experimental Protocols: Safe Handling and Disposal

Storage and Handling of Solid AF647-NHS Ester

AF647-NHS ester is moisture-sensitive and should be handled with care to maintain its reactivity.[1]

  • Storage : Upon receipt, store the vial at < -15°C, desiccated and protected from light.[2] Long-term storage should be at -20°C or -80°C in a dry environment.[3]

  • Equilibration : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.[1]

  • Weighing : If weighing out the powder, do so quickly in a low-humidity environment. A fume hood is recommended to avoid inhalation of any airborne powder.[4]

  • Solution Preparation : Immediately before use, dissolve the desired amount of AF647-NHS ester in a high-quality anhydrous solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[5] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[1] Unused reconstituted reagent should be discarded.[1]

Protein Labeling Protocol

This is a general protocol for conjugating AF647-NHS ester to a protein.

  • Buffer Preparation : Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.5 for the reaction with the NHS ester.[6] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the intended reaction.[1] For optimal labeling, a pH range of 8.3 - 8.5 is often used.[7]

  • Reaction Setup : Add the dissolved AF647-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 1 hour.[5]

  • Purification : After the reaction, purify the protein conjugate to remove unreacted dye using a desalting column or dialysis.[2]

Disposal Plan

All waste generated from the use of AF647-NHS ester should be treated as chemical waste and segregated from regular trash.[8]

  • Waste Segregation : Use a designated, clearly labeled, and sealed waste container for all AF647-NHS ester waste. The container material should be compatible with the solvents used.[8]

  • Solid Waste :

    • Unused/Expired Solid Dye : Collect the original vial in a designated chemical waste container. Do not dispose of it in the regular trash.[8]

    • Contaminated Labware : All solid materials that have come into contact with the dye, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.[8]

  • Liquid Waste :

    • Concentrated Solutions : Collect concentrated solutions of the dye in a designated liquid hazardous waste container.

    • Dilute Aqueous Solutions : Before disposal, it is good practice to quench the reactivity of the NHS ester. This can be done by allowing the solution to stand at room temperature for several hours to ensure complete hydrolysis of the NHS ester.[8] After quenching, collect the solution in your designated aqueous hazardous waste container. Do not dispose of it down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[8]

  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Final Disposal : All chemical waste must be disposed of in accordance with local, state, and national environmental regulations.[9] Consult with your institution's EHS department for specific guidance.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal start Start ppe Don Personal Protective Equipment (PPE) start->ppe reagent_prep Equilibrate AF647-NHS ester vial to room temperature ppe->reagent_prep dissolve Dissolve ester in anhydrous DMSO or DMF reagent_prep->dissolve conjugation Mix dissolved ester with protein solution dissolve->conjugation protein_prep Prepare protein in amine-free buffer (pH 7.2-8.5) protein_prep->conjugation incubate Incubate at room temperature for 1 hour conjugation->incubate purify Purify protein conjugate (e.g., desalting column) incubate->purify solid_waste Collect solid waste (tips, tubes, gloves) in designated container incubate->solid_waste liquid_waste Collect liquid waste in designated container incubate->liquid_waste purify->solid_waste purify->liquid_waste decontaminate Decontaminate work surfaces and equipment solid_waste->decontaminate liquid_waste->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose

Caption: Workflow for handling AF647-NHS Ester from preparation to disposal.

References

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